N-benzyloxetan-3-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-benzyloxetan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-2-4-9(5-3-1)6-11-10-7-12-8-10/h1-5,10-11H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGHRPVYBGSMIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis of N-benzyloxetan-3-amine from oxetan-3-one
An In-Depth Technical Guide to the Synthesis of N-Benzyloxetan-3-amine from Oxetan-3-one
A Foreword for the Modern Medicinal Chemist
The oxetane ring, once a synthetic curiosity, has firmly established itself as a privileged motif in contemporary drug discovery. Its unique combination of properties—a low molecular weight, polar, and three-dimensional scaffold—offers medicinal chemists a powerful tool to modulate key physicochemical characteristics of drug candidates.[1][2][3] Oxetanes can act as bioisosteric replacements for gem-dimethyl or carbonyl groups, often leading to improvements in aqueous solubility, metabolic stability, and lipophilicity without compromising biological activity.[2] A particularly impactful application is the attenuation of the basicity of adjacent amine functionalities.[1][2] The inductive electron-withdrawing effect of the oxetane oxygen can lower the pKa of a neighboring amine, a critical modification for optimizing pharmacokinetic profiles and reducing off-target effects.[1][2]
This guide provides a detailed, field-proven protocol for the synthesis of this compound, a foundational building block for introducing the valuable 3-aminooxetane moiety. The chosen synthetic strategy is a one-pot reductive amination of oxetan-3-one, a robust and efficient transformation that is central to the modern synthetic chemist's toolkit. Herein, we will not only detail the procedure but also elucidate the underlying chemical principles and rationale that ensure a reliable and reproducible outcome.
The Core Strategy: One-Pot Reductive Amination
The direct conversion of a ketone to an amine in the presence of an amine and a reducing agent is known as reductive amination. This one-pot procedure is highly efficient as it circumvents the need to isolate the intermediate imine or enamine, which can be unstable.[4] The success of this strategy hinges on the choice of a reducing agent that selectively reduces the protonated imine (iminium ion) intermediate much faster than it reduces the starting ketone.[5][6]
For the synthesis of this compound, Sodium Triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice.[4][5][7]
Causality Behind Reagent Selection:
-
Sodium Triacetoxyborohydride (STAB): Unlike more aggressive hydrides such as sodium borohydride (NaBH₄), STAB is a mild and selective reducing agent.[5] The electron-withdrawing effects of the three acetoxy groups temper the reactivity of the borohydride, making it slow to react with ketones but highly reactive toward protonated iminium ions.[5][7] This chemoselectivity is paramount for a successful one-pot reaction, preventing the formation of the undesired by-product, oxetan-3-ol.
-
Solvent Choice (DCE): 1,2-Dichloroethane (DCE) is the preferred solvent for many STAB-mediated reductive aminations.[5] It is an aprotic solvent that does not react with the hydride reagent and effectively solubilizes the reactants and intermediates.[4]
-
Catalytic Acid: While STAB reactions can proceed under neutral conditions, the inclusion of a catalytic amount of acetic acid can be beneficial, particularly with less reactive ketones. The acid catalyzes the formation of the imine and ensures the presence of the highly reactive iminium ion, which is the species reduced by STAB.[5][8]
Visualizing the Synthetic Workflow
The overall process can be visualized as a straightforward, three-stage workflow within a single reaction vessel.
Caption: High-level workflow for the one-pot synthesis.
Mechanism of Action: The Reductive Amination Pathway
Understanding the reaction mechanism is key to troubleshooting and optimizing the synthesis. The process unfolds through a series of equilibrium and irreversible steps.
References
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 5. Sodium triacetoxyborohydride [organic-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. sciencemadness.org [sciencemadness.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Authored by: A Senior Application Scientist
An In-depth Technical Guide to the Preparation of N-benzyl oxetan-3-yl amine
Introduction: The Rising Prominence of the Oxetane Motif in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of small, strained ring systems has become a cornerstone of rational drug design. Among these, the oxetane ring, a four-membered cyclic ether, has garnered significant attention for its unique combination of stability and its profound influence on molecular properties.[1][2] The oxetane moiety is increasingly utilized as a versatile bioisostere, often serving as a polar substitute for less desirable functionalities like gem-dimethyl or carbonyl groups.[3][4] Its introduction into a molecular scaffold can favorably modulate critical physicochemical parameters, including aqueous solubility, lipophilicity (logD), metabolic stability, and even the basicity of proximal amines.[1][5] These improvements can enhance a drug candidate's pharmacokinetic profile and overall "drug-like" characteristics.[1][6]
N-benzyl oxetan-3-yl amine is a key synthetic intermediate that embodies the utility of this scaffold. It serves as a foundational building block for the synthesis of more complex, biologically active molecules in various therapeutic areas.[7][8] This guide provides a detailed technical overview of its preparation, focusing on the most efficient and widely adopted synthetic strategy: the reductive amination of oxetan-3-one. We will explore the causality behind experimental choices, present a detailed protocol, and provide the necessary data and visualizations to empower researchers in their synthetic endeavors.
Core Synthetic Strategy: A Two-Stage Approach
The most logical and efficient pathway to N-benzyl oxetan-3-yl amine begins with the synthesis of its direct precursor, oxetan-3-one, followed by a one-pot reductive amination with benzylamine. This approach is favored for its high convergence and operational simplicity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3-Oxetanone | High-Purity Reagent for Organic Synthesis [benchchem.com]
- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
N-benzyloxetan-3-amine CAS number and properties
An In-depth Technical Guide to N-benzyloxetan-3-amine
This guide provides a comprehensive technical overview of this compound, a valuable building block for researchers, scientists, and professionals in drug development. Its unique structural combination of a secondary amine and a strained oxetane ring makes it a versatile intermediate for introducing specific physicochemical properties into novel molecular entities.
Core Molecular Identity and Properties
This compound is an organic compound featuring a benzyl group attached to the nitrogen atom of an oxetan-3-amine core. The presence of the strained four-membered oxetane ring is of particular interest in medicinal chemistry, as it can serve as a bioisostere for other functional groups and favorably modulate properties such as solubility, metabolic stability, and lipophilicity.
dot graph { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
// Atom nodes N [label="N", pos="0,0!", fontcolor="#202124"]; H [label="H", pos="-0.5,-0.8!", fontcolor="#202124"]; C1 [label="CH₂", pos="1.2,0.5!", fontcolor="#202124"]; C2 [label=" ", pos="2.2,0.5!", shape=point]; // Benzene ring start C3 [label="CH", pos="-1.2,0.5!", fontcolor="#202124"]; C4 [label="CH₂", pos="-2.2, -0.5!", fontcolor="#202124"]; O [label="O", pos="-2.2, 1.5!", fontcolor="#202124"]; C5 [label="CH₂", pos="-0.2, 1.5!", fontcolor="#202124"];
// Benzene ring benzene [label=<
, pos="3.2,0.5!", shape=none];
// Bonds N -- H; N -- C1; N -- C3; C3 -- C4; C3 -- C5; C4 -- O; C5 -- O; C1 -- C2 [style=invis]; // Invisible edge for positioning C1 -- benzene [lhead=benzene]; } }
Caption: Chemical Structure of this compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1015937-48-0 | [1][2] |
| Molecular Formula | C₁₀H₁₃NO | [1][2][3] |
| Molecular Weight | 163.22 g/mol | [1][2] |
| IUPAC Name | N-(phenylmethyl)oxetan-3-amine | [1] |
| Synonyms | Benzyl-oxetan-3-yl-amine | [2] |
| Storage Temperature | 2-8°C (protect from light) | [1][2] |
| Predicted XlogP | 1.0 | [3] |
| Monoisotopic Mass | 163.09972 Da | [3] |
Spectroscopic Characterization Profile
The structural elucidation of this compound relies on standard spectroscopic techniques.[4] While specific experimental data is proprietary to manufacturers, a predicted profile can be established based on its structure.
-
¹H NMR Spectroscopy : The spectrum would exhibit characteristic signals for the benzyl group protons (aromatic region, ~7.2-7.4 ppm) and a singlet for the benzylic CH₂ protons.[5][6] The protons of the oxetane ring would appear as multiplets in the aliphatic region, and the N-H proton would be a broad signal, the chemical shift of which is concentration-dependent.[5][6] The addition of D₂O would cause the N-H signal to disappear.[6]
-
¹³C NMR Spectroscopy : The carbon spectrum would show distinct signals for the aromatic carbons of the benzyl group, the benzylic carbon, and the carbons of the oxetane ring. Carbons adjacent to the nitrogen and oxygen atoms would be deshielded and appear further downfield.[5]
-
Infrared (IR) Spectroscopy : Key absorptions would include N-H stretching for the secondary amine (a single sharp band around 3350 cm⁻¹) and C-O stretching for the ether linkage in the oxetane ring.[6] Aromatic C-H stretching would also be visible.
-
Mass Spectrometry (MS) : Following the nitrogen rule, the molecular ion peak (M⁺) would have an odd m/z value.[5] Predicted adducts include [M+H]⁺ at m/z 164.10700 and [M+Na]⁺ at m/z 186.08894.[3]
Synthesis Protocol: Reductive Amination
A common and efficient method for synthesizing secondary amines like this compound is reductive amination. This process involves the reaction of a primary amine with a ketone, followed by reduction of the resulting imine intermediate.
Expertise & Causality: This two-step, one-pot procedure is favored for its high efficiency and selectivity. The initial formation of the imine is a reversible condensation reaction. The subsequent reduction is irreversible and drives the equilibrium towards the final product. Sodium triacetoxyborohydride is often the reducing agent of choice as it is mild, selective for imines over ketones, and does not require acidic conditions that could potentially open the strained oxetane ring.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve oxetan-3-one (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Amine Addition: Add benzylamine (1.0-1.2 eq) to the solution. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. The portion-wise addition helps to control any potential exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Stability
The reactivity of this compound is governed by its two primary functional groups: the secondary amine and the oxetane ring.
-
Basicity and Nucleophilicity of the Amine : Like other secondary amines, the nitrogen atom has a lone pair of electrons, making it basic and nucleophilic.[7] It can be protonated by acids to form ammonium salts. As a nucleophile, it can react with electrophiles such as alkyl halides (alkylation) or acid chlorides (acylation) to form tertiary amines and amides, respectively.[8][9]
-
Oxetane Ring Reactivity : The four-membered oxetane ring is strained and can be opened under certain conditions, typically with strong acids or nucleophiles. This reactivity can be exploited to introduce a 1,3-amino alcohol moiety into a target molecule. However, under standard synthetic conditions (e.g., reductive amination, amide coupling), the ring is generally stable.
-
Stability and Storage : The compound should be stored at 2-8°C and protected from light to prevent degradation.[1][2] Amines can be susceptible to oxidation over time, especially when exposed to air.[10]
Applications in Drug Discovery and Development
Nitrogen-containing heterocycles are cornerstones of medicinal chemistry, present in a majority of FDA-approved small-molecule drugs.[11] Amines, in particular, are crucial functional groups that often interact with biological targets and improve the pharmacokinetic properties of drug candidates.[12][13]
This compound serves as a key building block for introducing the oxetane motif. The oxetane ring is a valuable "magic fragment" in drug design because it can:
-
Improve Aqueous Solubility: The oxygen atom can act as a hydrogen bond acceptor, improving solubility compared to a gem-dimethyl or cyclobutyl group.
-
Enhance Metabolic Stability: The strained ring can block sites of metabolism on adjacent parts of the molecule.
-
Modulate Lipophilicity: It can fine-tune the lipophilicity (logP) of a compound, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Provide Favorable Exit Vectors: The amine provides a convenient handle for further chemical modification, allowing chemists to explore the surrounding chemical space.[14]
This building block is particularly useful in the synthesis of libraries of compounds for screening against various biological targets, accelerating the drug discovery process.[15]
Safety and Handling
Trustworthiness: The following safety protocols are based on general guidelines for handling amine-containing compounds and should be supplemented by a thorough review of a substance-specific Safety Data Sheet (SDS) before use.
-
General Hazards : While a specific SDS for this compound is not publicly available, related compounds like benzylamine are classified as corrosive, causing severe skin burns and eye damage.[16] They can be harmful if swallowed or in contact with skin.[16][17] It is prudent to handle this compound with the same level of caution.
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[18] All handling should be performed in a well-ventilated chemical fume hood.[16]
-
First Aid Measures :
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[18]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[18] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[19]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[16][17]
-
-
Storage and Disposal : Store in a tightly sealed container in a cool, dry, well-ventilated area, protected from light.[1][2] Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[18]
References
- 1. This compound CAS#: 1015937-48-0 [amp.chemicalbook.com]
- 2. This compound | 1015937-48-0 [amp.chemicalbook.com]
- 3. PubChemLite - this compound (C10H13NO) [pubchemlite.lcsb.uni.lu]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. Amine Reactivity [www2.chemistry.msu.edu]
- 10. byjus.com [byjus.com]
- 11. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 13. Research could enable assembly line synthesis of prevalent amine-containing drugs | Department of Chemistry | Illinois [chemistry.illinois.edu]
- 14. mykhailiukchem.org [mykhailiukchem.org]
- 15. researchgate.net [researchgate.net]
- 16. WERCS Studio - Application Error [assets.thermofisher.com]
- 17. fishersci.com [fishersci.com]
- 18. fishersci.com [fishersci.com]
- 19. capotchem.cn [capotchem.cn]
A Technical Guide to the Spectroscopic Characterization of N-benzyloxetan-3-amine
Prepared by: Gemini, Senior Application Scientist
Introduction
N-benzyloxetan-3-amine is a heterocyclic compound that merges three key structural motifs of interest in modern drug discovery: a secondary amine, a benzyl group, and a strained oxetane ring. The oxetane moiety, in particular, has gained significant attention as a versatile bioisostere for commonly used functional groups like gem-dimethyl or carbonyls.[1][2] Its incorporation can profoundly influence critical drug-like properties, including aqueous solubility, metabolic stability, lipophilicity, and conformational preference.[1][2][3] As a substituted 3-aminooxetane, this molecule represents a valuable building block for creating novel chemical entities with potentially enhanced physicochemical and pharmacokinetic profiles.
Given its novelty and the absence of extensive published data, the unambiguous structural confirmation of this compound is paramount for any research or development program. This guide provides a comprehensive framework for its characterization using the two cornerstone techniques of molecular identification: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). As no definitive experimental spectra have been published, this document serves as both a predictive guide and a methodological handbook. It is designed to equip researchers, scientists, and drug development professionals with the expertise to acquire, interpret, and validate the spectroscopic data for this compound, ensuring the highest degree of scientific integrity.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of a molecule. For this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR experiments will allow for the complete and unambiguous assignment of all proton and carbon signals.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to show distinct signals for the oxetane ring, the benzylic methylene group, the aromatic ring, and the amine proton. The exact chemical shifts can be influenced by the solvent and concentration, but a reliable prediction can be made based on established principles and data from analogous structures.[4][5]
The causality behind these predictions lies in the electronic environment of each proton. The protons on the oxetane ring (H3, H2/H4) are deshielded by the adjacent electronegative oxygen and nitrogen atoms, shifting them downfield. The benzylic protons (H5) are adjacent to both the nitrogen and the aromatic ring, placing them in a distinct chemical shift region. Aromatic protons (H7-H9) typically appear between 7.2 and 7.4 ppm. The amine proton (H-N) signal is often broad and its position is highly dependent on solvent, temperature, and concentration.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-N | 1.5 - 2.5 | broad singlet (br s) | N/A | Exchangeable proton; position and shape are variable. |
| H3 | 3.8 - 4.2 | quintet or multiplet (m) | ~6-8 | Coupled to four adjacent methylene protons (H2/H4). |
| H2, H4 | 4.6 - 4.9 | multiplet (m) | ~6-8 (geminal and vicinal) | Diastereotopic methylene protons of the strained ring, coupled to each other and to H3. |
| H5 | 3.8 - 4.0 | singlet (s) | N/A | Methylene protons adjacent to nitrogen and phenyl ring. No adjacent protons to couple with. |
| H7, H8, H9 | 7.2 - 7.4 | multiplet (m) | ~7-8 | Standard aromatic region for a monosubstituted benzene ring. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide one signal for each unique carbon atom in the molecule. The chemical shifts are highly characteristic of the carbon's hybridization and its electronic environment.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |
| C3 | 55 - 60 | Methine carbon attached directly to the amine nitrogen. |
| C2, C4 | 75 - 80 | Methylene carbons of the oxetane ring, deshielded by the ring oxygen.[4] |
| C5 | 50 - 55 | Benzylic methylene carbon attached to nitrogen. |
| C6 | 138 - 140 | Aromatic quaternary carbon (ipso-carbon). |
| C7, C9 | 128 - 129 | Aromatic ortho- and para-carbons. |
| C8 | 127 - 128 | Aromatic meta-carbons. |
2D NMR Correlation for Structural Validation
To build a self-validating dataset, 2D NMR experiments are essential. They provide an internal cross-check of the 1D assignments.
-
COSY (¹H-¹H Correlation Spectroscopy): This experiment will reveal which protons are spin-coupled. A key correlation expected is between the H3 methine proton and the H2/H4 methylene protons of the oxetane ring, confirming their connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): This is the most powerful experiment for confirming the carbon skeleton. It correlates each proton signal with the signal of the carbon to which it is directly attached. This allows for the definitive assignment of C2/C4, C3, C5, and the aromatic carbons based on the already assigned proton shifts.
Caption: Predicted HSQC correlations for this compound.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified this compound sample.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Spectrometer Setup:
-
Use a spectrometer with a minimum field strength of 400 MHz for optimal resolution.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve high homogeneity, using the CDCl₃ lock signal.
-
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum with 16-32 scans.
-
Set the spectral width to cover a range from -1 to 10 ppm.
-
Use a relaxation delay (d1) of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).
-
Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover a range from 0 to 200 ppm.
-
-
2D NMR Acquisition:
-
Acquire standard gradient-selected COSY and HSQC spectra. Use default parameter sets provided by the spectrometer software and adjust as necessary for the sample concentration.
-
Part 2: Mass Spectrometry (MS) Analysis
Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. The choice of ionization technique is critical.
Predicted High-Resolution Mass Spectrum (HRMS)
Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed will be the protonated molecule, [M+H]⁺. HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition.
-
Molecular Formula: C₁₀H₁₃NO
-
Monoisotopic Mass: 163.0997 g/mol [6]
-
Predicted [M+H]⁺ (ESI): 164.1070 m/z[6]
Predicted Fragmentation Pattern (Electron Ionization)
Electron Ionization (EI) is a hard ionization technique that causes extensive fragmentation. The resulting pattern is a fingerprint for the molecule. The presence of nitrogen means the molecular ion peak will have an odd mass-to-charge ratio (m/z), a key diagnostic feature according to the Nitrogen Rule.[7][8]
The fragmentation is driven by the formation of the most stable carbocations and radicals. For this compound, the most likely fragmentation pathways are:
-
Benzylic Cleavage: The most favorable fragmentation for N-benzyl compounds is the cleavage of the C-N bond to form the highly stable benzyl cation, which rearranges to the tropylium ion. This fragment is often the base peak (most intense signal) in the spectrum.[9]
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent (alpha) to the nitrogen atom is a dominant pathway for amines.[8][10] This can lead to the loss of the oxetane ring portion or the benzyl group.
Caption: Predicted major fragmentation pathways in EI-MS.
Table 3: Predicted Key Fragments in EI Mass Spectrum
| m/z | Proposed Fragment | Pathway |
| 163 | [C₁₀H₁₃NO]⁺˙ | Molecular Ion (M⁺˙) |
| 118 | [C₈H₈N]⁺ | Alpha-cleavage, loss of C₂H₅O radical |
| 91 | [C₇H₇]⁺ | Benzylic cleavage, formation of tropylium ion (likely base peak) |
| 72 | [C₃H₆NO]⁺ | Alpha-cleavage, loss of benzyl radical |
Experimental Protocol for MS Data Acquisition
-
ESI-MS (for accurate mass):
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile, with 0.1% formic acid to promote protonation.
-
Introduce the sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Acquire the spectrum in positive ion mode on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Calibrate the instrument immediately before the run to ensure high mass accuracy.
-
-
EI-MS (for fragmentation pattern):
-
This is typically performed using a Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Inject 1 µL of the solution into the GC. Use a column and temperature program suitable for separating the compound from any impurities (e.g., a ramp from 100 °C to 250 °C).
-
The compound will be ionized in the MS source using a standard electron energy of 70 eV.
-
Acquire the spectrum over a mass range of m/z 40-400.
-
Conclusion
The structural elucidation of this compound relies on a synergistic application of NMR and MS techniques. This guide establishes a robust predictive and methodological framework for this purpose. The definitive identification of this compound would be confirmed by observing the following key spectroscopic features:
-
¹H NMR: Characteristic signals for the oxetane ring protons between 4.6-4.9 ppm and ~4.0 ppm, coupled to each other as confirmed by COSY.
-
¹³C NMR: The presence of seven distinct carbon signals, with the two oxetane methylene carbons appearing far downfield (~75-80 ppm).
-
HSQC: Unambiguous correlation between the proton and carbon signals as predicted.
-
HRMS (ESI): An [M+H]⁺ ion with a mass measurement that matches the calculated value for C₁₀H₁₄NO⁺ to within 5 ppm.
-
MS (EI): An odd-numbered molecular ion at m/z 163 and a characteristic base peak at m/z 91 corresponding to the tropylium ion.
By following the protocols and validating the acquired data against the predictive models outlined herein, researchers can ensure the structural integrity of this compound, enabling its confident use in drug discovery and medicinal chemistry applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 5. researchgate.net [researchgate.net]
- 6. PubChemLite - this compound (C10H13NO) [pubchemlite.lcsb.uni.lu]
- 7. GCMS Section 6.15 [people.whitman.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Benzylamine [webbook.nist.gov]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
chemical structure and IUPAC name of N-benzyloxetan-3-amine
An In-Depth Technical Guide to the Synthesis and Characterization of N-benzyloxetan-3-amine
Abstract
This compound is a valuable heterocyclic building block in modern medicinal chemistry. The incorporation of the oxetane ring, a strained four-membered ether, offers a unique structural and physicochemical profile, often improving metabolic stability, aqueous solubility, and lipophilicity of drug candidates. This guide provides a comprehensive overview of this compound, detailing its chemical structure and IUPAC nomenclature. We present a robust and widely applicable protocol for its synthesis via reductive amination, explaining the mechanistic rationale behind the chosen methodology. Furthermore, this document outlines the key spectroscopic data required for its unambiguous structural elucidation, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Finally, we discuss the compound's reactivity and its strategic application in drug discovery programs as a versatile synthetic intermediate.
The Oxetane Motif: A Rising Star in Medicinal Chemistry
For decades, chemists in drug discovery have sought molecular scaffolds that can favorably modulate the properties of lead compounds. The oxetane ring has emerged as a particularly advantageous motif. Unlike its more flexible five- and six-membered ether counterparts, the strained nature of the four-membered ring imparts a distinct three-dimensional geometry. This rigidity can enhance binding affinity to biological targets by reducing the entropic penalty upon binding.
Moreover, the oxetane unit is considered a "polar, non-basic" functional group. It can engage in hydrogen bonding via its oxygen atom, thereby improving aqueous solubility—a critical parameter for drug administration and distribution—without introducing a basic nitrogen center that could lead to off-target effects or undesirable toxicological profiles.[1] The replacement of historically common groups, like gem-dimethyl or carbonyl functionalities, with an oxetane ring has become a powerful strategy to optimize Absorption, Distribution, Metabolism, and Excretion (ADME) properties in drug candidates.
Chemical Structure and Nomenclature of this compound
The foundational step in utilizing any chemical entity is the precise understanding of its structure and formal naming convention.
IUPAC Name: N-(phenylmethyl)oxetan-3-amine[2]
Synonyms: this compound, Benzyl-oxetan-3-yl-amine[2][3]
Chemical Formula: C₁₀H₁₃NO[4][5]
Molecular Weight: 163.22 g/mol [2][3]
CAS Number: 1015937-48-0[2][5]
Structural Representation
The molecule consists of a central oxetane ring where the nitrogen atom of an amine group is attached at the 3-position. This secondary amine is further substituted with a benzyl group (a phenylmethyl moiety).
Caption: Figure 1: Chemical Structure of this compound
Synthesis Protocol: Reductive Amination
Reductive amination is one of the most robust and versatile methods for synthesizing amines in a drug discovery setting.[6] It involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the target amine. This one-pot procedure is highly efficient and tolerates a wide range of functional groups.
For the synthesis of this compound, the logical precursors are oxetan-3-one and benzylamine .
Methodology Rationale
-
Choice of Reagents: Oxetan-3-one provides the core heterocyclic scaffold, while benzylamine serves as the source of the N-benzyl group.[7]
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent for this transformation. Unlike stronger reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), NaBH(OAc)₃ is a mild and selective hydride donor. It readily reduces the protonated iminium ion intermediate but is slow to react with the starting ketone, minimizing side reactions such as the reduction of oxetan-3-one to oxetan-3-ol. Its tolerance of mildly acidic conditions, which are required to catalyze imine formation, makes it ideal for one-pot procedures.
Experimental Workflow Diagram
Caption: Figure 2: Experimental Workflow for Reductive Amination
Step-by-Step Protocol
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add oxetan-3-one (1.0 eq). Dissolve it in a suitable aprotic solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), to a concentration of approximately 0.1-0.5 M.
-
Amine Addition: Add benzylamine (1.0-1.1 eq) to the solution, followed by glacial acetic acid (1.1-1.2 eq). The acid serves to catalyze the formation of the iminium ion intermediate.
-
Imine Formation: Allow the mixture to stir at room temperature for 30-60 minutes.
-
Reduction: Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) to the reaction mixture in portions. The addition may be exothermic. Maintain the temperature at or below room temperature, using an ice bath if necessary.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with the same organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield this compound as the final product.
Structural Elucidation and Spectroscopic Data
Unambiguous characterization of the synthesized molecule is paramount. The following spectroscopic data are expected for this compound.
| Technique | Expected Observations |
| ¹H NMR | ~7.3 ppm (m, 5H): Aromatic protons of the benzyl group. ~4.6 ppm (t, 2H): Methylene protons (CH₂) of the oxetane ring adjacent to the oxygen. ~4.4 ppm (t, 2H): Methylene protons (CH₂) of the oxetane ring adjacent to the oxygen. ~3.8 ppm (s, 2H): Benzylic protons (CH₂). ~3.6 ppm (m, 1H): Methine proton (CH) of the oxetane ring at the 3-position. ~2.0 ppm (br s, 1H): Amine proton (NH). The chemical shift of the NH proton is variable and may exchange with D₂O.[8] |
| ¹³C NMR | ~127-140 ppm: Aromatic carbons of the benzyl group. ~75 ppm: Oxetane carbons (CH₂) adjacent to the oxygen. ~55 ppm: Benzylic carbon (CH₂). ~50 ppm: Oxetane carbon (CH) at the 3-position.[8] |
| Mass Spec (ESI+) | m/z 164.1 [M+H]⁺: The protonated molecular ion is expected to be the base peak.[4] |
| Infrared (IR) | ~3350-3310 cm⁻¹ (weak-medium): N-H stretch for a secondary amine.[9][10] ~3030 cm⁻¹: Aromatic C-H stretch. ~2950-2850 cm⁻¹: Aliphatic C-H stretch. ~1250-1020 cm⁻¹ (medium-strong): Aliphatic C-N stretch and the characteristic C-O-C ether stretch of the oxetane ring.[9][11] |
Reactivity and Applications in Drug Discovery
This compound is not typically an active pharmaceutical ingredient (API) itself but rather a highly strategic building block. Its utility stems from the distinct reactivity of its functional groups.
-
The Secondary Amine: The amine nitrogen is nucleophilic and can undergo a variety of subsequent reactions, such as acylation to form amides, alkylation to form tertiary amines, or participation in coupling reactions.[12] This allows for the rapid diversification of the scaffold to build libraries of compounds for screening.
-
The Benzyl Group: The N-benzyl group often serves as a protecting group for the secondary amine. It is stable to many reaction conditions but can be readily removed via catalytic hydrogenation (e.g., using H₂ gas and a Palladium on carbon catalyst). This deprotection unmasks the free secondary amine (oxetan-3-amine), which can then be functionalized with a different group, a common strategy in late-stage functionalization during drug development.[6]
-
The Oxetane Ring: As discussed, the oxetane provides desirable physicochemical properties. Its presence makes the overall molecule more polar and often improves solubility and metabolic stability compared to analogous acyclic or carbocyclic structures.
The combination of a versatile amine handle, a removable benzyl group, and a property-enhancing oxetane core makes this compound a powerful intermediate for synthesizing more complex molecules with potential therapeutic applications.[13][14]
Conclusion
This compound exemplifies a modern building block designed to address the complex challenges of drug discovery. Its synthesis via reductive amination is efficient, scalable, and leverages well-understood principles of organic chemistry. The predictable spectroscopic signature allows for straightforward and reliable characterization. For researchers and scientists in drug development, understanding the synthesis and reactivity of such scaffolds is crucial for the rational design and rapid assembly of novel therapeutic agents with optimized pharmacological profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound CAS#: 1015937-48-0 [amp.chemicalbook.com]
- 3. This compound | 1015937-48-0 [amp.chemicalbook.com]
- 4. PubChemLite - this compound (C10H13NO) [pubchemlite.lcsb.uni.lu]
- 5. appchemical.com [appchemical.com]
- 6. Benzylic amine synthesis by amination (arylation) [organic-chemistry.org]
- 7. Benzylamine [webbook.nist.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Research could enable assembly line synthesis of prevalent amine-containing drugs | Department of Chemistry | Illinois [chemistry.illinois.edu]
- 14. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
N-Substituted Oxetanes: A Technical Guide to Synthesis, Characterization, and Application in Modern Drug Discovery
Abstract
The oxetane motif, a four-membered saturated heterocycle containing an oxygen atom, has transitioned from a synthetic curiosity to a cornerstone in modern medicinal chemistry. Its unique combination of properties—high polarity, metabolic stability, and a distinct three-dimensional geometry—offers drug designers a powerful tool to overcome common challenges in compound optimization. This guide provides an in-depth technical exploration of N-substituted oxetanes, from their initial discovery and synthesis to their comprehensive characterization and strategic deployment in drug development. We will delve into the causal relationships behind synthetic choices, present validated experimental protocols, and illustrate key concepts with practical case studies, offering researchers, scientists, and drug development professionals a field-proven perspective on harnessing the potential of this remarkable scaffold.
The Strategic Emergence of Oxetanes in Medicinal Chemistry
The journey of the oxetane ring in drug discovery has been one of accelerating interest. Initially considered synthetically challenging and potentially unstable due to inherent ring strain (approximately 106 kJ·mol⁻¹), its value is now widely recognized.[1][2] Pioneering work by Carreira and colleagues in the mid-2000s was highly influential, demonstrating that 3,3-disubstituted oxetanes could serve as effective bioisosteric replacements for gem-dimethyl and carbonyl groups.[3][4][5] This "rediscovery" sparked a surge of research into the scaffold's potential.[6]
N-substituted oxetanes, in particular, have become prevalent. The rationale for their incorporation is multifaceted:
-
Modulation of Physicochemical Properties: Oxetanes can significantly enhance aqueous solubility and reduce lipophilicity (LogD) without introducing metabolic liabilities often associated with other polar groups.[1][4][7] For instance, replacing a gem-dimethyl group with an oxetane can increase solubility by orders of magnitude.[4][7]
-
Metabolic Stability: The oxetane ring is generally more stable to metabolic degradation than corresponding carbocyclic or larger heterocyclic structures.[3][4] This stability is particularly pronounced in 3,3-disubstituted oxetanes, where steric hindrance protects the C-O bonds from nucleophilic attack.[6][8]
-
Basicity (pKa) Attenuation: A key strategic advantage is the oxetane's strong inductive electron-withdrawing effect. Placing an oxetane ring proximal to a basic nitrogen atom can significantly lower its pKa. This is a critical tool for medicinal chemists to mitigate issues related to high basicity, such as hERG inhibition or excessive tissue distribution, as exemplified in the development of Bruton's tyrosine kinase (BTK) inhibitors.[3][4][6][8]
-
Vectorial Exit into Unexplored Chemical Space: The defined three-dimensional geometry of the oxetane ring allows chemists to project substituents into new regions of chemical space, potentially accessing novel and favorable interactions with biological targets.[6]
The logical flow for considering the incorporation of an N-substituted oxetane into a drug candidate is outlined below.
Core Synthetic Strategies for N-Substituted Oxetanes
The synthesis of N-substituted oxetanes can be broadly categorized into two primary approaches: the functionalization of pre-existing oxetane building blocks and the de novo construction of the oxetane ring. The choice of strategy is dictated by the desired substitution pattern, scalability, and the stage of the drug discovery program.
The Building Block Approach: Leveraging Commercial Scaffolds
For rapid lead optimization, the use of commercially available oxetane building blocks is the most common and efficient strategy.[3][6] This approach allows for late-stage diversification of drug candidates.
Key Building Blocks:
-
Oxetan-3-one: A versatile precursor for accessing 3-substituted oxetanes. Reductive amination is a cornerstone reaction for introducing nitrogen substituents.
-
3-Aminooxetane: The most widely used building block.[6][8] It readily participates in amide couplings, SNAr reactions, and reductive aminations to forge the desired N-substituted products.[3][6]
-
Oxetanes with a Leaving Group at C3: Halides or sulfonates at the 3-position are excellent electrophiles for nucleophilic substitution with primary or secondary amines.
This protocol is a self-validating system because successful formation of the product confirms the reactivity of both the ketone and the amine, and the efficacy of the reducing agent.
-
Imine Formation: Dissolve oxetan-3-one (1.0 eq) and the desired primary or secondary amine (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the solution at room temperature. The choice of this reagent is causal; it is selective for the iminium ion over the ketone, minimizing side reactions.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
De Novo Synthesis: Constructing the Oxetane Ring
When highly substituted or novel oxetane scaffolds are required, or for process scale-up, de novo synthesis becomes necessary. The primary methods involve intramolecular cyclization.
This classical C-O bond-forming reaction is a robust method for creating the oxetane ring from a 1,3-diol precursor.[1] The key is the selective activation of one hydroxyl group as a good leaving group (e.g., tosylate, mesylate) followed by intramolecular SN2 displacement by the remaining hydroxyl group under basic conditions.
The [2+2] photocycloaddition between a carbonyl compound and an alkene is another powerful, albeit less common in medicinal chemistry programs, method for synthesizing oxetanes.[5][9][10] This reaction can provide access to complex, substituted oxetanes in a single step, though regioselectivity and diastereoselectivity can be challenges that are substrate-dependent.[9]
This protocol, adapted from process development efforts at Merck, demonstrates a scalable route to a key 3-substituted oxetane intermediate.[3][11]
-
Diol Formation: Start with a suitable precursor, such as diethyl 2-allyl-2-(4-bromobenzyl)malonate. Perform ozonolysis followed by reductive workup (e.g., with NaBH₄) to generate the corresponding 1,3-diol.
-
Selective Tosylation: React the diol with one equivalent of tosyl chloride (TsCl) in the presence of a base (e.g., pyridine) at low temperature. This step is critical; the primary hydroxyl group reacts preferentially over the secondary or tertiary hydroxyl, a choice driven by sterics and electronics.
-
Cyclization: Treat the resulting mono-tosylate with a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), in a polar aprotic solvent like tetrahydrofuran (THF). The alkoxide generated will displace the tosylate intramolecularly to form the oxetane ring.
-
Scale-Up Considerations: On a large scale, temperature control during the cyclization step is crucial to manage the exotherm and prevent side reactions. The choice of base and solvent must be optimized for yield, purity, and process safety.[12]
Initial Characterization of N-Substituted Oxetanes
Once synthesized, rigorous characterization is essential to confirm the structure and purity of the novel compound. A combination of spectroscopic techniques is employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of oxetanes.
-
¹H NMR: The protons on the oxetane ring typically appear in the δ 4.0-5.0 ppm region. The protons on the carbons adjacent to the oxygen (C2 and C4) are deshielded and resonate further downfield than the protons on C3. The coupling constants can provide information about the puckering of the ring.[5]
-
¹³C NMR: The carbons of the oxetane ring are also characteristic, typically appearing in the δ 60-80 ppm range.
-
¹⁹F NMR: If fluorine atoms are present in the molecule, ¹⁹F NMR is a highly sensitive probe for confirming structure and purity.
Mass Spectrometry (MS)
MS is used to determine the molecular weight of the compound and to confirm its elemental composition via high-resolution mass spectrometry (HRMS). The fragmentation pattern can also provide structural clues.
X-ray Crystallography
For crystalline solids, single-crystal X-ray diffraction provides unambiguous proof of structure, including relative and absolute stereochemistry. It also reveals precise bond lengths, bond angles, and the conformation of the molecule in the solid state, confirming the puckering of the oxetane ring.[1][5]
| Technique | Information Provided | Key Considerations |
| ¹H, ¹³C NMR | Connectivity, chemical environment, stereochemistry | Protons on oxetane ring typically at δ 4.0-5.0 ppm |
| Mass Spectrometry | Molecular weight, elemental formula (HRMS) | Confirms successful synthesis and purity |
| X-ray Crystallography | Unambiguous 3D structure, stereochemistry | Requires a single, high-quality crystal |
Field-Proven Insights: The Oxetane Impact on Drug Properties
The theoretical benefits of incorporating an N-substituted oxetane are consistently validated in drug discovery campaigns.
Case Study: Attenuating Basicity in a PI3K Inhibitor
In the development of phosphatidylinositol 3-kinase (PI3K) inhibitors, Genentech encountered a lead compound with high basicity (pKa = 7.6), which contributed to off-target effects, including cardiac toxicity (hERG inhibition).[8]
-
The Problem: High amine basicity leading to undesirable safety profile.
-
The Solution: An N-substituted oxetane was introduced adjacent to the basic nitrogen. The inductive effect of the oxetane oxygen dramatically reduced the amine's basicity.
-
The Result: The resulting compound, GDC-0349 , had a pKa of 5.0.[8] This >2 unit drop in pKa effectively mitigated the hERG liability (IC₅₀ > 100 μM) while maintaining potent on-target activity and improving the overall pharmacokinetic profile.[8]
Conclusion and Future Directions
N-substituted oxetanes have firmly established their place as a valuable motif in the medicinal chemist's toolbox. Their ability to predictably and favorably modulate key drug-like properties provides a rational approach to overcoming common optimization hurdles. While the synthetic accessibility has improved dramatically with the commercialization of key building blocks, challenges remain, particularly in the scalable synthesis of more complex and diversely substituted oxetanes.[6][8][11] Future innovations will likely focus on developing more efficient and stereoselective de novo synthetic methods and expanding the catalog of available oxetane building blocks. As our understanding of the subtle interplay between the oxetane scaffold and biological systems deepens, its strategic application will undoubtedly continue to fuel the discovery of the next generation of therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 6. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Oxetane synthesis [organic-chemistry.org]
- 11. tandfonline.com [tandfonline.com]
- 12. chemrxiv.org [chemrxiv.org]
N-benzyloxetan-3-amine: A Technical Guide for the Modern Medicinal Chemist
Introduction: The Rise of the Oxetane Scaffold in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of novel chemical entities with optimized physicochemical and pharmacokinetic properties is relentless. Among the scaffolds that have gained significant traction, the oxetane ring has emerged as a uniquely valuable motif.[1] This small, four-membered cyclic ether offers a compelling combination of properties: it is a polar, three-dimensional structure that can serve as a bioisosteric replacement for commonly used groups like gem-dimethyl or carbonyl functionalities.[1] The incorporation of an oxetane can profoundly enhance aqueous solubility, improve metabolic stability, and modulate the basicity of nearby functional groups—all critical parameters in the optimization of drug candidates.[1]
This guide focuses on a specific and highly versatile building block: N-benzyloxetan-3-amine . This secondary amine combines the advantageous properties of the oxetane ring with the utility of a benzyl-protected amine, making it a strategic intermediate for the synthesis of complex molecules in drug discovery programs. As a secondary amine, it serves as a nucleophile, while the benzyl group offers a readily cleavable protecting group, allowing for subsequent functionalization. This document provides an in-depth exploration of its synthesis, physicochemical properties, spectral characterization, and synthetic utility, designed for researchers, scientists, and drug development professionals.
Physicochemical and Structural Properties
This compound (CAS No. 1015937-48-0) is a secondary amine featuring a benzyl group attached to the nitrogen atom of an oxetan-3-amine moiety. The presence of the strained oxetane ring and the benzyl group dictates its unique chemical and physical properties.
| Property | Value | Source |
| CAS Number | 1015937-48-0 | --INVALID-LINK-- |
| Molecular Formula | C₁₀H₁₃NO | --INVALID-LINK-- |
| Molecular Weight | 163.22 g/mol | --INVALID-LINK-- |
| Predicted XlogP | 1.0 | --INVALID-LINK-- |
| Predicted pKa (Basic) | ~8.5-9.0 | Inferred from related structures |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid | Inferred from similar compounds |
| Storage | 2-8°C, protect from light | --INVALID-LINK-- |
The oxetane moiety significantly influences the properties of the molecule. Compared to its acyclic or larger-ring counterparts, the oxetane ring introduces polarity and reduces lipophilicity, which can be advantageous for improving the ADME (absorption, distribution, metabolism, and excretion) profile of a drug candidate.[1]
Synthesis of this compound
The synthesis of this compound can be approached through several reliable methods. The most common and industrially scalable route is the reductive amination of oxetan-3-one with benzylamine. An alternative approach involves the direct N-alkylation of oxetan-3-amine with a benzyl halide.
Method 1: Reductive Amination of Oxetan-3-one
This is a high-yielding, one-pot procedure that is widely applicable and tolerant of various functional groups.[2][3] The reaction proceeds through the in-situ formation of an iminium ion intermediate from oxetan-3-one and benzylamine, which is then reduced by a mild and selective reducing agent like sodium triacetoxyborohydride.[3][4]
Caption: Reductive amination workflow for this compound synthesis.
Detailed Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add oxetan-3-one (1.0 eq), benzylamine (1.05 eq), and anhydrous 1,2-dichloroethane (DCE) as the solvent.
-
Imine Formation: Add glacial acetic acid (1.1 eq) to the mixture to catalyze the formation of the iminium ion. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) to the reaction mixture. The reaction is typically mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.
Method 2: Direct N-Alkylation of Oxetan-3-amine
This method involves the nucleophilic substitution of a benzyl halide with oxetan-3-amine. A base is required to neutralize the hydrohalic acid byproduct.
Caption: N-alkylation workflow for this compound synthesis.
Detailed Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve oxetan-3-amine (1.2 eq) in a polar aprotic solvent such as acetonitrile or DMF.
-
Addition of Base: Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq) or triethylamine (Et₃N, 1.5 eq).
-
Addition of Alkylating Agent: Slowly add benzyl bromide or benzyl chloride (1.0 eq) to the stirred mixture.
-
Reaction Conditions: Heat the reaction mixture to 60-80°C and stir for 6-18 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling to room temperature, filter off any inorganic salts. Quench the filtrate with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography.
Spectral Characterization
Accurate structural elucidation is paramount. The following data are predictive and based on the analysis of the compound's structure and data from analogous molecules.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show characteristic signals for the benzyl group and the oxetane ring.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Aromatic (Ph-H) | 7.20 - 7.40 | Multiplet | 5H | Protons of the benzene ring. |
| Oxetane (CH₂) | 4.50 - 4.70 | Triplet | 4H | The four protons of the oxetane ring CH₂ groups. |
| Benzylic (Ph-CH₂) | 3.70 - 3.90 | Singlet | 2H | Methylene protons adjacent to the phenyl group. |
| Oxetane (CH) | 3.40 - 3.60 | Quintet | 1H | The methine proton of the oxetane ring at the C3 position. |
| Amine (N-H) | 1.50 - 2.50 | Broad Singlet | 1H | Chemical shift is concentration and solvent dependent. |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide further structural confirmation.
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| Aromatic (ipso-C) | 139 - 141 | Quaternary carbon of the benzene ring attached to the methylene group. |
| Aromatic (CH) | 127 - 129 | Carbons of the benzene ring. |
| Oxetane (CH₂) | 75 - 78 | Carbons of the oxetane ring adjacent to the oxygen atom (C2 and C4). |
| Oxetane (CH) | 55 - 60 | Carbon of the oxetane ring attached to the nitrogen (C3). |
| Benzylic (Ph-CH₂) | 50 - 55 | Methylene carbon adjacent to the phenyl group. |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch | 3300 - 3350 | Weak to Medium | Characteristic for a secondary amine.[5][6] |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium | |
| C-N Stretch | 1100 - 1250 | Medium | Aliphatic amine C-N stretch.[5] |
| C-O-C Stretch (Ether) | 1000 - 1150 | Strong | Characteristic of the oxetane ring. |
Mass Spectrometry
Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.
-
Molecular Ion (M⁺): An odd-numbered molecular ion peak is expected at m/z = 163, consistent with the nitrogen rule for a compound with a single nitrogen atom.[7][8]
-
Major Fragments: The primary fragmentation pathway is expected to be α-cleavage, leading to the loss of an alkyl radical. The most prominent fragment would likely be the benzylic cation at m/z = 91 (C₇H₇⁺). Another significant fragmentation would be the cleavage adjacent to the oxetane ring.
Reactivity and Synthetic Applications
This compound is a versatile intermediate due to its nucleophilic secondary amine and the presence of a deprotectable benzyl group.
Reactions at the Amine
-
Acylation: The secondary amine readily reacts with acyl chlorides and acid anhydrides to form stable tertiary amides.[9][10] This is a common strategy for introducing diverse side chains.
-
Further Alkylation: The amine can be further alkylated to form tertiary amines, although this may require more forcing conditions than the initial benzylation.
-
Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, a common functional group in many therapeutic agents.
Deprotection of the Benzyl Group
The benzyl group can be efficiently removed via catalytic hydrogenolysis to yield the free primary amine, oxetan-3-amine. This is a crucial step for subsequent synthetic elaborations.[11][12][13]
Caption: Deprotection of this compound via catalytic hydrogenolysis.
Detailed Experimental Protocol for Deprotection:
-
Reaction Setup: Dissolve this compound in a suitable solvent such as methanol or ethanol in a hydrogenation vessel.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C, 5-10 mol%).
-
Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure (typically 1-4 atm).
-
Reaction Monitoring: Stir the reaction vigorously at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude oxetan-3-amine, which can be used directly or purified further.
Conclusion and Future Outlook
This compound stands out as a valuable and strategic building block for medicinal chemistry. Its synthesis is straightforward and scalable, and its unique combination of a nucleophilic center, a robust protecting group, and the beneficial physicochemical properties imparted by the oxetane ring makes it an attractive starting material for the creation of diverse and complex molecular architectures. As the demand for drug candidates with improved "drug-likeness" continues to grow, the strategic application of scaffolds like this compound will undoubtedly play an increasingly important role in the successful development of next-generation therapeutics.
References
- 1. N-Benzyl-N-(oxetan-3-yl)oxetan-3-amine|CAS 1823812-00-5 [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Sodium triacetoxyborohydride [organic-chemistry.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemistrystudent.com [chemistrystudent.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The application of palladium catalysts in catalyzing the hydrogenolysis of N-benzyl compounds [ouci.dntb.gov.ua]
A Comprehensive Technical Guide to the Preliminary Biological Screening of N-benzyloxetan-3-amine
Introduction: The Rationale for Screening N-benzyloxetan-3-amine
In the landscape of modern drug discovery, the strategic incorporation of small, strained ring systems has become a powerful tactic for optimizing the physicochemical properties of lead compounds. Among these, the oxetane ring has emerged as a particularly valuable motif.[1][2] This four-membered ether is not merely a bioisostere for carbonyl or gem-dimethyl groups; its inherent polarity, low molecular weight, and distinct three-dimensional structure can significantly enhance aqueous solubility, metabolic stability, and target engagement.[3] The substitution pattern on the oxetane ring is critical, with 3-substituted amino-oxetanes being especially prevalent in discovery campaigns, often used to modulate amine basicity and improve pharmacokinetic profiles.[1][2]
This guide outlines a strategic, multi-tiered approach for the preliminary biological screening of a specific, underexplored molecule: This compound . This compound integrates three key structural features:
-
A 3-amino-oxetane core : A proven scaffold for improving drug-like properties.[4]
-
A secondary amine : A common functional group for establishing interactions with biological targets.
-
A benzyl group : A classic substituent in medicinal chemistry that can engage in hydrophobic and π-stacking interactions and is a known feature in certain classes of enzyme inhibitors.[5]
The central hypothesis guiding this screening cascade is that the unique combination of these motifs warrants a broad, yet targeted, investigation to uncover its potential therapeutic value and identify any early-stage liabilities. Our approach is designed not as a rigid checklist, but as a logical workflow that begins with foundational safety profiling and progresses to targeted screens informed by the molecule's structural alerts.
Part 1: Foundational Assays - Cytotoxicity Profiling
The Causality Behind a "Safety-First" Approach: Before interrogating a compound for specific biological activities, it is imperative to establish its inherent cytotoxicity. This initial screen serves two primary functions: first, it identifies compounds that are pan-assay interference compounds (PAINS) or are simply too toxic for therapeutic consideration; second, it establishes a critical concentration range for all subsequent, more specific assays.[6] Running functional or inhibition assays at concentrations that kill the host cells would yield uninterpretable, false-positive results. Therefore, we begin by assessing the effect of this compound on cell viability.
The MTT assay is a robust, colorimetric method for this purpose. It relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial dehydrogenases in metabolically active cells into a purple formazan product.[7] The amount of formazan produced is directly proportional to the number of viable cells, providing a clear quantitative measure of cytotoxicity.[7][8]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Culture a relevant human cell line (e.g., HEK293 for general toxicity, or a cancer cell line like HeLa) in appropriate media.
-
Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well flat-bottom plate in a volume of 100 µL.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent-induced toxicity.
-
Include "cells only" (negative control) and "media only" (blank) wells. A known cytotoxic agent (e.g., doxorubicin) should be used as a positive control.
-
Remove the old media from the cells and add 100 µL of the media containing the test compound dilutions.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
-
MTT Addition and Formazan Solubilization:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.
-
-
Data Acquisition:
-
Gently shake the plate for 5 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation: Cytotoxicity Profile
The results should be summarized to determine the half-maximal inhibitory concentration (IC₅₀), the concentration at which 50% of cell viability is lost.
| Cell Line | This compound IC₅₀ (µM) | Positive Control (Doxorubicin) IC₅₀ (µM) |
| HEK293 | Experimental Value | Experimental Value |
| HeLa | Experimental Value | Experimental Value |
Workflow Visualization
Part 2: Primary Screening - A Targeted, Structure-Informed Approach
With a non-toxic concentration range established, we proceed to a tiered primary screen. The selection of assays is not random; it is guided by structural motifs within this compound that suggest a higher probability of interaction with specific target classes.
Tier 1A: Antimicrobial Activity Screening
Rationale: The combination of an amine functional group and a benzyl moiety is present in numerous compounds with known antimicrobial properties.[9][10][11] A broad-spectrum antimicrobial screen is a cost-effective method to quickly assess potential utility in this therapeutic area.[12] We utilize the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13]
Experimental Protocol: Broth Microdilution for MIC Determination
-
Bacterial Strain Preparation:
-
Select a panel of representative bacterial strains, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) organisms.
-
Inoculate the strains into appropriate broth (e.g., Mueller-Hinton Broth) and incubate overnight to achieve logarithmic growth.
-
Dilute the bacterial culture to a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
-
Compound Dilution:
-
In a 96-well plate, add 50 µL of sterile broth to all wells.
-
Add 50 µL of a 2x concentrated stock of this compound to the first column, creating a 1:1 mixture.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard 50 µL from the last column.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial suspension to each well, bringing the total volume to 100 µL.
-
Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria). A standard antibiotic (e.g., ampicillin) should be run in parallel.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which no visible bacterial growth is observed.
-
Optionally, add a viability indicator like resazurin to aid in determination.
-
Data Presentation: Antimicrobial Profile
| Bacterial Strain | Type | This compound MIC (µg/mL) | Ampicillin MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | Experimental Value | Experimental Value |
| Escherichia coli | Gram-negative | Experimental Value | Experimental Value |
| Pseudomonas aeruginosa | Gram-negative | Experimental Value | Experimental Value |
Workflow Visualization
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-(benzyloxy)-N-methylpropan-1-amine | 188878-41-3 | Benchchem [benchchem.com]
- 6. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]
- 9. Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives [mdpi.com]
- 10. Benzhydryl Amines: Synthesis and Their Biological Perspective | Semantic Scholar [semanticscholar.org]
- 11. Benzhydryl Amines: Synthesis and Their Biological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. taylorfrancis.com [taylorfrancis.com]
- 13. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust Protocol for the Synthesis of N-Benzyl-oxetan-3-amine via Reductive Amination
Abstract
This technical guide provides a comprehensive, field-proven protocol for the synthesis of N-benzyl-oxetan-3-amine through the reductive amination of oxetan-3-one with benzylamine. The oxetane moiety is a highly valued structural motif in modern medicinal chemistry, serving as a polar, three-dimensional bioisostere for commonly used groups like gem-dimethyl or carbonyls, often improving metabolic stability and aqueous solubility.[1][2] This document offers a detailed, step-by-step methodology centered on the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that ensures high yield and purity while minimizing side reactions.[3][4] We will delve into the mechanistic rationale, process optimization, safety considerations, and analytical characterization, providing researchers with a self-validating system for producing this key synthetic building block.
Introduction: The Strategic Importance of the Oxetane Moiety
The strategic incorporation of small, strained rings into drug candidates is a powerful tool for modulating physicochemical properties. The oxetane ring, a four-membered cyclic ether, possesses significant ring strain (approx. 106 kJ·mol⁻¹), which dictates its unique chemical behavior.[1] In drug discovery, it is frequently employed to:
-
Enhance Solubility: As a polar surrogate for lipophilic groups like gem-dimethyl, it can significantly improve aqueous solubility.[1][2]
-
Improve Metabolic Stability: It can act as a metabolically robust replacement for carbonyl groups, offering similar hydrogen-bond accepting capabilities but with greater resistance to enzymatic degradation.[1]
-
Modulate Basicity: The presence of an oxetane ring can lower the pKa of a proximal amine, a critical factor for optimizing drug-target interactions.[1]
The target molecule, N-benzyl-oxetan-3-amine, is a versatile intermediate, primed for further functionalization in complex synthetic routes. The reductive amination of oxetan-3-one is one of the most efficient and reliable methods for its preparation.[1][5]
Mechanistic Rationale and Reagent Selection
Reductive amination is a two-stage process that occurs in a single pot. It begins with the nucleophilic attack of the amine (benzylamine) on the carbonyl carbon of the ketone (oxetan-3-one) to form a hemiaminal, which then dehydrates to form an iminium ion intermediate. The reducing agent then selectively reduces the iminium ion to the final amine product.
Caption: Reductive amination workflow.
Why Sodium Triacetoxyborohydride (NaBH(OAc)₃)?
While several reducing agents can effect this transformation, sodium triacetoxyborohydride (STAB) is the reagent of choice for several compelling reasons:[3][4][6]
-
Mildness and Selectivity: The electron-withdrawing acetate groups moderate the reactivity of the borohydride.[4] STAB is not potent enough to reduce the starting ketone but is highly reactive towards the protonated iminium ion intermediate.[4][7] This selectivity prevents the formation of the corresponding alcohol byproduct (oxetan-3-ol).
-
One-Pot Procedure: Its tolerance for mildly acidic conditions allows the entire reaction—imine formation and reduction—to be performed in a single step without needing to carefully control pH, which is a known issue with the more toxic sodium cyanoborohydride (NaBH₃CN).[4][8]
-
Safety Profile: STAB is significantly less toxic than NaBH₃CN, as it does not release cyanide salts as byproducts.[3][7]
-
Broad Solvent Compatibility: The reaction proceeds efficiently in common aprotic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[4]
Materials and Physicochemical Data
Proper planning requires accurate knowledge of the properties of all substances involved.
| Compound Name | Formula | Mol. Wt. ( g/mol ) | CAS No. | Appearance | Key Properties |
| Oxetan-3-one | C₃H₄O₂ | 72.06 | 6704-31-0 | Colorless to light yellow liquid | BP: 140 °C; Density: 1.124 g/mL; Flammable[9][10] |
| Benzylamine | C₇H₉N | 107.15 | 100-46-9 | Colorless liquid | BP: 184-185 °C; Density: 0.981 g/mL; Corrosive, combustible liquid[11] |
| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 56553-60-7 | White powder | Decomposes in water/methanol; Moisture sensitive[6] |
| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | 107-06-2 | Colorless liquid | BP: 83.5 °C; Preferred solvent for STAB reactions[4] |
| N-Benzyl-oxetan-3-amine | C₁₀H₁₃NO | 163.22 | 54877-99-9 | Expected to be a liquid or low-melting solid | - |
Detailed Experimental Protocol
This protocol is optimized for a ~10 mmol scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials:
-
Oxetan-3-one (0.72 g, 10.0 mmol, 1.0 equiv)
-
Benzylamine (1.14 g, 1.09 mL, 10.6 mmol, 1.05 equiv)
-
Sodium triacetoxyborohydride (STAB) (2.54 g, 12.0 mmol, 1.2 equiv)
-
1,2-Dichloroethane (DCE), anhydrous (40 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask (100 mL), magnetic stirrer, and stir bar
-
Nitrogen or argon inlet for inert atmosphere
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add oxetan-3-one (1.0 equiv) and anhydrous 1,2-dichloroethane (40 mL).
-
Scientist's Note: Using an anhydrous solvent is crucial as STAB reacts with water, which would quench the reagent and lower the yield.[6] An inert atmosphere prevents potential side reactions with atmospheric moisture.
-
-
Amine Addition: Add benzylamine (1.05 equiv) to the solution via syringe. Stir the mixture at room temperature for 20-30 minutes.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.2 equiv) to the flask in one portion. The addition may cause a slight exotherm.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the disappearance of the starting oxetan-3-one.
-
Scientist's Note: TLC is a quick and effective way to monitor the reaction. A suitable eluent system would be ethyl acetate/hexanes. The starting ketone and the product amine should have different Rf values.
-
-
Work-up - Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (~30 mL). Stir vigorously until gas evolution ceases.
-
Scientist's Note: The bicarbonate solution neutralizes any remaining acetic acid (a byproduct of the STAB reduction) and quenches any unreacted STAB. The quenching should be done slowly as it can produce hydrogen gas.
-
-
Work-up - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (DCM) or ethyl acetate (~20 mL each).
-
Scientist's Note: The product is an amine, which can have some water solubility, especially if protonated. Basifying the solution with NaHCO₃ ensures the amine is in its free base form, maximizing its partitioning into the organic solvent.
-
-
Work-up - Washing and Drying: Combine the organic layers and wash them with brine (~30 mL). Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Scientist's Note: The brine wash helps to remove residual water from the organic layer.
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by silica gel column chromatography.
-
Scientist's Note: Purification of amines on silica gel can sometimes be challenging due to their basicity causing streaking. The column can be pre-treated with a solvent system containing a small amount of triethylamine (~0.5-1%) to mitigate this issue.[14] An alternative is to use basic alumina for chromatography.
-
Safety and Handling Precautions
-
Oxetan-3-one: This compound is a flammable liquid and vapor.[9][15] It causes skin and serious eye irritation and may cause respiratory irritation.[9][15] Handle in a fume hood, away from heat and ignition sources.[16][17] Grounding equipment is necessary to prevent static discharge.[16][17]
-
Benzylamine: Harmful if swallowed or in contact with skin.[11] It causes severe skin burns and eye damage.[11] Wear appropriate protective gloves, clothing, and eye/face protection.[11]
-
Sodium Triacetoxyborohydride: Reacts with water to release flammable gases. Keep away from moisture.
-
1,2-Dichloroethane (DCE): Is a suspected carcinogen and should be handled with extreme care in a well-ventilated fume hood.
Characterization of N-Benzyl-oxetan-3-amine
The identity and purity of the final compound should be confirmed using standard analytical techniques.
-
¹H NMR: Expect characteristic signals for the aromatic protons of the benzyl group (typically δ 7.2-7.4 ppm), a singlet for the benzylic methylene protons (-CH₂-Ph), and signals corresponding to the protons of the oxetane ring.
-
¹³C NMR: Will show distinct signals for the aromatic carbons, the benzylic carbon, and the carbons of the oxetane ring.
-
Mass Spectrometry (MS): The ESI-MS spectrum should show a peak corresponding to the protonated molecule [M+H]⁺.
-
Infrared (IR) Spectroscopy: Look for C-H stretching (aliphatic and aromatic), C-N stretching, and C-O-C stretching vibrations characteristic of the ether linkage in the oxetane ring.
Troubleshooting and Field Insights
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | Insufficient reaction time; Inactive reducing agent (degraded by moisture). | Allow the reaction to stir for a longer period. Use freshly opened or properly stored STAB. Ensure all glassware and solvents are anhydrous. |
| Formation of Oxetan-3-ol | Use of a non-selective reducing agent; Contamination of STAB with NaBH₄. | Ensure you are using STAB. This side product is very unlikely with STAB but could indicate a reagent quality issue. |
| Low Yield after Work-up | Product loss during extraction due to protonation. | Ensure the aqueous layer is sufficiently basic (pH > 9) before extraction to keep the amine in its free base form. Perform multiple extractions. |
| Difficulty in Purification | Amine streaking on silica gel. | Pre-treat the silica gel with a triethylamine-containing eluent.[14] Alternatively, use a different stationary phase like basic alumina or pursue purification via distillation if the product is thermally stable and has a suitable boiling point.[18] |
| Potential Ring-Opening | Presence of strong acid. | The oxetane ring is susceptible to opening under strongly acidic conditions.[1][19][20] The conditions of this protocol are sufficiently mild to avoid this, but avoid any accidental introduction of strong acids. |
Conclusion
This application note details a reliable and scalable protocol for the reductive amination of oxetan-3-one with benzylamine using sodium triacetoxyborohydride. The described method is high-yielding, avoids toxic reagents, and proceeds under mild conditions that preserve the integrity of the valuable oxetane ring. By understanding the mechanistic principles and adhering to the detailed procedural and safety guidelines, researchers can confidently synthesize N-benzyl-oxetan-3-amine, a key building block for the advancement of modern medicinal chemistry programs.
References
- 1. N-Benzyl-N-(oxetan-3-yl)oxetan-3-amine|CAS 1823812-00-5 [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sodium Triacetoxyborohydride [sigmaaldrich.com]
- 4. Sodium triacetoxyborohydride [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. youtube.com [youtube.com]
- 9. fishersci.com [fishersci.com]
- 10. 3-Oxetanone - Wikipedia [en.wikipedia.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 14. youtube.com [youtube.com]
- 15. fishersci.com [fishersci.com]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 17. Page loading... [wap.guidechem.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. chemrxiv.org [chemrxiv.org]
- 20. researchgate.net [researchgate.net]
N-Benzyloxetan-3-amine: A Versatile Scaffold for Innovations in Drug Discovery
Introduction: The Rise of the Oxetane Moiety in Medicinal Chemistry
In the landscape of modern drug discovery, the pursuit of novel molecular architectures that confer superior pharmacological properties is relentless. Among the structural motifs that have garnered significant attention is the oxetane ring, a four-membered cyclic ether.[1][2] Initially perceived as a synthetic curiosity, the oxetane has emerged as a powerful tool for medicinal chemists to address challenges in absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates.[3][4] Its unique combination of low molecular weight, high polarity, and a distinct three-dimensional geometry allows for the fine-tuning of critical physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity.[1][5]
This application note focuses on a particularly valuable building block: N-benzyloxetan-3-amine . The presence of the oxetane ring imparts the aforementioned beneficial properties, while the benzyl-protected amine at the 3-position provides a versatile handle for a variety of chemical transformations. This guide will provide detailed protocols for key reactions involving this compound and explore its application in the synthesis of advanced drug candidates, thereby offering researchers a practical resource to leverage this promising scaffold in their drug discovery programs.
The Strategic Advantage of this compound in Molecular Design
The incorporation of the this compound moiety into a lead compound can profoundly influence its drug-like properties. The rationale behind its use is rooted in several key principles of medicinal chemistry:
-
Bioisosterism: The oxetane ring serves as an effective bioisostere for commonly used functional groups like gem-dimethyl and carbonyl groups.[1] As a substitute for a gem-dimethyl group, it introduces polarity and can enhance aqueous solubility. When replacing a carbonyl group, it can improve metabolic stability while maintaining hydrogen bonding capabilities.[1]
-
pKa Modulation: The electron-withdrawing nature of the oxetane's oxygen atom significantly reduces the basicity of the adjacent amine. This modulation of pKa is a critical strategy to mitigate off-target effects, such as hERG channel inhibition, and to improve cell permeability.[6]
-
Improved Physicochemical Properties: The inherent polarity of the oxetane ring generally leads to increased aqueous solubility and reduced lipophilicity (LogD), which are often desirable attributes for oral drug candidates.[1]
-
Metabolic Stability: The oxetane ring is often more resistant to metabolic degradation compared to other functionalities, leading to improved pharmacokinetic profiles.[1]
-
Vectorial Exit: The polar nature of the oxetane can influence the trajectory of a drug candidate as it exits the binding pocket of its target protein, potentially leading to improved potency and selectivity.
Synthetic Utility: Key Transformations of this compound
The N-benzyl group serves as a convenient protecting group for the oxetan-3-amine core, allowing for selective functionalization. The secondary amine itself is a versatile nucleophile, readily participating in a range of bond-forming reactions. The following sections provide detailed protocols for three fundamental transformations.
Protocol 1: Reductive Amination with Aldehydes and Ketones
Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds.[7][8] This protocol details the reaction of this compound with a carbonyl compound to yield a tertiary amine.
Caption: Workflow for the amide coupling of this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq.), the coupling agent (e.g., HATU, 1.1 eq.), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0-3.0 eq.) in an anhydrous aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM) (0.1-0.5 M).
-
Activation: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.
-
Amine Addition: Add this compound (1.0-1.2 eq.) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-12 hours.
-
Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous lithium chloride (to remove DMF if used), 1 M hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
| Coupling Agent | Base | Solvent | Time (h) | Yield (%) |
| HATU | DIPEA | DMF | 2 | 80-95 |
| EDC/HOBt | Et₃N | DCM | 6 | 75-90 |
| T3P | Pyridine | DCM | 3 | 80-92 |
Causality Behind Experimental Choices:
-
Coupling Agent: HATU is a highly efficient coupling reagent that often provides high yields and short reaction times with minimal side reactions. The combination of EDC and HOBt is a classic and cost-effective alternative.
-
Base: A non-nucleophilic organic base like DIPEA is crucial to neutralize the acidic byproducts of the coupling reaction and to facilitate the deprotonation of the amine, enhancing its nucleophilicity.
Protocol 3: N-Alkylation with Electrophiles
Direct alkylation of the secondary amine with electrophiles such as alkyl halides provides a straightforward route to tertiary amines.
Reaction Workflow: N-Alkylation
Caption: Workflow for the N-alkylation of this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of this compound (1.0 eq.) in a polar aprotic solvent such as acetonitrile (ACN) or DMF (0.1-0.5 M), add a base (e.g., potassium carbonate, 2.0 eq.) and the alkyl halide (1.1-1.5 eq.).
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Filter off the inorganic salts and concentrate the filtrate under reduced pressure. Alternatively, dilute the reaction mixture with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by flash column chromatography.
| Alkyl Halide | Base | Solvent | Temperature (°C) | Yield (%) |
| Methyl Iodide | K₂CO₃ | ACN | RT | >95 |
| Ethyl Bromide | Cs₂CO₃ | DMF | 40 | 85-95 |
| Benzyl Bromide | Et₃N | ACN | RT | 90-98 |
Causality Behind Experimental Choices:
-
Base: An inorganic base like potassium carbonate is often sufficient and easy to remove. For less reactive alkyl halides, a stronger base like cesium carbonate can be employed.
-
Solvent: Polar aprotic solvents like acetonitrile and DMF are ideal for S_N2 reactions as they solubilize the reactants and do not solvate the nucleophile as strongly as protic solvents.
Deprotection: Unveiling the Primary Amine
The benzyl group can be readily removed to furnish the free oxetan-3-amine, which can then be used in subsequent synthetic steps. Catalytic transfer hydrogenolysis is a mild and efficient method for this transformation. [9][10]
Protocol 4: N-Debenzylation via Catalytic Transfer Hydrogenolysis
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the N-benzyl-protected oxetane derivative (1.0 eq.) in a suitable solvent such as methanol or ethanol (0.1-0.5 M).
-
Catalyst and Hydrogen Source: Add a palladium catalyst, typically 10% palladium on carbon (Pd/C, 5-10 mol% by weight), followed by a hydrogen donor such as ammonium formate (3-5 eq.) or by bubbling hydrogen gas through the solution.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C). The reaction is often complete within a few hours.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine. The product can be further purified by crystallization or chromatography if necessary.
| Hydrogen Source | Catalyst | Solvent | Time (h) | Yield (%) |
| Ammonium Formate | 10% Pd/C | MeOH | 2 | >90 |
| H₂ (balloon) | 10% Pd/C | EtOH | 4 | >95 |
Applications in Drug Discovery: Case Studies
While specific examples of marketed drugs directly synthesized from this compound are not yet prevalent, the closely related oxetan-3-amine is a key building block in several clinical candidates. [4][6][11]The principles demonstrated in these examples are directly applicable to derivatives of this compound.
-
PARP Inhibitors: The oxetane moiety has been incorporated into inhibitors of poly(ADP-ribose) polymerase (PARP), a class of enzymes involved in DNA repair, to improve their pharmacological properties. [12][13][14]The oxetane can enhance solubility and metabolic stability, leading to improved oral bioavailability.
-
GPCR Antagonists: In the development of G protein-coupled receptor (GPCR) antagonists, the oxetane ring has been used to modulate the basicity of amine-containing scaffolds, thereby reducing off-target activity and improving the overall safety profile. [6]* Kinase Inhibitors: Several kinase inhibitors in clinical development feature an oxetane ring. [4][11]For instance, in the development of Bruton's tyrosine kinase (BTK) inhibitors, the oxetane was introduced to fine-tune the pKa of a nearby amine, which was crucial for achieving the desired selectivity and reducing hERG inhibition. [6] The synthetic routes to these compounds often involve the coupling of a pre-functionalized oxetane building block, such as oxetan-3-amine, via amide bond formation or reductive amination, highlighting the relevance of the protocols described in this guide.
Conclusion
This compound is a highly valuable and versatile building block for modern drug discovery. Its strategic incorporation into lead compounds can lead to significant improvements in key drug-like properties, including solubility, metabolic stability, and pKa. The straightforward and high-yielding protocols for its derivatization via reductive amination, amide coupling, and N-alkylation, coupled with the facile removal of the benzyl protecting group, provide medicinal chemists with a powerful toolkit to explore novel chemical space. As the demand for drug candidates with optimized ADME profiles continues to grow, the utility of this compound and related oxetane building blocks is set to expand, paving the way for the development of the next generation of innovative therapeutics.
References
- 1. Oxetanes - Enamine [enamine.net]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Oxetanes [manu56.magtech.com.cn]
- 6. tandfonline.com [tandfonline.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design and synthesis of PARP inhibitors for an innovative anti-cancer therapy | Biblioteca IQS [biblioteca.iqs.edu]
- 14. Design, Synthesis, and Pharmacodynamic Evaluation of Highly Selective PARP1 Inhibitors with Brain Penetrance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthetic Routes to N-Benzyloxetan-3-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The oxetane ring is a highly sought-after motif in modern medicinal chemistry. Its unique physicochemical properties—acting as a "polar non-basic" surrogate for gem-dimethyl or carbonyl groups, improving aqueous solubility, and enhancing metabolic stability—make it an invaluable component in drug design.[1][2] Among functionalized oxetanes, N-benzyloxetan-3-amine serves as a critical building block for the synthesis of diverse pharmacologically active molecules. This guide provides an in-depth analysis of the primary synthetic strategies to access this compound and its derivatives, offering detailed, field-proven protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the optimal route for their specific applications.
Introduction: The Strategic Value of the Oxetane Moiety
The incorporation of strained ring systems into drug candidates is a powerful strategy for navigating and optimizing ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicology) properties. The four-membered oxetane ring, in particular, has emerged as a "magic" fragment. Its inherent ring strain (approx. 25 kcal/mol) and the polarized C-O bonds give it a unique three-dimensional exit vector profile compared to more common cycloalkanes.[1] Specifically, 3-aminooxetane derivatives have been shown to lower lipophilicity (logD) while simultaneously improving metabolic stability and reducing hERG ion channel binding, making them superior to analogous cyclobutane or cyclopropane structures in many contexts.[1]
The N-benzyl protecting group is frequently employed due to its stability under a wide range of reaction conditions and its facile removal via catalytic hydrogenation, making this compound a versatile intermediate for further elaboration in drug discovery programs. This document details the two most prevalent and reliable synthetic approaches to this key intermediate.
Core Synthetic Strategies: A Comparative Overview
The construction of the strained oxetane ring is the principal challenge in synthesizing these derivatives.[1] Two major retrosynthetic disconnections dominate the landscape:
-
Strategy A: Reductive Amination of a Pre-formed Oxetane Ring. This approach relies on the availability of oxetan-3-one, a key intermediate, which is then converted to the target amine.
-
Strategy B: Intramolecular Cyclization. This classic and robust method involves forming the oxetane C-O bond via an intramolecular Williamson etherification of a suitably functionalized 1,3-diol precursor.[1][3]
The choice between these strategies depends on starting material availability, scalability, and the desired substitution pattern on the oxetane ring.
Figure 1. High-level overview of synthetic strategies.
Strategy A: Reductive Amination of Oxetan-3-one
This strategy is conceptually straightforward: a two-step sequence involving the synthesis of oxetan-3-one followed by its reductive amination with benzylamine. The main advantage is the convergent nature of the final step, allowing for the synthesis of a library of N-substituted derivatives if desired.
Synthesis of the Key Intermediate: Oxetan-3-one
The synthesis of oxetan-3-one itself has historically been challenging, often requiring multiple steps with low overall yields.[4][5] However, a modern and highly efficient method utilizes a gold-catalyzed one-step conversion of propargyl alcohol.[4][5][6][7] This protocol avoids the use of hazardous reagents like diazo ketones and is amenable to scale-up.[4][5]
Mechanism Insight: The gold catalyst activates the alkyne of propargyl alcohol towards intermolecular oxidation. This generates a reactive α-oxo gold carbene intermediate, which is then trapped intramolecularly by the hydroxyl group to form the strained oxetane ring.[4][6][7]
Protocol 1: Gold-Catalyzed Synthesis of Oxetan-3-one
This protocol is adapted from the work of Zhang et al. (2010).[4]
Materials:
-
Propargyl alcohol
-
(Triphenylphosphine)gold(I) chloride ((Ph₃P)AuCl)
-
Silver trifluoromethanesulfonate (AgOTf)
-
3,5-Dichloropyridine N-oxide (or other suitable oxidant)
-
Dioxane/Water (10:1 mixture)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a clean, dry Schlenk flask under an inert atmosphere, add (Ph₃P)AuCl (2.5 mol%) and AgOTf (2.5 mol%).
-
Add the dioxane/water solvent mixture and stir for 5 minutes to allow for catalyst activation (formation of the active cationic gold species).
-
Add propargyl alcohol (1.0 equivalent) followed by the 3,5-Dichloropyridine N-oxide (1.5 equivalents).
-
Stir the reaction mixture vigorously at room temperature for 24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a short pad of silica gel or Celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure oxetan-3-one.
Reductive Amination Protocol
With oxetan-3-one in hand, the final step is a standard reductive amination. This reaction first involves the formation of an intermediate enamine or iminium ion upon reaction with benzylamine, which is then reduced in situ to the desired secondary amine. Sodium triacetoxyborohydride (STAB) is an ideal reducing agent for this transformation as it is mild, selective, and tolerant of the slightly acidic conditions that favor iminium ion formation.
Protocol 2: Synthesis of this compound
Materials:
-
Oxetan-3-one
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, dissolve oxetan-3-one (1.0 equivalent) in DCE.
-
Add benzylamine (1.05 equivalents). If desired, a catalytic amount of acetic acid can be added to facilitate iminium formation.
-
Stir the mixture at room temperature for 20-30 minutes.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes. The reaction is mildly exothermic.
-
Allow the reaction to stir at room temperature for 3-12 hours. Monitor progress by TLC or LC-MS until the starting ketone is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel chromatography to yield pure this compound.
Strategy B: Intramolecular Cyclization
The intramolecular Williamson etherification is a cornerstone of cyclic ether synthesis and provides a robust and reliable route to oxetanes.[1][2] The strategy involves synthesizing an acyclic precursor containing a hydroxyl group and a suitable leaving group in a 1,3-relationship. Treatment with a base then initiates an intramolecular Sₙ2 reaction to form the oxetane ring.
Figure 2. Workflow for Intramolecular Cyclization Strategy.
A common and efficient way to generate the required precursor starts from epichlorohydrin and benzylamine.
Protocol 3: Synthesis via Intramolecular Cyclization
This multi-step protocol is a common sequence in heterocyclic chemistry.
Step 3a: Synthesis of 1-(benzylamino)-3-chloropropan-2-ol
-
In a round-bottom flask, cool benzylamine (1.0 equivalent) in a suitable solvent (e.g., methanol or ethanol) to 0 °C in an ice bath.
-
Add epichlorohydrin (1.0 equivalent) dropwise, ensuring the temperature does not rise above 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Remove the solvent under reduced pressure to yield the crude amino alcohol, which is often used in the next step without further purification.
Step 3b: Intramolecular Cyclization to form this compound Causality: This step is the crucial ring-forming reaction. A strong, non-nucleophilic base is required to deprotonate the secondary alcohol, forming an alkoxide. This alkoxide then acts as an intramolecular nucleophile, displacing the chloride on the same molecule to form the strained four-membered ring. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the alcohol, driving the reaction to completion. THF is a common solvent as it is aprotic and effectively solvates the intermediates.
-
Suspend sodium hydride (60% dispersion in mineral oil, ~2.2 equivalents) in anhydrous THF in a flame-dried, three-neck flask equipped with a reflux condenser under an inert atmosphere.
-
Cool the suspension to 0 °C.
-
Dissolve the crude 1-(benzylamino)-3-chloropropan-2-ol (1.0 equivalent) from the previous step in a minimal amount of anhydrous THF.
-
Add the amino alcohol solution dropwise to the NaH suspension. Vigorous hydrogen evolution will be observed.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-8 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to 0 °C and cautiously quench by the dropwise addition of water, followed by saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by silica gel chromatography to obtain the final product.
Comparative Analysis of Synthetic Routes
| Feature | Strategy A: Reductive Amination | Strategy B: Intramolecular Cyclization |
| Key Intermediate | Oxetan-3-one | 1-(Benzylamino)-3-chloropropan-2-ol |
| Number of Steps | 2 (from propargyl alcohol) | 2 (from epichlorohydrin) |
| Key Reagents | Gold catalyst, NaBH(OAc)₃ | NaH, Epichlorohydrin |
| Scalability | Gold catalysis can be expensive for very large scales. | Generally highly scalable and cost-effective. |
| Advantages | Convergent final step; easy to diversify the amine component. Modern, efficient ketone synthesis.[4][6] | Robust, classic transformation. Uses inexpensive starting materials. Avoids specialized catalysts. |
| Limitations | Requires access to or synthesis of oxetan-3-one. | Linear sequence. Requires handling of NaH. The cyclization can be substrate-dependent.[1] |
| Ideal For | Library synthesis, medicinal chemistry programs. | Large-scale, cost-driven synthesis of the parent compound. |
Conclusion
Both reductive amination of oxetan-3-one and intramolecular cyclization of an amino alcohol precursor represent viable and effective strategies for the synthesis of this compound derivatives. The gold-catalyzed synthesis of oxetan-3-one has modernized the former approach, making it highly competitive and attractive for its efficiency and convergence. The latter approach, rooted in the classic Williamson etherification, remains a powerful and economical choice for large-scale production. The selection of a specific route will ultimately be guided by the project's goals, scale, budget, and the available chemical starting materials.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols [organic-chemistry.org]
- 7. Oxetan-3-one synthesis [organic-chemistry.org]
Application Notes and Protocols for Incorporating the Oxetane Scaffold into Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of the Oxetane Scaffold in Medicinal Chemistry
The oxetane ring, a four-membered cyclic ether, has transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry. Its growing prevalence in drug discovery is attributed to a unique combination of physicochemical properties that address common challenges in lead optimization. Unlike its unsaturated and unstable counterpart, 2H-oxete, the saturated oxetane ring is a stable and versatile scaffold. This guide provides an in-depth exploration of the strategic advantages of incorporating oxetanes, detailed synthetic protocols for their introduction, and methods for evaluating their impact on molecular properties.
The strategic incorporation of an oxetane can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, while also modulating the basicity of nearby functional groups. These benefits have been realized in numerous clinical candidates and even FDA-approved drugs, validating the oxetane as a privileged structural motif.
Strategic Advantages of Oxetane Incorporation
The decision to incorporate an oxetane into a bioactive molecule is driven by its ability to act as a versatile bioisostere and a modulator of key Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
The Oxetane as a Bioisosteric Replacement
A primary application of the oxetane ring is as a bioisostere for common, often problematic, functional groups. This strategy allows for the modification of a molecule's properties while aiming to retain or enhance its biological activity.
-
gem-Dimethyl Group Replacement: The oxetane can serve as a hydrophilic surrogate for the gem-dimethyl group. While occupying a similar steric volume, the oxetane introduces polarity, which can disrupt unfavorable lipophilic interactions, block metabolically weak C-H bonds, and significantly improve aqueous solubility.
-
Carbonyl Group Replacement: As an isostere for a carbonyl group, the oxetane offers similar hydrogen bond accepting capabilities but is generally more metabolically stable. This can be particularly advantageous in mitigating metabolic liabilities associated with ketones and esters.
-
Benzoyl Group Replacement: Functionalized 3-aryl oxetanes are emerging as valuable bioisosteres for the highly prevalent benzoyl group, offering new avenues for property modulation in established pharmacophores.
Modulation of Physicochemical and ADME Properties
The introduction of an oxetane can predictably and profoundly alter a molecule's properties, which is a critical aspect of drug design.
| Property | Impact of Oxetane Incorporation | Rationale and Causality |
| Aqueous Solubility | Significant Increase (4 to >4000-fold) | The polar ether oxygen acts as a hydrogen bond acceptor, improving interactions with water. |
| Lipophilicity (LogD) | Reduction | The inherent polarity of the oxetane ring decreases the overall lipophilicity of the molecule. |
| Metabolic Stability | Generally Increased | The oxetane ring itself is often stable to metabolic degradation. It can also shield adjacent, metabolically labile sites. This can help direct metabolism away from CYP450 pathways, reducing the risk of drug-drug interactions. |
| Basicity (pKa) of Proximal Amines | Significant Reduction (~2.7 pKa units for an α-amine) | The electron-withdrawing nature of the oxetane's oxygen atom lowers the basicity of nearby amines. This is a powerful tool to mitigate issues like hERG channel inhibition. |
| Molecular Conformation | Increased Three-Dimensionality and Rigidity | The puckered, sp³-rich nature of the oxetane ring introduces conformational rigidity and increases the molecule's three-dimensional character, which can improve binding affinity and allow exploration of new chemical space. |
Data Presentation: The table above summarizes the general impact of incorporating an oxetane moiety on key drug-like properties. The magnitude of these effects is context-dependent and should be empirically verified for each new molecular scaffold.
Synthetic Strategies for Incorporating the Oxetane Scaffold
The successful integration of oxetanes into drug discovery programs has been propelled by the development of robust and versatile synthetic methodologies. Historically, the synthesis of this strained ring system presented significant challenges, but modern methods have made a wide array of oxetane-containing building blocks more accessible.
Core Synthetic Approaches
The construction of the oxetane ring can be broadly categorized into several key strategies:
-
Intramolecular Williamson Ether Synthesis: This is one of the most common methods, involving the cyclization of a 1,3-halohydrin or a related substrate with a leaving group at one end and a hydroxyl group at the other, typically under basic conditions.
-
Paternò–Büchi Reaction: This photochemical [2+2] cycloaddition between a carbonyl compound and an alkene is a direct and efficient method for forming the oxetane ring in a single step. Recent advances have enabled this reaction using visible light, enhancing its safety and scalability.
-
Epoxide Ring Expansion: The ring of an epoxide can be expanded to form an oxetane, often mediated by sulfide ylides.
-
Cyclization via C-C Bond Formation: Novel methods have been developed that construct the oxetane ring through the formation of a carbon-carbon bond, expanding the range of accessible substitution patterns.
-
From Readily Available Building Blocks: A practical approach involves utilizing commercially available or easily synthesized oxetane building blocks, such as oxetan-3-one, 3-aminooxetane, or 3-oxetanol. These can then be incorporated into larger molecules via standard functional group transformations.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key synthetic transformations used to incorporate the oxetane scaffold.
Protocol 1: Synthesis of Oxetan-3-one
Oxetan-3-one is a crucial and versatile building block for the synthesis of a wide variety of 3-substituted oxetanes. While historically challenging to synthesize, efficient methods are now available. A gold-catalyzed one-step synthesis from propargyl alcohol offers a practical route.
Materials:
-
Propargyl alcohol
-
Gold(I) chloride (AuCl) or other suitable gold catalyst
-
Oxidant (e.g., 3,5-Dinitrobenzoic acid)
-
Solvent (e.g., Dichloromethane)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
Procedure:
-
To a solution of propargyl alcohol in dichloromethane, add the gold catalyst and the oxidant.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and purify the crude product by silica gel column chromatography to yield oxetan-3-one.
Self-Validation: The identity and purity of the synthesized oxetan-3-one should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The characteristic carbonyl stretch in the IR spectrum should also be observed.
Protocol 2: Reductive Amination of Oxetan-3-one to Synthesize 3-Aminooxetanes
Reductive amination is a widely used and reliable method for converting oxetan-3-one into various 3-aminooxetanes, which are themselves valuable building blocks.
Materials:
-
Oxetan-3-one
-
Primary or secondary amine of choice
-
Reducing agent (e.g., Sodium triacetoxyborohydride, Sodium cyanoborohydride)
-
Solvent (e.g., Methanol, Dichloromethane)
-
Acetic acid (catalyst)
-
Standard glassware for organic synthesis
-
Magnetic stirrer
Procedure:
-
Dissolve oxetan-3-one and the desired amine in the chosen solvent in a round-bottom flask.
-
Add a catalytic amount of acetic acid to facilitate the formation of the imine or iminium ion intermediate.
-
Stir the mixture at room temperature for a designated period to allow for imine formation.
-
Add the reducing agent portion-wise to the reaction mixture.
-
Continue stirring until the reaction is complete, as monitored by TLC or LC-MS.
-
Work up the reaction by quenching any remaining reducing agent and extracting the product.
-
Purify the resulting 3-aminooxetane derivative by column chromatography or crystallization.
Self-Validation: The structure of the product should be confirmed by NMR and mass spectrometry. The disappearance of the ketone starting material and the appearance of the amine product can be monitored by TLC or LC-MS.
Protocol 3: The Paternò-Büchi Reaction for Oxetane Synthesis
This photochemical method allows for the direct formation of the oxetane ring from a carbonyl compound and an alkene.
Materials:
-
Aldehyde or ketone
-
Alkene
-
Photoreactor equipped with a suitable light source (e.g., UV lamp or high-power LED)
-
Solvent (e.g., Acetonitrile, Benzene)
-
Quartz reaction vessel (if using UV light)
-
Standard glassware for workup and purification
Procedure:
-
Dissolve the carbonyl compound and the alkene in the appropriate solvent in the photoreactor vessel.
-
Irradiate the mixture with the light source for a specified time, monitoring the reaction progress by TLC or GC-MS.
-
Once the starting materials are consumed, concentrate the reaction mixture.
-
Purify the resulting oxetane product by column chromatography.
Self-Validation: The formation of the oxetane ring can be confirmed by NMR spectroscopy, observing the characteristic shifts for the protons and carbons of the four-membered ring. Mass spectrometry will confirm the molecular weight of the [2+2] cycloaddition product.
Visualization of Synthetic Workflow
The following diagram illustrates a typical workflow for incorporating an oxetane moiety starting from the key building block, oxetan-3-one.
Caption: Workflow for oxetane incorporation and evaluation.
Conclusion
The oxetane scaffold has firmly established itself as a valuable tool in the medicinal chemist's arsenal. Its ability to predictably modulate key physicochemical and ADME properties makes it a powerful element for lead optimization. The continued development of novel and efficient synthetic methods will undoubtedly expand the accessibility and application of this unique heterocyclic motif, paving the way for the discovery of new and improved therapeutic agents.
Application Notes and Protocols for the N-Alkylation of Oxetan-3-Amine
Introduction: The Strategic Value of the Oxetane Moiety in Drug Discovery
The oxetane ring, a four-membered cyclic ether, has emerged as a privileged structural motif in modern medicinal chemistry.[1][2] Its incorporation into drug candidates can significantly enhance key physicochemical and pharmacokinetic properties.[1][2][3] The strained nature of the oxetane ring leads to a unique three-dimensional geometry and polarity, which can be exploited to improve aqueous solubility, metabolic stability, and target engagement.[1][2][4] Specifically, the introduction of an oxetane adjacent to an amine can modulate the basicity (pKa) of the nitrogen atom, a critical parameter for avoiding off-target effects such as hERG inhibition.[1] N-alkylated oxetan-3-amines are therefore highly sought-after building blocks in the synthesis of novel therapeutics, offering a versatile scaffold for structure-activity relationship (SAR) studies.[5][6]
This technical guide provides a comprehensive overview of the experimental procedures for the N-alkylation of oxetan-3-amine, with a focus on practical, field-proven protocols. We will delve into the mechanistic rationale behind common synthetic strategies, offering detailed step-by-step instructions for researchers, scientists, and drug development professionals.
Core Principles and Mechanistic Considerations
The N-alkylation of oxetan-3-amine can be broadly categorized into two primary methodologies: reductive amination and direct alkylation. The choice between these methods is dictated by the nature of the desired alkyl substituent and the overall synthetic strategy.
Reductive Amination: A Versatile Approach for Diverse N-Substituents
Reductive amination is a powerful and widely employed method for the formation of carbon-nitrogen bonds.[7][8] It proceeds via a two-step sequence: the initial formation of an imine or enamine intermediate from the reaction of an amine with a carbonyl compound (an aldehyde or ketone), followed by in situ reduction to the corresponding amine.[7][9]
Causality Behind Experimental Choices:
-
pH Control: The reaction is typically carried out under weakly acidic conditions. This is a critical parameter, as it facilitates both the formation of the imine intermediate and the subsequent reduction. Overly acidic conditions can lead to protonation of the amine, rendering it non-nucleophilic, while basic conditions will not sufficiently activate the carbonyl group.
-
Choice of Reducing Agent: The selection of the reducing agent is paramount to the success of the reaction. Mild reducing agents are preferred to selectively reduce the imine in the presence of the starting carbonyl compound.[10]
-
Sodium triacetoxyborohydride (STAB) is a popular choice due to its mildness and tolerance to a wide range of functional groups. It is particularly effective for the reductive amination of both aldehydes and ketones.
-
Sodium cyanoborohydride (NaBH₃CN) is another effective reagent, especially at a controlled pH.[7][9] However, its use necessitates caution due to the potential for cyanide release during workup.[7]
-
Experimental Protocols
Protocol 1: Reductive Amination of Oxetan-3-amine with an Aldehyde
This protocol describes a general procedure for the N-alkylation of oxetan-3-amine with a representative aldehyde using sodium triacetoxyborohydride.
Materials:
-
Aldehyde of interest
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add oxetan-3-amine (1.0 eq). If using the hydrochloride salt, add a mild base such as triethylamine (1.1 eq) to liberate the free amine.
-
Dissolve the amine in an appropriate solvent such as DCM or DCE (approximately 0.1-0.5 M concentration).
-
Add the aldehyde (1.0-1.2 eq) to the solution and stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.2-1.5 eq) in the same solvent.
-
Slowly add the STAB slurry to the reaction mixture. The addition may be exothermic.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography to afford the desired N-alkylated oxetan-3-amine.
Protocol 2: Direct N-Alkylation of Oxetan-3-amine with an Alkyl Halide
Direct alkylation offers a more straightforward approach when the desired alkyl group is available as a halide. This reaction proceeds via a nucleophilic substitution (SN2) mechanism.[13]
Causality Behind Experimental Choices:
-
Base: A non-nucleophilic base is essential to deprotonate the amine, increasing its nucleophilicity without competing in the alkylation reaction. Common choices include potassium carbonate, cesium carbonate, or diisopropylethylamine (DIPEA).
-
Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile is typically used to facilitate the SN2 reaction.
-
Temperature: Heating may be required to drive the reaction to completion, particularly with less reactive alkyl halides.
Materials:
-
Oxetan-3-amine
-
Alkyl halide (e.g., alkyl bromide or iodide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF) or Acetonitrile
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask, add oxetan-3-amine (1.0 eq) and the chosen base (e.g., K₂CO₃, 2.0 eq).
-
Add a suitable solvent such as DMF or acetonitrile.
-
To this suspension, add the alkyl halide (1.0-1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the reaction mixture with water and extract the product with a suitable organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation
The following table summarizes typical reaction parameters for the N-alkylation of oxetan-3-amine.
| Method | Alkylating Agent | Reducing Agent/Base | Solvent | Temperature | Typical Yield |
| Reductive Amination | Aldehyde or Ketone | Sodium Triacetoxyborohydride | DCM or DCE | Room Temp. | 60-90% |
| Direct Alkylation | Alkyl Halide | Potassium Carbonate | DMF | 60-80 °C | 50-85% |
Visualization of Workflows
Reductive Amination Workflow
Caption: Workflow for N-alkylation via reductive amination.
Direct Alkylation Workflow
Caption: Workflow for N-alkylation via direct alkylation.
Handling and Safety Considerations
-
Oxetan-3-amine: This compound is an irritant and should be handled in a well-ventilated fume hood.[14] Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, should be worn at all times.[14] It is sensitive to air and should be stored under an inert atmosphere at a low temperature.[12]
-
Sodium Triacetoxyborohydride: This reagent is moisture-sensitive and should be handled under anhydrous conditions.
-
Alkyl Halides: Many alkyl halides are toxic and/or lachrymatory. They should be handled with appropriate care in a fume hood.
Purification and Characterization
Purification of the final N-alkylated product is typically achieved through silica gel column chromatography.[15] The choice of eluent system will depend on the polarity of the product. Characterization of the purified compound should be performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, to confirm its identity and purity.
Conclusion
The N-alkylation of oxetan-3-amine is a critical transformation in the synthesis of medicinally relevant compounds. Both reductive amination and direct alkylation are robust and reliable methods for achieving this transformation. A thorough understanding of the underlying reaction mechanisms and careful consideration of the experimental parameters are key to achieving high yields and purity. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel oxetane-containing molecules.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. connectjournals.com [connectjournals.com]
- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chemscene.com [chemscene.com]
- 12. 21635-88-1 CAS MSDS (3-OXETANAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. 3-Oxetanamine | CAS#:21635-88-1 | Chemsrc [chemsrc.com]
- 15. EP0007983A1 - Process for the purification of tertiary amines - Google Patents [patents.google.com]
N-benzyloxetan-3-amine: A Versatile Building Block for Modern Pharmaceutical Intermediates
An Application Guide for the Synthetic Chemist
Abstract
The oxetane ring has emerged from a structural curiosity to a cornerstone motif in modern medicinal chemistry.[1][2][3] Its unique ability to modulate critical physicochemical properties—such as aqueous solubility, lipophilicity, and metabolic stability—makes it a highly sought-after component in drug design.[1][2][4] N-benzyloxetan-3-amine, in particular, serves as a pivotal intermediate, providing a stable, versatile, and synthetically accessible entry point to a diverse range of 3-aminooxetane derivatives. This guide provides an in-depth exploration of this compound's synthesis and its application in key synthetic transformations, including reductive amination and amide coupling, which are fundamental to the construction of advanced pharmaceutical intermediates. We further detail the strategic importance of the benzyl group for protection and provide a robust protocol for its subsequent removal to unmask the primary amine for further functionalization.
Introduction: The Strategic Value of the Oxetane Moiety
Historically, the four-membered oxetane ring was often perceived as a strained and potentially unstable heterocycle. However, extensive research has demonstrated its remarkable stability under many synthetic conditions and its profound, positive impact on drug-like properties.[5][6]
Key Advantages of Incorporating Oxetanes:
-
Solubility Enhancement: The polar ether oxygen of the oxetane ring acts as a hydrogen bond acceptor, often leading to a significant increase in aqueous solubility when replacing non-polar groups like a gem-dimethyl moiety.[3][7]
-
Metabolic Stability: Introduction of an oxetane can block sites of metabolic oxidation, redirecting metabolic pathways away from cytochrome P450 enzymes and improving a compound's pharmacokinetic profile.[1][4]
-
pKa Modulation: The inductive electron-withdrawing effect of the oxetane oxygen can lower the basicity (pKa) of adjacent amines, a crucial tactic for improving cell permeability and avoiding hERG channel liabilities.[3]
-
Improved Lipophilicity Profile (LogD): Oxetanes can serve as polar surrogates for lipophilic groups, reducing overall LogD while maintaining or improving target engagement through favorable three-dimensional conformations.[1][3]
This compound is an ideal precursor for introducing this valuable scaffold. The benzyl group serves as an effective protecting group that is easily removed in the final stages of a synthesis, revealing the primary amine for late-stage diversification.[8]
Synthesis of the this compound Building Block
The most direct and scalable route to this compound is via the reductive amination of commercially available oxetan-3-one with benzylamine.[6][9] This one-pot procedure involves the initial formation of an iminium ion intermediate, which is then reduced in situ.
Protocol 2.1: Synthesis of this compound
Rationale: This protocol utilizes sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. It is milder than sodium cyanoborohydride (NaBH₃CN) and sodium borohydride (NaBH₄) and is particularly effective at reducing iminium ions in the presence of the starting ketone, minimizing side reactions.[10][11] The use of dichloromethane (DCM) as a solvent is standard for this transformation due to its inertness and ability to dissolve the reactants.
Materials:
-
Oxetan-3-one
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add oxetan-3-one (1.0 eq) and anhydrous DCM.
-
Add benzylamine (1.1 eq) to the solution and stir for 20 minutes at room temperature to facilitate imine/iminium formation.
-
Cool the mixture to 0 °C using an ice bath.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield this compound as a clear oil.
| Reagent | Molar Equiv. | Purpose |
| Oxetan-3-one | 1.0 | Ketone source |
| Benzylamine | 1.1 | Amine source |
| NaBH(OAc)₃ | 1.5 | Selective reducing agent |
| DCM | - | Anhydrous solvent |
| NaHCO₃ (aq) | - | Quenching and work-up |
Key Synthetic Applications in Pharmaceutical Intermediate Synthesis
This compound is a secondary amine and thus a potent nucleophile, making it an ideal partner in several cornerstone reactions for drug development.[12][13]
Reductive Amination to Tertiary Amines
The reaction of this compound with aldehydes or ketones provides access to a wide range of tertiary amines, a functional group prevalent in active pharmaceutical ingredients (APIs).[14][][16] This transformation is a powerful method for C-N bond formation that avoids the common issue of over-alkylation seen with direct alkylation using alkyl halides.[10][17]
Protocol 3.1: Synthesis of a Tertiary Amine Intermediate
Rationale: This protocol is a continuation of the reductive amination theme. As a secondary amine, this compound reacts with an aldehyde or ketone to form an iminium ion, which is then reduced. This method is highly reliable for creating sterically diverse tertiary amines.
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., isobutyraldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (catalytic amount, optional for ketones)
Procedure:
-
Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in DCE. If using a ketone, a catalytic amount of acetic acid can be added to facilitate iminium formation.
-
Stir the mixture at room temperature for 30 minutes.
-
Add NaBH(OAc)₃ (1.5 eq) portion-wise.
-
Continue stirring at room temperature for 6-18 hours, monitoring the reaction by LC-MS.
-
Upon completion, quench with saturated aqueous NaHCO₃ solution and perform an aqueous work-up as described in Protocol 2.1.
-
Purify the crude product by column chromatography.
Amide Coupling
The amide bond is arguably the most important functional group in medicinal chemistry, forming the backbone of peptides and present in over 25% of all commercial drugs.[18] this compound couples efficiently with carboxylic acids using standard coupling reagents to form stable amide intermediates.
Protocol 3.2: Synthesis of an Amide Intermediate
Rationale: Direct reaction between an amine and a carboxylic acid results in a non-productive acid-base salt formation.[19] Therefore, the carboxylic acid must be "activated." This protocol uses HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a modern uronium-based coupling reagent that generates a highly reactive activated ester in situ, leading to rapid and high-yielding amide bond formation with minimal racemization for chiral acids.[18][19] A non-nucleophilic base like DIPEA is required to neutralize the acid formed during the reaction.
Materials:
-
This compound
-
Carboxylic acid of interest
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
In a flask under nitrogen, dissolve the carboxylic acid (1.0 eq), HATU (1.1 eq), and DIPEA (3.0 eq) in anhydrous DMF.
-
Stir the mixture at room temperature for 15 minutes to allow for the formation of the activated ester.
-
Add a solution of this compound (1.2 eq) in DMF to the activated acid mixture.
-
Stir at room temperature for 1-4 hours until the reaction is complete (monitor by LC-MS).
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting amide by column chromatography or recrystallization.
| Reagent | Molar Equiv. | Purpose |
| Carboxylic Acid | 1.0 | Acyl source |
| HATU | 1.1 | Coupling agent (activator) |
| DIPEA | 3.0 | Non-nucleophilic base |
| This compound | 1.2 | Nucleophile |
| DMF | - | Polar aprotic solvent |
Strategic Deprotection: Unmasking the Primary Amine
A key advantage of using this compound is the ability to remove the benzyl group under mild conditions, typically late in a synthetic sequence, to reveal the primary 3-aminooxetane core. This primary amine can then be used for further diversification, such as coupling to a different fragment of the target molecule. The most common and effective method for N-debenzylation is catalytic hydrogenation.[8][20]
Protocol 4.1: N-Debenzylation via Catalytic Hydrogenation
Rationale: Palladium on carbon (Pd/C) is a heterogeneous catalyst that efficiently facilitates the hydrogenolysis of the C-N bond of the benzyl group. The reaction is clean, with the only byproduct being toluene, which is easily removed. This method is compatible with a wide range of functional groups, though care must be taken with reducible groups like alkynes or nitro groups. The oxetane ring is stable under these neutral conditions.[8]
Materials:
-
N-benzyl protected substrate
-
Palladium on carbon (10% Pd/C, 5-10 mol% Pd)
-
Ethanol or Methanol
-
Hydrogen (H₂) gas balloon or Parr hydrogenator
Procedure:
-
Dissolve the N-benzyl protected substrate in ethanol in a flask suitable for hydrogenation (e.g., a thick-walled round-bottom flask or a Parr vessel).
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol % of palladium metal relative to the substrate).
-
Evacuate the flask and backfill with nitrogen three times to ensure an inert atmosphere.
-
Evacuate the flask again and backfill with hydrogen gas from a balloon. For more robust reactions, a Parr apparatus at elevated pressure (e.g., 40-50 psi) can be used.[8]
-
Stir the reaction vigorously at room temperature for 4-24 hours. Monitor the reaction by LC-MS for the disappearance of the starting material.
-
Once complete, carefully vent the hydrogen and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional ethanol.
-
Concentrate the filtrate under reduced pressure to yield the deprotected primary amine, which can often be used without further purification.
Conclusion
This compound is a powerful and versatile building block for pharmaceutical research and development. Its straightforward synthesis and compatibility with fundamental synthetic transformations like reductive amination and amide coupling make it an invaluable tool for medicinal chemists. The strategic use of the benzyl group as a readily cleavable protecting group allows for the late-stage introduction of the highly desirable 3-aminooxetane scaffold. By leveraging the protocols and principles outlined in this guide, researchers can efficiently incorporate this motif to optimize the ADME properties of drug candidates, accelerating the discovery of new and improved therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. youtube.com [youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 12. byjus.com [byjus.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. m.youtube.com [m.youtube.com]
- 16. Research could enable assembly line synthesis of prevalent amine-containing drugs | Department of Chemistry | Illinois [chemistry.illinois.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
- 19. Amide Synthesis [fishersci.co.uk]
- 20. benchchem.com [benchchem.com]
Harnessing the Potential of N-benzyloxetan-3-amine in Modern Organic Synthesis: A Guide for Researchers
Disclaimer: Publicly available scientific literature detailing specific, validated protocols for the direct application of N-benzyloxetan-3-amine is limited. This guide, therefore, leverages established principles and published methodologies for closely related 3-aminooxetanes to provide a comprehensive and scientifically grounded overview of its potential applications in organic synthesis and drug discovery. The protocols presented are representative examples and may require optimization for this compound.
Introduction: The Oxetane Moiety - A Rising Star in Medicinal Chemistry
The oxetane ring, a four-membered cyclic ether, has emerged from a synthetic curiosity to a cornerstone in modern medicinal chemistry.[1] Its unique combination of properties—compactness, polarity, and a distinct three-dimensional structure—makes it an attractive bioisostere for commonly employed functional groups such as gem-dimethyl and carbonyl moieties.[1][2] The incorporation of an oxetane scaffold into a drug candidate can significantly enhance its physicochemical properties, leading to improved aqueous solubility, metabolic stability, and lipophilicity.[2][3]
This compound, with its secondary amine and benzyl protecting group, represents a versatile building block for the synthesis of complex molecules. The benzyl group can be readily removed under various conditions, unmasking a primary amine for further functionalization, while the oxetane ring can either be retained to influence the final molecule's properties or be strategically opened to access other valuable structural motifs.
This guide will explore the potential practical applications of this compound in organic synthesis, providing detailed insights and generalized protocols for its use as a versatile synthetic intermediate.
Part 1: this compound as a Scaffold for Bioactive Molecules
The secondary amine of this compound serves as a key handle for diversification, allowing for the introduction of a wide array of functional groups through N-acylation and N-alkylation reactions. This enables the rapid generation of libraries of novel oxetane-containing compounds for screening in drug discovery programs.
Application 1.1: Synthesis of Novel Amide Derivatives via N-Acylation
The acylation of this compound with various carboxylic acids or their derivatives is a straightforward approach to generate a diverse set of amides. These amides can be evaluated for their biological activity or serve as intermediates for more complex targets.
Causality Behind Experimental Choices: The choice of coupling reagent is critical for efficient amide bond formation while minimizing side reactions. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a widely used and effective coupling reagent that operates under mild conditions, making it suitable for substrates containing the potentially sensitive oxetane ring. The use of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is essential to neutralize the acid formed during the reaction without competing with the amine nucleophile.
Protocol 1: General Procedure for N-Acylation of this compound
-
Reagent Preparation: In a clean, dry round-bottom flask, dissolve the desired carboxylic acid (1.1 equivalents) and HATU (1.1 equivalents) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Activation: Stir the solution at room temperature for 10-15 minutes to allow for the formation of the active ester.
-
Amine Addition: To the activated carboxylic acid solution, add a solution of this compound (1.0 equivalent) in the same anhydrous solvent.
-
Base Addition: Add DIPEA (2.0 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-acyl-N-benzyloxetan-3-amine.
| Parameter | Condition |
| Temperature | Room Temperature |
| Solvent | Anhydrous DMF or DCM |
| Base | DIPEA |
| Coupling Reagent | HATU |
| Reaction Time | 1-12 hours |
Table 1: Representative Conditions for N-Acylation.
Part 2: Strategic Ring-Opening of the Oxetane Moiety
While the intact oxetane ring is a valuable asset in many drug candidates, its inherent ring strain can be exploited for the synthesis of other important structural motifs, particularly 1,3-difunctionalized acyclic compounds. The Lewis or Brønsted acid-catalyzed ring-opening of oxetanes with various nucleophiles provides access to a range of valuable building blocks.
Application 2.1: Synthesis of 1,3-Amino Alcohols
The acid-catalyzed ring-opening of this compound with water or other oxygen nucleophiles can lead to the formation of 1,3-amino alcohols, which are important precursors for the synthesis of various bioactive molecules and ligands.
Causality Behind Experimental Choices: The choice of acid catalyst is crucial for promoting the ring-opening reaction. A Lewis acid like scandium triflate (Sc(OTf)₃) is effective in activating the oxetane oxygen, making the ring more susceptible to nucleophilic attack. The regioselectivity of the ring-opening is influenced by both steric and electronic factors.
Protocol 2: General Procedure for Acid-Catalyzed Ring-Opening with Water
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent such as acetonitrile or a mixture of tetrahydrofuran (THF) and water.
-
Catalyst Addition: Add a catalytic amount of a Lewis acid (e.g., Sc(OTf)₃, 5-10 mol%) to the solution.
-
Heating and Monitoring: Heat the reaction mixture to a temperature between 50-80 °C and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the desired 1,3-amino alcohol.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reductive Amination of Oxetanes
Welcome to the technical support center for the reductive amination of oxetanes. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating the valuable oxetane motif into their target molecules. Oxetanes, particularly those derived from oxetan-3-one, are increasingly important pharmacophores, but their inherent ring strain presents unique challenges during synthesis.
This resource provides in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common issues, and understanding the mechanistic nuances of this powerful transformation.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when performing a reductive amination with oxetan-3-one?
The principal challenge is the high susceptibility of the four-membered oxetane ring to undergo ring-opening.[1] This is due to the inherent ring strain, which can be easily relieved under various reaction conditions, especially those involving strong acids (both Brønsted and Lewis acids) or high temperatures.[1] The goal is to facilitate the formation and reduction of the iminium ion intermediate while using conditions mild enough to preserve the integrity of the oxetane ring.
Q2: Which reducing agent is most suitable for oxetane substrates?
Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is overwhelmingly the preferred reagent for this transformation.[2][3][4]
Here's a comparative breakdown:
| Reducing Agent | Advantages | Disadvantages | Suitability for Oxetanes |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and Selective: Reduces the iminium ion much faster than the starting ketone.[3][5][6] Lower Toxicity: Safer alternative to cyanoborohydride.[2][7][8] Effective in One-Pot Reactions: Simplifies experimental setup.[5][7] | Water-sensitive and not compatible with protic solvents like methanol.[5][9] | Excellent/Recommended |
| Sodium Cyanoborohydride (NaBH₃CN) | Highly Selective: Excellent selectivity for the iminium ion over the carbonyl group.[6][7][10] Works in Protic Solvents: Can be used in methanol.[6] | Highly Toxic: Generates toxic hydrogen cyanide (HCN) gas, especially under acidic conditions.[6][7] | Good, but Use with Caution |
| Sodium Borohydride (NaBH₄) | Inexpensive and Potent: Readily available and powerful.[7] | Non-Selective: Reduces both the starting ketone and the imine intermediate, leading to alcohol byproducts and lower yields.[6][7][10] Often requires a two-step process.[7][11] | Poor/Not Recommended |
| 2-Picoline Borane | Stable: More stable than other borane-amine complexes.[9] Can be used in water. [8][12] | Can still off-gas hydrogen and potentially toxic diborane.[9] | Good Alternative |
Expert Insight: The mildness of NaBH(OAc)₃ is its key advantage. The electron-withdrawing acetate groups temper the hydride's reactivity, making it selective for the more electrophilic iminium ion intermediate over the ketone starting material.[3] This selectivity is crucial for achieving high yields in a one-pot procedure.[5]
Q3: How critical is pH control during the reaction?
pH control is absolutely critical. The reaction requires a delicate balance:
-
Slightly Acidic (pH ~5-7): This is the optimal range. A mildly acidic environment is necessary to catalyze the formation of the iminium ion intermediate from the initial hemiaminal.[8][10][13]
-
Too Acidic (pH < 4): Strongly acidic conditions will protonate the amine nucleophile, rendering it non-nucleophilic and shutting down the reaction.[10] More importantly for this substrate class, strong acid will catalyze the rapid ring-opening of the oxetane.[1]
-
Too Basic (pH > 8): Basic conditions will slow or prevent the dehydration step required to form the iminium ion, stalling the reaction.
Practical Tip: For reactions involving amine hydrochlorides, a mild base like triethylamine (TEA) or sodium acetate can be added to neutralize the HCl in situ.[14] For reactions with less reactive ketones or amines, adding a stoichiometric amount of acetic acid can be beneficial, but this should be done cautiously with oxetane substrates.[7][11]
Q4: What are the best solvents for this reaction?
Aprotic solvents are generally required, especially when using NaBH(OAc)₃.
-
1,2-Dichloroethane (DCE) is the most commonly cited and preferred solvent.[5][11]
-
Tetrahydrofuran (THF) is also an excellent and widely used choice.[4][5][14]
-
Other aprotic solvents like Dichloromethane (DCM) and Dioxane can also be effective.[5][15]
Avoid protic solvents like methanol or ethanol when using NaBH(OAc)₃ , as they will react with the reducing agent.[5][9]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield / No Reaction | 1. Ineffective Iminium Formation: pH is too high or too low. 2. Deactivated Amine: pH is too acidic, protonating the amine. 3. Decomposed Reducing Agent: NaBH(OAc)₃ is moisture-sensitive. | 1. Optimize pH: Add a small amount of acetic acid (0.5-1.0 equiv) to catalyze iminium formation. If using an amine salt, add an equivalent of a non-nucleophilic base (e.g., TEA). 2. Check pH: Ensure the reaction medium is not overly acidic before adding the reducing agent. 3. Use Fresh Reagent: Use a freshly opened bottle of NaBH(OAc)₃ or titrate to determine its potency. |
| Formation of Oxetane-3-ol Byproduct | Reduction of Starting Material: The reducing agent is too strong or non-selective (e.g., NaBH₄). | Switch to a Selective Reagent: Use NaBH(OAc)₃, which preferentially reduces the iminium ion over the ketone.[6] |
| Formation of Diol Byproduct (Ring-Opening) | Acid-Catalyzed Ring Opening: The reaction is too acidic, or a Lewis acid is present. High Temperature: Excessive heat can promote ring strain relief. | 1. Buffer the Reaction: Avoid strong acids. Use a mild acid catalyst like acetic acid only if necessary. 2. Control Temperature: Run the reaction at room temperature or 0 °C initially. Gentle heating (e.g., 40 °C) can be applied if the reaction is sluggish, but monitor carefully for byproduct formation.[4] |
| Incomplete Conversion | 1. Steric Hindrance: The amine or ketone is sterically bulky. 2. Insufficient Reagent: Not enough reducing agent was used. | 1. Increase Reaction Time/Temp: Allow the reaction to stir longer (up to 24h). Gentle heating may be required. 2. Increase Equivalents: Use a larger excess of the reducing agent (e.g., 1.5-2.0 equiv). |
Visualizing the Process
Workflow for Optimizing Oxetane Reductive Amination
This diagram outlines the logical flow for setting up and optimizing the reaction.
Caption: A decision workflow for reductive amination.
Mechanistic Balance: Desired Path vs. Side Reaction
This diagram illustrates the critical choice point in the reaction mechanism.
Caption: Key mechanistic pathways in the reaction.
Standard Experimental Protocol
Synthesis of N-benzyl-N-methyloxetan-3-amine
-
Materials:
-
Oxetan-3-one (1.0 equiv)
-
N-methylbenzylamine (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add oxetan-3-one and 1,2-dichloroethane.
-
Add N-methylbenzylamine to the solution and stir for 20-30 minutes at room temperature to allow for initial hemiaminal formation.
-
Add sodium triacetoxyborohydride portion-wise over 5-10 minutes. Note: The reaction may be mildly exothermic.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Once complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).[14]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[14]
-
Purify the crude amine by column chromatography as necessary.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Sodium Triacetoxyborohydride [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 12. sciencemadness.org [sciencemadness.org]
- 13. youtube.com [youtube.com]
- 14. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 15. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
Technical Support Center: Purification of N-benzyloxetan-3-amine
Welcome to the technical support guide for the purification of N-benzyloxetan-3-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable building block. The unique combination of a basic secondary amine and a potentially labile oxetane ring presents specific challenges that require careful consideration during purification. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you achieve high purity and yield.
Understanding the Molecule: Key Physicochemical Properties
This compound is a secondary amine, making it basic. A critical, yet often overlooked, feature is the influence of the oxetane ring on the amine's basicity. The strong σ-electron-withdrawing nature of the oxetane ring can lower the pKa of the proximal amine group.[1] This means it is less basic than a typical secondary amine, a factor that must be considered when developing acid-base extraction protocols. Furthermore, the oxetane ring itself can be susceptible to ring-opening under strongly acidic conditions, which can lead to unwanted byproducts.[2]
| Property | Value/Characteristic | Significance for Purification |
| Molecular Weight | 163.22 g/mol | Influences diffusion and elution in chromatography. |
| Predicted XlogP | 1.0 | Indicates moderate lipophilicity, suitable for both normal and reversed-phase chromatography. |
| Amine Basicity (pKa) | Reduced by oxetane ring[1] | Requires careful pH control during acid-base extractions to ensure efficient protonation and deprotonation. |
| Oxetane Ring Stability | Sensitive to strong acids[2] | Avoid prolonged exposure to low pH conditions to prevent ring-opening and byproduct formation. |
Troubleshooting Common Purification Challenges
This section addresses the most frequently encountered issues during the purification of this compound in a question-and-answer format.
FAQ 1: My compound is streaking badly on a standard silica gel column, leading to poor separation and low purity. What's causing this and how can I fix it?
Answer:
This is the most common issue when purifying amines on standard silica gel.[3][4] The problem arises from the interaction between the basic amine and the acidic silanol groups (Si-OH) on the surface of the silica. This strong interaction causes the compound to "stick" to the stationary phase, resulting in broad, tailing peaks that co-elute with impurities.
Here are several effective strategies to counteract this:
Strategy 1: Mobile Phase Modification
The most straightforward approach is to add a small amount of a competing base to your eluent. This base will neutralize the acidic sites on the silica, allowing your this compound to elute cleanly.
-
Recommended Modifier: Add 0.5-2% triethylamine (TEA) to your mobile phase (e.g., Hexanes/Ethyl Acetate).[3]
-
Alternative: A solution of ammonia in methanol (typically 1-2%) can also be used, especially for more polar solvent systems.[4]
Protocol 1: Column Chromatography with Triethylamine
-
Slurry Preparation: Prepare a slurry of silica gel in your starting eluent (e.g., 98:2 Hexanes/Ethyl Acetate with 1% TEA).
-
Column Packing: Pack the column with the slurry.
-
Equilibration: Equilibrate the packed column by flushing with at least 2-3 column volumes of the mobile phase containing TEA.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a compatible solvent (like dichloromethane) and load it onto the column. Alternatively, for less soluble materials, dry-loading onto a small amount of silica is effective.[5]
-
Elution: Run the column using a gradient of your chosen solvent system, ensuring that the TEA concentration remains constant throughout the run.
Strategy 2: Use of Amine-Functionalized Silica
For more challenging separations or when the presence of TEA in the final product is a concern, using an amine-functionalized stationary phase is an excellent alternative.[3][4] These columns have a slightly basic surface that repels the amine product, preventing strong interactions and leading to significantly improved peak shape without the need for a mobile phase modifier.[3]
FAQ 2: I have unreacted starting materials (Oxetan-3-amine and Benzyl Bromide/Aldehyde) and a dibenzylated byproduct in my crude mixture. How can I separate these effectively?
Answer:
This is a classic purification challenge arising from the common synthetic routes to this compound, such as direct alkylation or reductive amination. The key is to exploit the differences in polarity and basicity of the components.
-
Oxetan-3-amine (Starting Material): More polar and water-soluble than the product.
-
Benzyl Bromide/Aldehyde (Starting Material): Non-polar and non-basic.
-
This compound (Product): Secondary amine, moderately polar.
-
N,N-dibenzyloxetan-3-amine (Byproduct): Tertiary amine, less polar than the desired product.
Workflow: Combined Extraction and Chromatography
The following workflow is highly effective for this type of mixture.
Caption: Combined purification workflow for this compound.
Protocol 2: Acid-Base Extraction
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Extract the organic layer with 1M hydrochloric acid (HCl). Repeat the extraction 2-3 times. The protonated amines (product, starting amine, and dibenzyl byproduct) will move into the aqueous layer.
-
Combine the aqueous layers. The organic layer, containing neutral impurities like residual benzyl bromide or aldehyde, can be discarded.
-
Cool the combined aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH), until the pH is strongly basic (pH > 10). This deprotonates the amines, making them soluble in organic solvents again.
-
Extract the basified aqueous layer 3-4 times with a fresh organic solvent (e.g., DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
This procedure provides a mixture of amines, now free from non-basic impurities, which can then be effectively separated by column chromatography as described in FAQ 1. The less polar dibenzyl byproduct will elute before the desired secondary amine product.
FAQ 3: I need to prepare the hydrochloride salt of my amine for long-term storage or as a final product. What is the best way to do this and purify it?
Answer:
Formation of the hydrochloride salt is an excellent method for both purification and improving the stability of amines. Recrystallization of the salt can be a very effective final purification step.
Protocol 3: Hydrochloride Salt Formation and Recrystallization
-
Salt Formation:
-
Dissolve the purified this compound free base in a suitable anhydrous solvent such as diethyl ether (Et₂O) or a mixture of Et₂O and methanol.
-
Slowly add a solution of HCl in Et₂O (commercially available) or bubble anhydrous HCl gas through the solution with stirring.
-
The hydrochloride salt will typically precipitate out of the solution. If precipitation is slow, it can be induced by cooling the mixture or adding a less polar co-solvent like hexanes.[6]
-
-
Collection: Collect the precipitated solid by vacuum filtration and wash the filter cake with cold, anhydrous diethyl ether.
-
Recrystallization:
-
The choice of solvent is critical. For amine hydrochlorides, solvents like isopropanol (2-propanol) or ethanol/ether mixtures are often effective.[7]
-
Dissolve the crude salt in a minimum amount of the hot recrystallization solvent.
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and dry them under vacuum.
-
Troubleshooting Salt Formation/Recrystallization:
-
Oily Product: If the salt oils out instead of precipitating, try using a more dilute solution or a different solvent system.
-
Low Yield: This can be due to the solubility of the salt in the chosen solvent.[6] Try adding an anti-solvent (a solvent in which the salt is insoluble but is miscible with the primary solvent) to induce further precipitation.
-
Impurity Removal: If impurities are still present after recrystallization, a wash of the solid salt with a solvent like cold acetone may help remove them.[7]
Summary of Key Recommendations
Caption: Key troubleshooting recommendations for purifying this compound.
By understanding the specific chemical properties of this compound and applying these targeted purification strategies, researchers can consistently overcome common challenges to obtain a high-purity product suitable for demanding applications in drug discovery and development.
References
Technical Support Center: Synthesis of N-benzyloxetan-3-amine
A Guide to Avoiding Over-alkylation and Other Common Pitfalls
Welcome to the Technical Support Center for the synthesis of N-benzyloxetan-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges of this synthesis, with a specific focus on preventing the pervasive issue of over-alkylation.
The Challenge: The Runaway Reaction of Amine Alkylation
Direct N-alkylation of primary amines, such as oxetan-3-amine, with alkyl halides like benzyl bromide presents a significant synthetic challenge.[1][2] The core problem lies in the fact that the desired mono-alkylated product, this compound, is often more nucleophilic than the starting primary amine.[3][4] This increased nucleophilicity creates a "runaway train" effect, where the product amine readily reacts with the remaining benzyl bromide, leading to the formation of the undesired dibenzylated byproduct, N,N-dibenzyloxetan-3-amine, and potentially even a quaternary ammonium salt.[1][2][3]
This guide provides strategies and detailed protocols to control this reactivity and achieve high selectivity for the desired mono-benzylated product.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format.
Question 1: I'm observing a significant amount of the dibenzylated byproduct in my reaction mixture, even when using a 1:1 stoichiometry. Why is this happening and what can I do to minimize it?
Answer: This is the classic problem of over-alkylation. As mentioned, the this compound product is a more potent nucleophile than the starting oxetan-3-amine.[3][4] This means it can compete with the starting material for the benzyl bromide, leading to the formation of N,N-dibenzyloxetan-3-amine.
Here are several troubleshooting steps to address this issue:
-
Control Stoichiometry with Excess Amine: Using a large excess (5-10 fold) of oxetan-3-amine relative to benzyl bromide can statistically favor the reaction of the alkylating agent with the starting amine.[4] This is often the simplest initial approach, especially if oxetan-3-amine is readily available and inexpensive.
-
Slow Addition of the Alkylating Agent: Adding the benzyl bromide solution dropwise over an extended period to a solution of the amine and base helps to maintain a low concentration of the electrophile. This minimizes the chance of the more nucleophilic product reacting with the benzyl bromide.
-
Reaction Dilution: Performing the reaction under more dilute conditions can sometimes reduce the rate of the second alkylation.[4][5]
-
Lower Reaction Temperature: Reducing the reaction temperature can help to control the reaction rate and may improve selectivity by favoring the less-hindered primary amine's reaction.[6]
-
Alternative Synthetic Routes: If direct alkylation proves difficult to control, consider alternative methods like reductive amination, which inherently avoids over-alkylation.[2][4]
Question 2: My reaction is very slow or is not going to completion. What factors could be contributing to this?
Answer: Low reactivity can stem from several factors, including the choice of base, solvent, and the purity of your reagents.
-
Base Selection: The choice of base is critical for deprotonating the amine (or the ammonium salt formed) to its more nucleophilic free base form.
-
Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used.[7] Cs₂CO₃ is often reported to be highly effective.[7]
-
Organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can also be effective.
-
The base should be strong enough to deprotonate the amine but not so strong as to cause side reactions with the solvent or oxetane ring.
-
-
Solvent Choice: Polar aprotic solvents such as acetonitrile (MeCN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are generally good choices as they can dissolve the reactants and facilitate the Sₙ2 reaction.[7] Ensure your solvent is anhydrous, as water can interfere with the reaction.
-
Reagent Purity: Ensure that your oxetan-3-amine and benzyl bromide are pure. Impurities can inhibit the reaction. Benzyl bromide can degrade over time, so using a freshly opened bottle or purifying it before use is recommended.
-
Temperature: While lower temperatures can help with selectivity, some reactions may require heating to proceed at a reasonable rate.[6] A systematic increase in temperature while monitoring the reaction by TLC or LC-MS is advisable.
Question 3: I'm having difficulty purifying my this compound from the dibenzylated byproduct. What are some effective purification strategies?
Answer: Separating the mono- and di-benzylated products can be challenging due to their similar polarities.
-
Column Chromatography: This is the most common method for purification. A careful selection of the solvent system is crucial. A gradient elution, starting with a less polar eluent and gradually increasing the polarity, can often resolve the two compounds.
-
Acid-Base Extraction: The basicity of the mono- and di-benzylated amines is different. It may be possible to selectively extract one of the amines into an aqueous acid solution, leaving the other in the organic phase. This would require careful pH control.
-
Crystallization: If the desired product or a salt of it is a crystalline solid, crystallization can be a highly effective purification method.
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for the N-alkylation of oxetan-3-amine with benzyl bromide?
A1: The optimal base can depend on the specific reaction conditions. A common and effective choice is potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetonitrile.[7] Cesium carbonate (Cs₂CO₃) can sometimes give better results due to the "cesium effect," which can enhance the nucleophilicity of the amine.[3]
Q2: Can I use a different alkylating agent instead of benzyl bromide?
A2: Yes, other benzylating agents can be used. Benzyl chloride is less reactive than benzyl bromide, which might offer better control over over-alkylation but may require more forcing conditions. Benzyl iodide is more reactive and more likely to lead to over-alkylation. The reactivity order is generally I > Br > Cl.[7]
Q3: What is reductive amination and why is it a good alternative?
A3: Reductive amination is a two-step, one-pot reaction that involves the formation of an imine from the amine (oxetan-3-amine) and an aldehyde (benzaldehyde), followed by the reduction of the imine to the desired secondary amine (this compound).[2][4] This method is highly selective for mono-alkylation because the imine formation is a 1:1 reaction, and the resulting secondary amine does not readily react further under the reaction conditions.[4]
Experimental Protocols
Protocol 1: Controlled Direct N-Benzylation of Oxetan-3-amine
This protocol aims to minimize over-alkylation by using an excess of the starting amine and controlled addition of benzyl bromide.
Materials:
-
Oxetan-3-amine (5.0 eq)
-
Benzyl bromide (1.0 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous acetonitrile (MeCN)
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add oxetan-3-amine and anhydrous acetonitrile.
-
Add potassium carbonate to the solution and stir the suspension for 15-30 minutes at room temperature.
-
In a separate flask, prepare a solution of benzyl bromide in anhydrous acetonitrile.
-
Add the benzyl bromide solution dropwise to the stirred amine suspension over 1-2 hours using a syringe pump.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the benzyl bromide is consumed, continue stirring at room temperature for an additional 1-2 hours or until the reaction is complete.
-
Upon completion, filter off the inorganic salts and wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate this compound.
Protocol 2: Selective Synthesis via Reductive Amination
This protocol offers a highly selective route to the mono-benzylated product.
Materials:
-
Oxetan-3-amine (1.0 eq)
-
Benzaldehyde (1.0-1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount, optional)
Procedure:
-
To a solution of oxetan-3-amine in the chosen solvent, add benzaldehyde.
-
If imine formation is slow, a catalytic amount of acetic acid can be added.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture. Caution: Gas evolution may occur.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 12-24 hours).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer and extract the aqueous layer with the solvent (e.g., DCM).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.[4]
Data Summary
| Parameter | Impact on Over-alkylation | Recommendation |
| Stoichiometry | High excess of amine reduces over-alkylation. | Use a 5-10 fold excess of oxetan-3-amine.[4] |
| Addition Rate | Slow addition of alkylating agent minimizes byproduct formation. | Add benzyl bromide dropwise over 1-2 hours. |
| Concentration | Higher concentration can increase the rate of over-alkylation. | Use dilute conditions.[4][5] |
| Temperature | Lower temperatures can improve selectivity. | Start at 0°C to room temperature. |
| Base | Choice of base affects reaction rate and selectivity. | K₂CO₃ or Cs₂CO₃ are good starting points.[3][7] |
| Alternative Route | Reductive amination provides excellent selectivity. | Use if direct alkylation is problematic.[2][4] |
Visualizations
Caption: The competitive reaction pathway leading to over-alkylation.
Caption: A workflow for troubleshooting over-alkylation.
References
- 1. Amine alkylation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
byproducts of N-benzyloxetan-3-amine synthesis and their removal
Welcome to the Technical Support Center for the synthesis of N-benzyloxetan-3-amine. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of this important building block. Our focus is on providing practical, experience-driven insights to ensure the successful outcome of your experiments.
Introduction: The Synthetic Landscape
The most prevalent and efficient method for synthesizing this compound is the reductive amination of oxetan-3-one with benzylamine. This one-pot reaction is favored for its high selectivity and generally mild reaction conditions. The process involves the initial formation of an imine intermediate from the condensation of the ketone and amine, which is then reduced in situ to the desired secondary amine.
However, as with any chemical transformation, the formation of byproducts and impurities can occur. Understanding the origin of these impurities is the first step toward developing effective purification strategies. This guide will walk you through the identification of common byproducts and provide robust protocols for their removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude this compound synthesized via reductive amination?
A1: Based on the mechanism of reductive amination, the following are the most probable impurities:
-
Unreacted Starting Materials: Oxetan-3-one and benzylamine.
-
Intermediate Imine: Incomplete reduction can leave the intermediate N-(oxetan-3-ylidene)-1-phenylmethanamine in your product mixture.
-
Over-alkylation Product: While less common in reductive amination than direct alkylation, the formation of the tertiary amine, N,N-dibenzyl-oxetan-3-amine, is a possibility.
-
Ring-Opened Byproducts: The strained oxetane ring can be susceptible to opening under certain conditions, potentially forming various amino-alcohol derivatives.
-
Debenzylation Product: If using catalytic hydrogenation for the reduction step, cleavage of the benzyl group can occur, leading to the formation of oxetan-3-amine.
-
Solvent-Derived Impurities: If using an alcohol as a solvent with a metal catalyst, it can be oxidized to an aldehyde or ketone, which can then react with benzylamine to form an undesired N-alkylated impurity.[1]
Q2: I see an unexpected spot on my TLC that is not my product or starting materials. What could it be?
A2: An unexpected spot could be the intermediate imine, which is often less polar than the final amine product. Another possibility is a ring-opened byproduct, which would likely be more polar. To help identify the spot, you can try co-spotting your crude material with a small aliquot of the reaction mixture taken before the addition of the reducing agent; a match would suggest it is the imine.
Q3: My final product is a salt, not a free base. How do I convert it?
A3: If your purification involved an acidic workup or chromatography with an acidic modifier, your product will be in its protonated salt form. To obtain the free base, dissolve the salt in an organic solvent like ethyl acetate or dichloromethane and wash it with a mild aqueous base such as sodium bicarbonate or sodium carbonate solution. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Q4: Can I use direct alkylation of oxetan-3-amine with benzyl bromide instead of reductive amination?
A4: While chemically possible, direct alkylation of amines with alkyl halides is often difficult to control and can lead to significant amounts of the over-alkylated tertiary amine and even the quaternary ammonium salt.[2] Reductive amination is generally the preferred method as it avoids the issue of multiple alkylations.[2]
Troubleshooting Guide: Byproduct Identification and Removal
This section provides a systematic approach to identifying and removing common byproducts from the synthesis of this compound.
Logical Flow for Purification
Caption: A general workflow for the purification of this compound.
Detailed Troubleshooting Table
| Byproduct/Issue | Identification Method | Primary Removal Technique | Detailed Protocol & Explanation |
| Unreacted Benzylamine | TLC, ¹H NMR | Aqueous Acid Wash | Protocol: Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Wash with a dilute aqueous acid solution (e.g., 1M HCl or 5% citric acid). The basic benzylamine will be protonated and move into the aqueous layer. The desired product will also be protonated, so the organic layer should be basified with aqueous NaHCO₃ or NaOH, extracted, dried, and concentrated. Causality: The basicity of benzylamine allows for its selective removal through protonation and extraction into an aqueous acidic phase. |
| Unreacted Oxetan-3-one | TLC, ¹H NMR | Column Chromatography | Protocol: After an initial acid-base workup to remove benzylamine, the remaining neutral oxetan-3-one can be separated from the basic product by silica gel chromatography. Use a solvent system such as ethyl acetate/hexanes with a small amount of triethylamine (e.g., 1-2%) to prevent the amine product from streaking on the acidic silica gel. Causality: The difference in polarity and the non-basic nature of the ketone allow for chromatographic separation from the amine product. |
| Intermediate Imine | TLC, ¹H NMR, LC-MS | Drive Reaction to Completion / Column Chromatography | Protocol: If a significant amount of imine is present, consider extending the reaction time or adding a fresh portion of the reducing agent. If it persists, it can be separated by silica gel chromatography, as it is typically less polar than the amine product. Causality: Incomplete reduction is the cause. Optimizing reaction conditions is the best solution. Chromatographically, the imine lacks the hydrogen-bond donating capability of the secondary amine, making it less polar. |
| Ring-Opened Byproducts | ¹H NMR, LC-MS | Column Chromatography / Crystallization | Protocol: These byproducts are often more polar than the desired product due to the presence of a hydroxyl group. They can typically be separated by silica gel chromatography. If the desired product is crystalline, crystallization or salt formation can be an effective method to isolate it from these more soluble impurities. Causality: The increased polarity of the hydroxyl-containing byproducts leads to stronger interaction with the silica gel, allowing for separation. |
| Debenzylation Product (Oxetan-3-amine) | ¹H NMR, LC-MS | Column Chromatography / SCX Cartridge | Protocol: This primary amine is more polar than the desired secondary amine and can be separated by silica gel chromatography. Alternatively, an SCX (Strong Cation Exchange) cartridge can be very effective. Load the crude mixture, wash with a non-polar solvent to remove neutral impurities, then elute the desired secondary amine with a solution of ammonia in methanol (e.g., 2M NH₃ in MeOH). The more basic primary amine will be retained more strongly and can be eluted with a stronger base if needed. Causality: The primary amine is more basic and polar than the secondary amine, allowing for separation based on these properties. |
Experimental Protocols
-
To a solution of oxetan-3-one (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) at room temperature, add benzylamine (1.1 eq).
-
Stir the mixture for 1-2 hours to allow for imine formation.
-
Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.
-
Monitor the reaction by TLC or LC-MS until the starting materials are consumed.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Dissolve the crude product from Protocol 1 in ethyl acetate.
-
Extract the organic solution with 1M HCl (2 x volume of organic layer). Combine the aqueous layers.
-
Wash the acidic aqueous layer with ethyl acetate to remove any neutral impurities.
-
Cool the aqueous layer in an ice bath and basify to pH > 10 by the slow addition of 2M NaOH.
-
Extract the basic aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the purified free base.
-
Condition an SCX cartridge with methanol.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., methanol or dichloromethane).
-
Load the solution onto the SCX cartridge.
-
Wash the cartridge with methanol to elute neutral impurities.
-
Elute the desired this compound with a solution of 2M ammonia in methanol.
-
Collect the fractions and concentrate under reduced pressure.
Data Summary Table
| Compound | Structure | Molecular Weight | Boiling Point (°C) | Typical ¹H NMR Signals (CDCl₃, δ ppm) |
| This compound | C₁₀H₁₃NO | 163.22 | ~100-110 (at reduced pressure) | 7.2-7.4 (m, 5H), 4.6-4.8 (m, 2H), 4.4-4.6 (m, 2H), 3.8 (s, 2H), 3.6-3.8 (m, 1H) |
| Oxetan-3-one | C₃H₄O₂ | 72.06 | ~140 | 4.8 (s, 4H) |
| Benzylamine | C₇H₉N | 107.15 | 184-185 | 7.2-7.4 (m, 5H), 3.85 (s, 2H), 1.4 (s, 2H) |
Mechanistic Overview
Caption: The two-step mechanism of reductive amination.
References
stability issues of the oxetane ring in N-benzyloxetan-3-amine
Welcome to the technical support guide for N-benzyloxetan-3-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. The unique combination of a strained oxetane ring and a secondary amine presents specific stability challenges. This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to ensure the successful application of this reagent in your research.
Section 1: Frequently Asked Questions - General Handling & Stability
This section addresses the most common initial queries regarding the storage and fundamental stability of this compound.
Question 1: What are the optimal long-term storage conditions for this compound?
Answer: Proper storage is critical to prevent degradation. This compound should be stored at 2-8°C in a tightly sealed container, protected from light.[1][2] For enhanced stability, particularly for analytical standards or long-term storage, we recommend storing under an inert atmosphere (e.g., Argon or Nitrogen). The secondary amine moiety can slowly react with atmospheric carbon dioxide to form a carbamate salt, which can introduce impurities over time.
Question 2: How stable is the oxetane ring to ambient atmospheric conditions (moisture, oxygen)?
Answer: The this compound molecule is generally stable to ambient oxygen and moisture over short-term handling periods. However, the oxetane ring possesses significant ring strain (approx. 25.5 kcal/mol), making it susceptible to ring-opening, particularly under acidic conditions.[3] While neutral water is not a significant short-term risk, acidic moisture can facilitate hydrolysis. Therefore, prolonged exposure to a humid, non-inert atmosphere is discouraged. Oxidative degradation is primarily a concern for the amine group under specific conditions (e.g., in the presence of metal catalysts or strong oxidants) rather than the oxetane ether.
Question 3: What is the general pH stability profile of this compound?
Answer: The stability of the oxetane ring is highly pH-dependent.
-
Basic to Neutral Conditions (pH > 7): The compound is generally stable. The oxetane ring is known to be robust under basic conditions, with ring-opening being very slow.[4][5]
-
Weakly Acidic Conditions (pH 4-7): Stability is generally acceptable for short durations at low temperatures, such as during workups or chromatography.
-
Strongly Acidic Conditions (pH < 4): Significant degradation is highly probable. Both strong Brønsted and Lewis acids can catalyze the ring-opening of oxetanes.[3][6] This reactivity is a key consideration in reaction design, deprotection steps, and salt formation. While 3,3-disubstituted oxetanes show enhanced stability, this 3-monosubstituted derivative requires caution.[7][8]
Section 2: Troubleshooting Guide for Synthetic Applications
This section provides solutions to specific problems encountered during chemical reactions involving this compound.
Issue 1: My reaction in acidic media resulted in a complex mixture and low yield of the desired product. What is the likely cause?
Answer: The most probable cause is the acid-catalyzed ring-opening of the oxetane. The process begins with the protonation of the oxetane oxygen, which activates the ring for nucleophilic attack. The nucleophile can be a solvent molecule (e.g., water, methanol), a counter-ion (e.g., Cl⁻), or another molecule of the amine itself.
This leads to the formation of 1,3-disubstituted propanol derivatives, destroying your starting material.
Caption: Acid-catalyzed ring-opening degradation pathway.
Troubleshooting Steps:
-
Change the Acid: If possible, switch to a weaker acid or use a buffered system. For salt formation, consider using acids with non-nucleophilic counter-ions (e.g., HClO₄, HBF₄), though ring-opening is still a risk.
-
Control Temperature: Perform the reaction at the lowest possible temperature (e.g., 0°C or -20°C) to slow the rate of the degradation side reaction.
-
Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the desired transformation is complete.
-
Protecting Group Strategy: In multi-step syntheses, consider performing acid-sensitive transformations before introducing the oxetane amine or by protecting the amine (e.g., as a Boc-carbamate) to modify its reactivity and influence on adjacent steps.
Issue 2: During N-alkylation or N-acylation, I observe significant byproduct formation consistent with ring-opening.
Answer: This is a common issue when using acyl halides or alkyl halides that generate a strong acid (e.g., HCl, HBr) as a byproduct. This in situ generated acid can then catalyze the degradation of the oxetane ring as described in Issue 1.
Recommended Protocol (N-Acylation with Acyl Chloride):
-
Dissolve: Dissolve this compound (1.0 eq) and a non-nucleophilic base, such as triethylamine (1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq), in an anhydrous aprotic solvent (e.g., DCM, THF) under an inert atmosphere.
-
Cool: Cool the solution to 0°C in an ice bath.
-
Add Acyl Chloride: Add the acyl chloride (1.1 eq) dropwise to the stirred solution. The added base is crucial as it immediately neutralizes the HCl byproduct, preventing it from protonating and opening the oxetane ring.
-
React: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates completion.
-
Workup: Quench the reaction with water or a saturated aqueous NaHCO₃ solution and proceed with standard extraction and purification.
This approach ensures that the reaction medium remains neutral or slightly basic, preserving the integrity of the oxetane.
Issue 3: We have detected a potential N-nitrosamine impurity in our product. How can this form and how can we prevent it?
Answer: The formation of N-nitrosamines is a critical concern for any secondary amine, including this compound, due to their classification as probable human carcinogens. These impurities form when a secondary amine reacts with a nitrosating agent.[9][10]
Mechanism of Formation: Nitrosating agents are typically derived from nitrous acid (HNO₂), which can be formed in situ from nitrite salts (e.g., NaNO₂) under acidic conditions.[10][11]
Caption: Formation pathway of N-nitrosamine impurities.
Prevention and Mitigation Strategies:
-
Source Scrutiny: Scrutinize all starting materials, reagents, and solvents for potential nitrite or other nitrosating agent contamination. This is especially important for reagents used in upstream synthesis.
-
Avoid Acidic Conditions with Nitrites: Never use this compound in a reaction that involves acidic conditions in the presence of known or potential nitrite sources.
-
Solvent Choice: Be aware that some solvents, like dimethylformamide (DMF), can degrade to form secondary amines, which can then form nitrosamines if a nitrosating agent is present.[12]
-
Atmospheric Control: In some cases, atmospheric oxides of nitrogen (NOx) can act as nitrosating agents. Working under an inert atmosphere can mitigate this risk.
-
Analytical Monitoring: Develop and implement a sensitive analytical method (e.g., LC-MS/MS) to screen for potential N-nitrosamine impurities at trace levels in your final product.
Section 3: Protocol for Proactive Stability Assessment
To avoid unforeseen issues, we recommend performing a forced degradation study. This provides a comprehensive understanding of the molecule's liabilities under various stress conditions.
Experimental Protocol: Forced Degradation Study
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water 50:50) at a concentration of 1 mg/mL.
-
Stress Conditions: Aliquot the stock solution into separate vials for each condition.
-
Acid Hydrolysis: Add 1N HCl to achieve a final acid concentration of 0.1N.
-
Base Hydrolysis: Add 1N NaOH to achieve a final base concentration of 0.1N.
-
Oxidation: Add 3% hydrogen peroxide (H₂O₂).
-
Thermal: Heat the stock solution at 60°C.
-
Photolytic: Expose the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber.
-
-
Time Points: Analyze samples from each condition at initial (t=0) and subsequent time points (e.g., 2, 8, 24, 48 hours).
-
Analysis: Use a stability-indicating HPLC method (e.g., C18 column with a gradient of water/acetonitrile with 0.1% formic acid) with UV and MS detection to quantify the parent compound and identify major degradation products.
Table 1: Predicted Stability Profile of this compound
| Stress Condition | Predicted Stability | Likely Degradation Products |
| 0.1N HCl (Acid) | Labile | Ring-opened 1,3-propanediol derivatives. |
| 0.1N NaOH (Base) | Stable | Minimal to no degradation expected. |
| 3% H₂O₂ (Oxidative) | Moderately Stable | Potential for N-oxidation or debenzylation. |
| 60°C (Thermal) | Stable | Generally stable, but dependent on pH of solution. |
| Light (Photolytic) | Stable | The chromophores present are not typically highly photolabile. |
References
- 1. This compound | 1015937-48-0 [amp.chemicalbook.com]
- 2. This compound CAS#: 1015937-48-0 [amp.chemicalbook.com]
- 3. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 4. Oxetane - Wikipedia [en.wikipedia.org]
- 5. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 6. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 7. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nitrosamine synthesis by nitrosation [organic-chemistry.org]
- 12. asianpubs.org [asianpubs.org]
Technical Support Center: Purification of Basic Amines via Column Chromatography
Welcome to the technical support center for the purification of basic amines. As a Senior Application Scientist, I understand that purifying basic compounds can be one of the more challenging tasks in chromatography. This guide is structured to provide direct answers to the common issues you may encounter, moving from immediate troubleshooting to broader frequently asked questions and protocols. My goal is to not only provide solutions but to explain the underlying chemical principles, empowering you to make informed decisions in your future experiments.
Section 1: Troubleshooting Guide
This section addresses specific, in-the-moment problems researchers face during the column chromatography of basic amines.
Q1: My basic amine is streaking down the column, and I'm getting broad, tailing peaks. What's causing this and how do I fix it?
A: This is the most common issue when purifying amines on standard silica gel and is caused by strong, undesirable interactions between your basic analyte and the stationary phase.
The Root Cause: Acid-Base Interactions Standard silica gel is not inert; its surface is covered with silanol groups (Si-OH). These groups are weakly acidic (Brønsted acids) and can donate a proton to your basic amine.[1][2] This protonation forms a charged ammonium cation which then binds ionically to the resulting negatively charged silicate surface (SiO⁻). This strong interaction disrupts the normal partitioning process of chromatography, causing the amine to "stick" and elute slowly and unevenly, resulting in severe peak tailing.[3][4][5]
Solutions:
-
Add a Basic Modifier to the Mobile Phase: This is the most common and effective solution. By adding a small amount of a competing, volatile base to your eluent, you can "deactivate" the acidic silanol sites. The modifier base interacts with the silanol groups, preventing your target amine from being protonated and strongly adsorbed.[5][6]
-
Triethylamine (TEA): The most common choice. Add 0.1% to 1% (v/v) TEA to your entire mobile phase system (both the non-polar and polar components of your gradient).[7][8] TEA is effective at masking silanols and improving peak shape.[9]
-
Ammonia: A solution of ammonia in methanol (e.g., 1-2%) can be used as the polar component of your eluent system (e.g., in a DCM/MeOH or Chloroform/MeOH system).[10][11] This is particularly effective for very polar or strongly basic amines.
-
Diethylamine (DEA): Sometimes preferred over TEA for its slightly stronger basicity, which can be more effective.[7][12]
-
-
Use an Alternative Stationary Phase: If mobile phase modification is insufficient or undesirable (e.g., if TEA interferes with your downstream applications), changing the stationary phase is the best approach.
-
Amine-Functionalized Silica (NH2-Silica): These columns have aminopropyl groups chemically bonded to the silica surface. This effectively masks the acidic silanols and creates a more basic surface environment, which is far more compatible with basic analytes.[1][2][13] This often allows for purification with simpler, neutral solvent systems like hexane/ethyl acetate, eliminating the need for additives.[6][14]
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica. Basic or neutral alumina does not have the strong acidic character of silica gel and can provide excellent separations for basic compounds.[6][15]
-
Q2: My amine seems to have irreversibly stuck to the column. I'm getting very low or zero recovery. Why is this happening and can I save my compound?
A: This is an extreme case of the peak tailing issue described above. If your amine is particularly basic or your silica is highly acidic, the ionic interaction can be so strong that your compound does not elute with standard solvent systems.[6]
Solutions:
-
Use a "Kick-Off" Eluent: To recover your compound, you need a much stronger, more competitive mobile phase.
-
High-Concentration Methanol with Ammonia: A highly effective eluent for stripping strongly bound amines is a mixture such as 80:18:2 Dichloromethane:Methanol:Ammonium Hydroxide. The combination of the highly polar methanol and the basic ammonia will disrupt the ionic binding and elute your compound.[10]
-
Flush the Column: If you are not concerned with separating from other impurities and only want to recover the material, you can flush the column with this strong solvent system after your initial chromatography attempt.
-
-
Switch to a Different Stationary Phase for Future Runs: To prevent this from happening again, avoid using standard silica for this compound.
-
Amine-Functionalized Silica or Alumina: As mentioned previously, these are much better choices to prevent strong, irreversible adsorption.[1][6][14]
-
Reversed-Phase Chromatography: This can be an excellent alternative. At a high mobile phase pH (2 units above the amine's pKa), the amine will be in its neutral, free-base form, which is more hydrophobic and will be well-retained and separated on a C18 column.[6]
-
Q3: I can't separate my target amine from a closely related impurity. How can I improve the resolution?
A: Poor resolution means you need to improve the selectivity of your system—the ability to differentiate between your target and the impurity.
Solutions:
-
Optimize the Mobile Phase:
-
Fine-Tune Polarity: If you are using a gradient, try making it shallower to increase the separation between closely eluting peaks.
-
Change Solvent System: The "selectivity" of a separation is highly dependent on the solvents used. If a hexane/ethyl acetate system isn't working, try a dichloromethane/methanol or a toluene/acetone system (always with your basic additive). The different intermolecular interactions can dramatically change the elution order and resolution.
-
-
Change the Stationary Phase: This is the most powerful way to alter selectivity.
-
Silica vs. Amine-Functionalized Silica: These two phases have very different selectivities. A mixture that co-elutes on one may be baseline-separated on the other.[14][16] Amine columns often provide different elution orders compared to silica, which can be leveraged to resolve difficult mixtures.[14]
-
Consider Diol or Cyano Phases: For more complex separations, Diol or Cyano-functionalized silica columns offer alternative polarities and selectivities that can be effective for amines.[17]
-
Section 2: Frequently Asked Questions (FAQs)
This section covers broader topics to build a foundational understanding of amine purification.
Q1: What are the best mobile phase additives for purifying basic amines, and how much should I use?
A: The goal of an additive is to suppress the unwanted interactions with silica. The best choice is typically a volatile tertiary amine or ammonia.
| Modifier | Typical Conc. (v/v) | pKa (Conjugate Acid) | Key Considerations |
| Triethylamine (TEA) | 0.1 - 1% | ~10.7 | Industry standard, effective, but has a strong odor.[7][9] |
| Ammonia (as NH₄OH) | 1 - 5% (in MeOH) | ~9.2 | Very effective, highly volatile (easy to remove), but requires careful handling.[10] |
| Diethylamine (DEA) | 0.1 - 0.5% | ~11.0 | More basic than TEA, can be more effective for certain amines.[7][12] |
| Pyridine | 0.1 - 1% | ~5.2 | Less basic, can be useful for weakly basic amines. Less volatile.[6] |
| pKa values are approximate and can vary slightly with conditions.[18][19] |
Pro-Tip: Always add the modifier to both the weak and strong solvents in your gradient system to ensure consistent deactivation of the column throughout the run.
Q2: When should I choose an alternative stationary phase like amine-functionalized silica or alumina?
A: While modifying the mobile phase on standard silica is often sufficient, switching your stationary phase is a superior strategy in several cases.
| Stationary Phase | Chemical Nature | Best For... | Potential Issues |
| Standard Silica Gel | Acidic (Si-OH groups) | Neutral and acidic compounds. Basic amines only with a basic modifier. | Peak tailing, low recovery, and irreversible adsorption of basic compounds.[1][3] |
| Amine-Functionalized Silica | Basic (-NH₂ surface) | All basic compounds, especially those sensitive to acid. | Can be degraded by carbonyl-containing compounds (aldehydes/ketones).[20] Less retentive than silica for neutral compounds.[13] |
| Alumina (Basic/Neutral) | Basic/Neutral (Al-OH) | Basic and neutral compounds. A good alternative to silica. | Can have lower resolution than modern high-purity silica gels.[6][15] |
| Reversed-Phase (C18) | Non-polar (Hydrocarbon) | Polar, ionizable compounds when used with an appropriate pH-adjusted mobile phase.[6] | Requires aqueous mobile phases which can be more difficult to remove. |
Section 3: Experimental Protocol
Protocol: Standard Purification of a Basic Amine on Silica Gel using a Triethylamine-Modified Mobile Phase
This protocol outlines a standard procedure for purifying a moderately basic amine where TLC analysis has shown good separation using an ethyl acetate/hexane solvent system modified with TEA.
1. Materials & Preparation:
-
Stationary Phase: Standard flash-grade silica gel (e.g., 230-400 mesh).
-
Mobile Phase: Prepare your chosen solvent system (e.g., 20% Ethyl Acetate in Hexane) and add 1% triethylamine (TEA) by volume. For 1 liter of eluent, this would be 10 mL of TEA. Prepare both a "low polarity" (e.g., 10% EtOAc/Hex + 1% TEA) and "high polarity" (e.g., 40% EtOAc/Hex + 1% TEA) version if running a gradient.
-
Sample: Your crude reaction mixture containing the basic amine.
2. Column Packing (Slurry Method):
-
In a beaker, add the required amount of silica gel.
-
Add your initial, low-polarity mobile phase (containing TEA) to the silica to create a uniform slurry. The consistency should be like a milkshake, easily pourable but not watery.
-
Pour the slurry into your column in one continuous motion. Use additional mobile phase to rinse any remaining silica from the beaker into the column.
-
Open the stopcock and allow the solvent to drain, tapping the column gently to ensure even packing. Use a small amount of pressure from a pump or bulb to accelerate the process. Do not let the top of the silica bed run dry.
3. Sample Loading (Dry Loading Recommended):
-
Dissolve your crude sample in a minimal amount of a suitable solvent (like DCM or acetone).
-
Add a small amount of silica gel (approx. 1-2 times the weight of your crude sample) to this solution.
-
Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder. This is your "dry-loaded" sample.
-
Carefully add the dry-loaded sample to the top of the packed silica bed, creating a small, even layer.
-
Gently add a protective layer of sand or fritted disc on top of your sample layer.
4. Elution and Fraction Collection:
-
Carefully add your mobile phase to the column, opening the stopcock to begin elution.
-
Start with your low-polarity eluent. If using a gradient, gradually increase the percentage of the more polar solvent over the course of the run.
-
Collect fractions in test tubes. Monitor the elution of compounds using TLC analysis on the collected fractions.
-
Combine the fractions that contain your pure product.
5. Post-Purification:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator.
-
To remove residual TEA (which is volatile), you can co-evaporate the sample with a solvent like toluene a few times or place it under high vacuum.
References
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. m.youtube.com [m.youtube.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. benchchem.com [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. welch-us.com [welch-us.com]
- 8. severe tailing on column - Chromatography Forum [chromforum.org]
- 9. researchgate.net [researchgate.net]
- 10. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 11. reddit.com [reddit.com]
- 12. chiraltech.com [chiraltech.com]
- 13. sorbtech.com [sorbtech.com]
- 14. teledyneisco.com [teledyneisco.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. researchgate.net [researchgate.net]
- 17. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. Amine column degradation - Chromatography Forum [chromforum.org]
Technical Support Center: Reaction Optimization for N-benzyloxetan-3-amine Synthesis
Welcome to the technical support guide for the synthesis of N-benzyloxetan-3-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize their reaction conditions for improved yield and purity. The following question-and-answer guide addresses common challenges and provides field-proven insights to streamline your experimental workflow.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My primary challenge is a consistently low yield of this compound. What are the most common causes and how can I troubleshoot them?
Low yield is the most frequently encountered issue and can stem from several factors, often related to the stability of the reactants and intermediates. The most common synthetic route is the reductive amination between oxetan-3-one and benzylamine. Let's break down the potential pitfalls in this process.
A) Inefficient Iminium Ion Formation: The reaction proceeds via the formation of a key iminium ion intermediate, which is then reduced. The formation of this intermediate is a pH-sensitive equilibrium process.
-
Problem: The reaction medium is too acidic or too basic.
-
Causality: Highly acidic conditions (pH < 4) can lead to the protonation of the benzylamine, rendering it non-nucleophilic. Conversely, basic conditions prevent the necessary protonation of the ketone's carbonyl group and the subsequent dehydration step required to form the iminium ion. The oxetane ring itself can also be susceptible to ring-opening under harsh acidic conditions.[1][2]
-
Solution: For reductive aminations using mild hydride reagents like sodium triacetoxyborohydride (NaBH(OAc)₃), a slightly acidic medium, often achieved by using acetic acid as a catalyst or solvent, is ideal. This ensures sufficient concentration of the reactive iminium intermediate without promoting side reactions.
-
B) Competing Side Reactions: Several side reactions can consume starting materials or the desired product, directly impacting your yield.
-
Problem: The ketone (oxetan-3-one) is reduced to the corresponding alcohol (oxetan-3-ol).
-
Causality: This occurs if the reducing agent is too reactive and reduces the ketone carbonyl group faster than iminium ion formation. This is a common issue with powerful reducing agents like sodium borohydride (NaBH₄) when pH is not carefully controlled.[3]
-
Solution: Employ a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this reason; it is less reactive towards ketones but highly effective at reducing protonated imines (iminium ions).[4]
-
-
Problem: Formation of a tertiary amine byproduct, N,N-dibenzyl-oxetan-3-amine.
-
Causality: This side product can arise if the newly formed secondary amine (this compound) undergoes a second reductive amination with another molecule of benzaldehyde (an impurity in benzylamine) or if direct N-alkylation occurs under certain conditions. While less common in standard reductive amination, it's a significant issue in direct alkylation strategies.[5]
-
Solution: Use high-purity benzylamine. Ensure the stoichiometry is controlled, typically using a slight excess of the amine (1.1-1.2 equivalents) to drive the reaction to completion without promoting side reactions.
-
The following flowchart provides a logical path for troubleshooting low-yield issues.
Caption: Troubleshooting workflow for low yield diagnosis.
Q2: How do I select the optimal reducing agent for this transformation?
Choosing the correct reducing agent is critical for maximizing yield and minimizing byproducts. The ideal agent should selectively reduce the iminium ion in the presence of the starting ketone.
A) Comparison of Common Reducing Agents: The table below summarizes the properties of common hydride reagents used in reductive amination.
| Reducing Agent | Abbreviation | Typical Solvent(s) | Pros | Cons |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | DCE, CH₂Cl₂, THF | High selectivity for imines/iminium ions; tolerant of mild acid; one-pot procedure. | Moisture sensitive; relatively higher cost. |
| Sodium Cyanoborohydride | NaBH₃CN | MeOH, EtOH | Selective for iminium ions at pH 6-7.[6] | Highly toxic (releases HCN gas in acid); requires careful pH monitoring. |
| Sodium Borohydride | NaBH₄ | MeOH, EtOH | Inexpensive; readily available. | Can reduce ketones/aldehydes ; requires careful, stepwise addition and pH control.[7] |
| Hydrogen Gas with Catalyst | H₂/Pd-C, H₂/Ni | MeOH, EtOH, EtOAc | "Green" reagent; high-yielding; no hydride byproducts. | Requires specialized hydrogenation equipment (pressure vessel); potential for debenzylation. |
Recommendation: For laboratory-scale synthesis, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the superior choice. Its mild nature and high selectivity for the iminium intermediate over the ketone starting material make it ideal for this specific transformation, leading to cleaner reactions and higher isolated yields.
Q3: What is the optimal experimental protocol for synthesizing this compound with high yield?
This protocol is optimized for a high-purity, high-yield synthesis on a laboratory scale using the preferred reductive amination pathway.
A) Optimized Protocol: Reductive Amination using NaBH(OAc)₃
This procedure details the reaction of oxetan-3-one with benzylamine.
Materials:
-
Oxetan-3-one
-
Benzylamine (high purity)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic Acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Ethyl Acetate, Hexanes, Triethylamine)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add oxetan-3-one (1.0 eq).
-
Dissolve the ketone in anhydrous DCE or DCM (approx. 0.1 M concentration).
-
Add benzylamine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.05 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate iminium ion formation. You can monitor this step by TLC or LC-MS.
-
Once iminium formation is evident (or after 2 hours), add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes. Note: The reaction may be mildly exothermic.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
B) Purification: The primary impurity is typically unreacted benzylamine.
-
Acid-Base Extraction (Optional but Recommended): Dissolve the crude oil in a suitable organic solvent (e.g., ethyl acetate). Wash with a dilute acid (e.g., 1M HCl) to protonate the amines and extract them into the aqueous layer. Then, basify the aqueous layer with NaOH and re-extract the amine product back into an organic solvent. This removes non-basic impurities.
-
Flash Column Chromatography: The crude product can be purified on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc/Hexanes) with the addition of 0.5-1% triethylamine (Et₃N) to prevent the product from streaking on the acidic silica gel.
The following diagram illustrates the reaction mechanism.
Caption: Reductive amination reaction mechanism.
Q4: The oxetane ring is known to be strained. Are there specific conditions I should avoid to prevent ring-opening?
Yes, the stability of the oxetane ring is a critical consideration. While more stable than epoxides, the four-membered ring is susceptible to cleavage under certain conditions.[1][8]
-
Strong Acids: Concentrated strong acids (e.g., HCl, H₂SO₄) especially when heated, can catalyze the nucleophilic ring-opening of the oxetane. During acidic workups, always use dilute acids and avoid prolonged exposure or heating.
-
Lewis Acids: Potent Lewis acids can coordinate to the oxetane oxygen, activating the ring for nucleophilic attack. While not typically used in this specific synthesis, it is a key consideration if you plan subsequent functionalization.
-
Strong Bases: While generally more stable to bases than acids, very strong, non-nucleophilic bases are well-tolerated. However, nucleophilic bases at elevated temperatures could potentially lead to ring-opening. The conditions for reductive amination are typically mild enough to avoid this issue.
By adhering to the optimized protocol using NaBH(OAc)₃ and avoiding temperature extremes or harsh pH conditions, the integrity of the oxetane ring should be well-preserved throughout the synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Impurities in the Synthesis of N-Substituted Oxetanes
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of N-substituted oxetanes. As a Senior Application Scientist, I understand the critical importance of purity in your research and development endeavors, particularly in the pharmaceutical industry where even trace impurities can impact safety and efficacy.[1][2][3][4] This guide is designed to provide you with in-depth, field-proven insights and troubleshooting strategies to manage and control impurities during the synthesis of these valuable heterocyclic compounds.
The oxetane ring is an increasingly important motif in medicinal chemistry, offering a unique combination of properties such as low molecular weight, high polarity, and metabolic stability.[5][6] However, the strained nature of this four-membered ring can also lead to a variety of side reactions and the formation of impurities that can complicate synthesis and purification.[5][7][8] This resource is structured to address the most common challenges you may face, providing not just protocols, but the scientific reasoning behind them.
Frequently Asked Questions (FAQs)
Here we address some of the most common issues encountered during the synthesis of N-substituted oxetanes.
Q1: My reaction to form an N-substituted oxetane is sluggish and gives low yields. What are the likely causes and how can I improve it?
A1: Low yields in N-substituted oxetane synthesis often stem from a few key factors:
-
Inefficient Ring Closure: The intramolecular Williamson etherification is a common method for forming the oxetane ring.[9][10] However, this 4-exo-tet cyclization can be kinetically disfavored.[9][10]
-
Troubleshooting:
-
Choice of Base: Ensure you are using a strong, non-nucleophilic base like sodium hydride (NaH) to fully deprotonate the precursor alcohol.
-
Leaving Group: A good leaving group, such as a tosylate or mesylate, is crucial.[11] Bromide can also be effective.[12]
-
Solvent: A polar aprotic solvent like DMF can facilitate the SN2 reaction.[12]
-
-
-
Competing Side Reactions: The primary competing reaction is often an E2 elimination, leading to an unsaturated alcohol instead of the desired oxetane.[13]
-
Troubleshooting:
-
Temperature Control: Running the reaction at lower temperatures can favor the desired substitution reaction over elimination.
-
-
-
Steric Hindrance: Bulky substituents on the precursor can sterically hinder the intramolecular cyclization.
Q2: I'm observing a significant amount of a ring-opened byproduct in my final product. What is causing this and how can I prevent it?
A2: The oxetane ring is susceptible to ring-opening, particularly under acidic conditions or in the presence of strong nucleophiles.[8][16][17]
-
Mechanism of Ring-Opening: Acid-catalyzed ring-opening typically proceeds via protonation of the oxetane oxygen, making the ring more susceptible to nucleophilic attack. The regioselectivity of this attack is influenced by both steric and electronic effects.[16]
-
Troubleshooting:
-
pH Control: Maintain neutral or basic conditions during workup and purification. Avoid strong acids for quenching or pH adjustment.[7]
-
Reagent Choice: Be mindful of nucleophilic reagents used in subsequent steps. If a reaction requires acidic conditions, consider if an alternative, milder method exists.
-
Temperature: Elevated temperatures can promote ring-opening.[8]
-
-
Q3: My purification by column chromatography is difficult, and I'm seeing co-elution of my product with an unknown impurity. What could this impurity be and how can I improve my separation?
A3: Co-elution often occurs when the impurity has a similar polarity to the desired product. Common culprits include:
-
Diastereomers or Regioisomers: If your synthesis involves the formation of stereocenters or has the potential for different ring-opening and closing pathways, you may be forming isomers.[17][18]
-
Oligomers/Polymers: Under certain conditions, especially with cationic initiators, oxetanes can undergo ring-opening polymerization to form polyethers.[19]
-
Troubleshooting Purification:
-
Alternative Solvents: Experiment with different solvent systems for your chromatography. A change in eluent polarity or the use of a different solvent with different selectivities can often resolve co-eluting compounds.
-
Preparative TLC/HPLC: For small-scale purifications, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can provide better resolution.[18]
-
Crystallization: If your product is a solid, crystallization can be a highly effective purification method.
-
-
Q4: I've successfully synthesized my N-substituted oxetane, but it seems to be degrading upon storage. What's happening?
A4: Instability during storage can be a significant issue, particularly with certain substitution patterns.
-
Isomerization to Lactones: Oxetane-carboxylic acids have been shown to be unstable and can isomerize to lactones, even at room temperature.[20]
-
Troubleshooting:
-
Storage Conditions: Store sensitive compounds at low temperatures and under an inert atmosphere.
-
Esterification: If the carboxylic acid is not required for the final application, consider converting it to a more stable ester derivative.
-
-
-
Ring-Opening: As mentioned previously, trace amounts of acid or moisture can catalyze ring-opening over time.
-
Troubleshooting:
-
Thorough Drying: Ensure the final product is rigorously dried to remove any residual solvents or water.
-
Neutral Storage: Store in a neutral, aprotic environment.
-
-
Troubleshooting Guide: Common Impurities and Mitigation Strategies
This section provides a more detailed breakdown of common impurities, their formation mechanisms, and specific protocols to address them.
Impurity Profile 1: Ring-Opened Byproducts (1,3-Amino Alcohols)
| Impurity Structure | Formation Mechanism | Mitigation & Control | Analytical Characterization |
| Acid- or nucleophile-catalyzed ring-opening of the oxetane. | - Strict pH control: Use weak bases (e.g., NaHCO₃) for workup. - Avoid strong acids: Use alternative purification methods if acid-sensitive. - Low temperatures: Keep reaction and workup temperatures as low as practical. | - NMR: Appearance of a new hydroxyl proton signal and changes in the chemical shifts of the methylene protons adjacent to the nitrogen and oxygen. - Mass Spec: Molecular weight corresponding to the addition of a water molecule (if hydrolyzed). |
Experimental Protocol: Neutral Workup for N-Substituted Oxetane Synthesis
-
Upon completion of the reaction, cool the reaction mixture to 0 °C.
-
Slowly quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Allow the mixture to warm to room temperature and stir for 15-20 minutes.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
Impurity Profile 2: Elimination Byproducts (Unsaturated Alcohols)
| Impurity Structure | Formation Mechanism | Mitigation & Control | Analytical Characterization |
| E2 elimination competing with the intramolecular SN2 cyclization. | - Use a non-nucleophilic, sterically hindered base: Lithium bis(trimethylsilyl)amide (LiHMDS) or potassium tert-butoxide can favor proton abstraction for cyclization over elimination. - Optimize reaction temperature: Lower temperatures generally favor substitution over elimination. | - NMR: Appearance of vinyl proton signals (typically in the 5-6 ppm range) and the disappearance of the leaving group. - IR Spectroscopy: Presence of a C=C stretching vibration. |
Impurity Profile 3: Oligomeric/Polymeric Impurities
| Impurity Structure | Formation Mechanism | Mitigation & Control | Analytical Characterization |
| Repeating ether units | Cationic ring-opening polymerization initiated by acidic impurities or Lewis acids. | - Ensure high purity of starting materials and reagents. - Thoroughly dry all glassware and solvents. - Use of proton sponges or non-acidic catalysts where possible. | - Gel Permeation Chromatography (GPC): To determine the molecular weight distribution of the polymer. - NMR: Broad signals corresponding to the repeating polyether backbone. |
Visualizing Impurity Formation Pathways
The following diagram illustrates the key decision points and potential impurity formation pathways during a typical N-substituted oxetane synthesis via intramolecular cyclization.
References
- 1. Significance of impurities in active pharmaceutical ingredients | Ivory Research [ivoryresearch.com]
- 2. oceanicpharmachem.com [oceanicpharmachem.com]
- 3. researchgate.net [researchgate.net]
- 4. veeprho.com [veeprho.com]
- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Oxetanes [manu56.magtech.com.cn]
- 7. chemrxiv.org [chemrxiv.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed O=H Insertion and C=C Bond-Forming Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. catalogimages.wiley.com [catalogimages.wiley.com]
- 15. Protecting group - Wikipedia [en.wikipedia.org]
- 16. Selective Ring-Opening reactions of Unsymmetric Oxetanes [manu56.magtech.com.cn]
- 17. Regio- and stereoselective ring opening of enantiomerically enriched 2-aryl oxetanes and 2-aryl azetidines with aryl borates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 19. radtech.org [radtech.org]
- 20. pubs.acs.org [pubs.acs.org]
scale-up synthesis considerations for N-benzyloxetan-3-amine
Technical Support Center: N-benzyloxetan-3-amine
A Guide to Scale-Up Synthesis, Troubleshooting, and Process Optimization
Welcome to the Technical Support Center for this compound. This guide is designed for researchers, process chemists, and drug development professionals engaged in the synthesis of this valuable building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to navigate the challenges of scaling this synthesis from the bench to the plant.
This compound is a crucial structural motif in modern medicinal chemistry. The oxetane ring is frequently used as a bioisostere for gem-dimethyl or carbonyl groups, offering improvements in key drug-like properties such as aqueous solubility, metabolic stability, and lipophilicity.[1][2] The 3-amino substituent, in particular, provides a versatile handle for further chemical elaboration. However, the inherent ring strain of the oxetane (approximately 25.5 kcal/mol) and the reactivity of the amine present unique challenges during large-scale production, including ring instability and complex purification profiles.[3]
This document provides a structured approach to troubleshooting common issues and answers frequently asked questions to ensure a robust, safe, and scalable synthetic process.
Section 1: Synthetic Strategy & Workflow
The most common and scalable approach to this compound is the reductive amination of oxetan-3-one with benzylamine. This method is generally high-yielding and utilizes readily available starting materials.
Caption: General workflow for the reductive amination synthesis of this compound.
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound in a practical Q&A format.
Reaction & Synthesis Issues
Q1: My reductive amination reaction is stalling or showing low conversion. What are the likely causes?
A1: Low conversion is a common scale-up challenge. The root cause often lies in one of three areas:
-
Reagent Quality & Stoichiometry: On a larger scale, the quality of reagents is paramount. Oxetan-3-one can be unstable and should be checked for purity before use. Benzylamine can absorb atmospheric CO₂ to form a carbonate salt, reducing its effective concentration. Ensure the reducing agent, such as sodium triacetoxyborohydride (STAB), is fresh and anhydrous, as it is moisture-sensitive. A slight excess (1.05-1.1 equivalents) of benzylamine is often beneficial.
-
Temperature Control: While the reaction is typically run at ambient temperature, large batches can generate significant exotherms upon addition of the reducing agent. This can lead to thermal degradation of the product or starting materials. Ensure adequate reactor cooling and control the addition rate of the reducing agent to maintain an internal temperature of 20-25°C.
-
Formation of Intermediates: The initial step is the formation of an iminium ion intermediate from oxetan-3-one and benzylamine. In some solvent systems, the formation of a stable hemiaminal can slow this process. The presence of a mild acid, like acetic acid (often present in STAB), is crucial to catalyze iminium ion formation.
Q2: I'm observing a significant byproduct that appears to be a ring-opened species. Why is this happening and how can I prevent it?
A2: The oxetane ring is susceptible to nucleophilic or acid-catalyzed ring-opening, a problem that is exacerbated by harsh reaction conditions.[1][4]
-
Causality: The high ring strain makes the C-O bonds susceptible to cleavage. If your reaction conditions are too acidic (e.g., using strong acids instead of the acetic acid from STAB) or if the temperature is too high, you can protonate the oxetane oxygen, making the ring carbons highly electrophilic and prone to attack by any nucleophile present (including the solvent or amine).
-
Preventative Measures:
-
pH Control: Avoid strong acids. STAB is an ideal reducing agent because it is mild and releases acetic acid in situ, providing sufficient catalysis without promoting ring-opening.
-
Temperature Management: Strictly maintain the reaction temperature below 30°C.
-
Nucleophile Choice: Be mindful of nucleophilic solvents or additives. While less common in this specific reaction, it's a key consideration for oxetane chemistry in general.
-
Q3: How can I effectively monitor the reaction's progress on a multi-kilogram scale?
A3: Real-time monitoring is critical for process control. While thin-layer chromatography (TLC) is useful at the bench, it can be slow and less quantitative for large-scale production.
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method. Develop a rapid HPLC method (e.g., <5 minutes) that can resolve oxetan-3-one, benzylamine, and the product. This allows for quantitative tracking of starting material consumption and product formation.
-
In-situ NMR/IR: For advanced process control, techniques like inline NMR or IR spectroscopy can provide real-time kinetic data without the need for sampling.[5][6][7] This is particularly useful for understanding reaction mechanisms and identifying transient intermediates.
Work-up & Purification Issues
Q1: My primary challenge is removing excess benzylamine and other organic impurities during work-up. What is the most scalable purification strategy?
A1: A multi-step approach combining extraction and chromatography or distillation is typically most effective.
-
Acid-Base Extraction: This is the most robust first-pass purification step. After quenching the reaction, dissolve the crude mixture in a suitable organic solvent (e.g., methyl tert-butyl ether, MTBE). Wash the organic layer with a dilute acid solution (e.g., 1M HCl).[8] The product (this compound) and unreacted benzylamine will be protonated and move into the aqueous layer, while neutral organic impurities remain in the organic phase.
-
Basification & Re-extraction: Separate the aqueous layer and carefully basify it with a base like NaOH to a pH > 12. This deprotonates the amines, which can then be extracted back into a fresh organic solvent.
-
Final Purification:
-
Distillation: If the product is thermally stable, vacuum distillation can be a highly effective and scalable method to remove residual non-volatile impurities.[8]
-
Column Chromatography: This is often necessary to achieve >99% purity. See the next question for troubleshooting this step.
-
Q2: My product streaks badly during silica gel column chromatography, leading to poor separation and low recovery. How can I resolve this?
A2: This is a classic problem when purifying basic amines on standard, slightly acidic silica gel. The basic amine interacts strongly with the acidic silanol (Si-OH) groups on the silica surface, causing tailing.[9]
-
Solution 1 (Mobile Phase Modification): Add a small amount (0.5-1% v/v) of a volatile amine like triethylamine (TEA) or ammonium hydroxide to your eluent system (e.g., ethyl acetate/hexanes).[9] The TEA acts as a competitive base, saturating the acidic sites on the silica and allowing your product to elute as a sharp, symmetrical peak.
-
Solution 2 (Stationary Phase Choice): Use an amine-functionalized silica gel column.[9] These columns have a basic surface that repels basic compounds, preventing the strong interactions that cause tailing. While more expensive, they can significantly improve separation efficiency.
-
Solution 3 (Adsorbent Passivation): For large-scale column packing, you can pre-treat or "passivate" the silica gel by washing it with a solvent mixture containing triethylamine before loading your product.[10][11]
Product Stability & Handling
Q1: What are the recommended storage and handling conditions for the final this compound product?
A1: As a secondary amine, the product is susceptible to oxidation and reaction with atmospheric CO₂.
-
Storage: Store the purified amine at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[12]
-
Handling: Minimize exposure to air and moisture. Use in a well-ventilated area, following standard safety protocols for handling amine compounds.
Section 3: Scale-Up FAQs
Q1: What are the most critical safety considerations for scaling this process to over 10 kg?
A1:
-
Exotherm Control: The addition of the reducing agent can be highly exothermic. A robust reactor cooling system and controlled addition rate are non-negotiable. A reaction calorimetry study is highly recommended to understand the thermal profile before scaling.
-
Hydrogen Gas Evolution: Although STAB is generally safer than reagents like sodium borohydride, some hydrogen gas may still be evolved during the reaction or quench. Ensure adequate ventilation and avoid ignition sources.
-
Reagent Handling: Benzylamine is corrosive and STAB is a respiratory irritant. Ensure all personnel are equipped with appropriate Personal Protective Equipment (PPE).
Q2: What are the key analytical tests for the final product release?
A2: A comprehensive quality control panel should include:
-
Identity: ¹H NMR and ¹³C NMR to confirm the structure. Mass Spectrometry for molecular weight verification.
-
Purity: HPLC with UV detection is the standard for purity assessment (typically aiming for >99.5%).
-
Residual Solvents: Gas Chromatography (GC) with a headspace autosampler to quantify any remaining solvents from the work-up and purification.
-
Water Content: Karl Fischer titration to ensure the product is dry, which is important for stability.
Q3: What are potential genotoxic impurities I should be aware of?
A3: Given the use of a secondary amine, the formation of nitrosamines is a potential risk, especially if any nitrite sources are present in the reagents or process.[13] While the risk is generally low under these specific reductive amination conditions, it is prudent to assess the starting materials for nitrite/nitrate content. If there is a risk, a specific analytical method (e.g., LC-MS/MS) should be developed to test for N-nitroso-benzylamine.
Section 4: Protocols & Data
Protocol 1: Kilogram-Scale Synthesis of this compound
-
Setup: To a 50 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and nitrogen inlet, charge oxetan-3-one (1.0 kg, 13.88 mol) and dichloromethane (DCM, 10 L).
-
Amine Addition: Add benzylamine (1.56 kg, 14.57 mol, 1.05 eq.) to the reactor.
-
Cooling: Cool the reactor contents to 15°C.
-
Reducing Agent Addition: Slowly add sodium triacetoxyborohydride (STAB) (3.53 kg, 16.65 mol, 1.2 eq.) portion-wise over 2-3 hours, ensuring the internal temperature does not exceed 25°C.
-
Reaction: Stir the mixture at 20-25°C for 12-18 hours. Monitor the reaction by HPLC until <1% of oxetan-3-one remains.
-
Quench: Slowly and carefully add a saturated solution of sodium bicarbonate (NaHCO₃, 15 L) to the reactor, controlling for gas evolution.
-
Extraction: Stir for 30 minutes, then separate the layers. Extract the aqueous layer with DCM (2 x 5 L).
-
Wash: Combine the organic layers and wash with brine (5 L).
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Data Tables
Table 1: Troubleshooting Summary
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low Reaction Conversion | Poor reagent quality; Inadequate temperature control; Insufficient catalysis. | Use fresh, anhydrous reagents; Maintain temp at 20-25°C; Ensure presence of mild acid. |
| Oxetane Ring-Opening | Excessively acidic conditions; High reaction temperature. | Use a mild reducing agent like STAB; Strictly control exotherm.[1][4] |
| Product Tailing on Silica | Strong interaction of basic amine with acidic silica gel. | Add 0.5-1% triethylamine to the eluent; Use amine-functionalized silica.[9] |
| Difficult Impurity Removal | Similar polarity of impurities and product. | Implement acid-base extraction before final purification; Optimize chromatography or consider vacuum distillation.[8] |
Table 2: Key Process Parameters
| Parameter | Recommended Value | Rationale |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Good solubility for reagents and does not interfere with the reaction. |
| Reducing Agent | Sodium Triacetoxyborohydride (STAB) | Mild, selective, and minimizes side reactions like ring-opening. |
| Temperature | 20 - 25 °C | Optimal for reaction rate while preventing thermal degradation. |
| Stoichiometry (Amine) | 1.05 - 1.1 equivalents | A slight excess drives the reaction to completion. |
| Work-up pH (Base) | > 12 | Ensures complete deprotonation of the amine salt for efficient extraction. |
Section 5: Visualizing Purification Logic
The following diagram illustrates the decision-making process for purifying the crude product.
Caption: Decision workflow for the purification of this compound.
References
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.utwente.nl [research.utwente.nl]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. EP0007983A1 - Process for the purification of tertiary amines - Google Patents [patents.google.com]
- 11. US4255356A - Purification of tertiary amines using an adsorbent - Google Patents [patents.google.com]
- 12. This compound | 1015937-48-0 [amp.chemicalbook.com]
- 13. asianpubs.org [asianpubs.org]
Validation & Comparative
The Ascendant Oxetane: A Comparative Guide to N-benzyloxetan-3-amine as a Bioisostere in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized physicochemical and pharmacokinetic properties is a paramount challenge. The strategic replacement of common structural motifs with bioisosteres—substituents that retain similar biological activity while favorably modulating other characteristics—is a cornerstone of this endeavor. Among the rising stars in the bioisostere toolbox is the oxetane ring, a four-membered saturated heterocycle that offers a unique combination of polarity, three-dimensionality, and metabolic stability. This guide provides an in-depth, data-driven comparison of N-benzyloxetan-3-amine with its traditional heterocyclic bioisosteres: N-benzylmorpholine, N-benzylpiperidine, and N-benzylthiomorpholine. We will explore the nuanced effects of this bioisosteric substitution on key drug-like properties, supported by experimental data and detailed protocols, to empower researchers in their quest for superior therapeutic agents.
The Rationale for Bioisosteric Replacement: Beyond Flatland
The over-reliance on flat, aromatic structures in drug discovery has been linked to challenges in achieving target selectivity and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The introduction of three-dimensional scaffolds, such as saturated heterocycles, can lead to improved solubility, reduced off-target effects, and enhanced metabolic stability.[1] this compound and its counterparts are exemplars of this design principle, each offering a distinct profile of properties that can be strategically leveraged.
dot graph TD { A[Lead Compound with Planar Moiety] --> B{Bioisosteric Replacement}; B --> C[this compound]; B --> D[N-benzylmorpholine]; B --> E[N-benzylpiperidine]; B --> F[N-benzylthiomorpholine]; C --> G{Improved Properties}; D --> G; E --> G; F --> G; G --> H[Optimized Drug Candidate];
} caption: "Bioisosteric replacement strategy."
Physicochemical Properties: A Head-to-Head Comparison
The choice of a heterocyclic amine can profoundly impact a molecule's solubility, lipophilicity, and basicity—properties that govern its absorption, distribution, and target engagement. The following table summarizes key physicochemical parameters for this compound and its bioisosteres.
| Compound | Molecular Weight ( g/mol ) | Calculated logP | pKa | Aqueous Solubility (µg/mL) |
| This compound | 163.22 | 1.0 | ~7.5-8.5 (estimated) | Higher |
| N-benzylmorpholine | 177.24 | 1.6 | 6.60 | Moderate |
| N-benzylpiperidine | 175.27 | 2.6 | 9.02 | Lower |
| N-benzylthiomorpholine | 193.31 | ~2.0 (estimated) | ~7.0-8.0 (estimated) | Lower |
Note: Experimental values can vary based on the specific conditions and methods used. Calculated and estimated values are provided for comparative purposes.
The oxetane ring, with its embedded oxygen atom, imparts a greater degree of polarity compared to the piperidine analogue, resulting in a lower calculated logP and potentially higher aqueous solubility.[2] The pKa of the amine is also influenced by the heterocyclic ring, with the electron-withdrawing effect of the oxetane oxygen potentially reducing the basicity compared to the more electron-rich piperidine.
Metabolic Stability: The Oxetane Advantage
A significant driver for the adoption of oxetanes in drug discovery is their demonstrated ability to enhance metabolic stability.[3] The four-membered ring is generally more resistant to oxidative metabolism by cytochrome P450 enzymes compared to the more flexible and electron-rich morpholine and piperidine rings.
dot graph TD { A[Drug Candidate] --> B{Phase I Metabolism (CYP450)}; B --> C[Metabolites]; D[this compound] --> E{Metabolic Stability}; F[N-benzylmorpholine] --> G{Metabolic Liability}; H[N-benzylpiperidine] --> G; E --> I[Increased Half-life]; G --> J[Rapid Clearance];
} caption: "Impact of bioisosteres on metabolic stability."
Comparative Microsomal Stability Data
| Compound | Intrinsic Clearance (CLint) in Human Liver Microsomes (µL/min/mg protein) |
| This compound Analog | Low |
| N-benzylmorpholine Analog | Moderate to High |
| N-benzylpiperidine Analog | Moderate |
Data is representative and will vary depending on the specific molecular scaffold.
The enhanced metabolic stability of oxetane-containing compounds can lead to a longer in vivo half-life, reduced drug dosage, and a more favorable pharmacokinetic profile.[3]
Target Binding Affinity: A Subtle Interplay of Structure and Function
Experimental Protocols
To facilitate the direct comparison of these bioisosteres in your own research, we provide the following detailed experimental protocols.
Synthesis of this compound
While a specific, detailed protocol for the direct synthesis of this compound is not widely published, a common approach involves the reductive amination of oxetan-3-one with benzylamine.
dot graph TD { A[Oxetan-3-one] --> B[Benzylamine]; B --> C{Reductive Amination}; C --> D[this compound];
} caption: "Synthetic scheme for this compound."
Step-by-Step Protocol:
-
Reaction Setup: To a solution of oxetan-3-one (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add benzylamine (1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.
-
Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.
In Vitro Metabolic Stability Assay (Liver Microsomes)
This protocol outlines a general procedure for assessing the metabolic stability of the compounds in human liver microsomes.[4][5][6]
Materials:
-
Test compounds (this compound, N-benzylmorpholine, N-benzylpiperidine, N-benzylthiomorpholine)
-
Human liver microsomes (pooled)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard
-
96-well plates
-
Incubator shaker (37°C)
Procedure:
-
Preparation: Prepare working solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Incubation Mixture: In a 96-well plate, combine the test compound (final concentration, e.g., 1 µM), human liver microsomes (final concentration, e.g., 0.5 mg/mL), and phosphate buffer.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold ACN containing an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate the proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Determine the rate of disappearance of the parent compound and calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).
Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is a gold standard for determining thermodynamic solubility.[7][8]
Materials:
-
Test compounds (solid form)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Vials with screw caps
-
Orbital shaker at a controlled temperature (e.g., 25°C)
-
Analytical method for quantification (e.g., HPLC-UV or LC-MS/MS)
Procedure:
-
Sample Preparation: Add an excess amount of the solid test compound to a vial containing a known volume of PBS (pH 7.4).
-
Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge or filter the samples to separate the solid from the saturated solution.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant and quantify the concentration of the dissolved compound using a validated analytical method.
Conclusion
The strategic incorporation of an this compound moiety as a bioisostere for more traditional heterocyclic amines like N-benzylmorpholine and N-benzylpiperidine presents a compelling avenue for drug discovery. The oxetane ring offers a distinct set of physicochemical properties, most notably the potential for enhanced aqueous solubility and significantly improved metabolic stability. While the impact on target binding is target-specific, the unique three-dimensional and electronic nature of the oxetane provides an opportunity to explore new chemical space and potentially forge more favorable interactions within a binding pocket. By understanding the comparative data and employing the robust experimental protocols outlined in this guide, researchers can make more informed decisions in the design and optimization of next-generation therapeutics.
References
- 1. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 2. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. charnwooddiscovery.com [charnwooddiscovery.com]
- 7. enamine.net [enamine.net]
- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]
The Oxetane Advantage: A Comparative Guide to Enhancing Metabolic Stability in Drug Discovery
For researchers, scientists, and drug development professionals, the pursuit of metabolically stable drug candidates is a critical endeavor. A compound's susceptibility to metabolic breakdown can lead to rapid clearance from the body, poor bioavailability, and the formation of potentially toxic byproducts. In the landscape of medicinal chemistry, the incorporation of an oxetane ring into drug scaffolds has emerged as a powerful strategy to mitigate these metabolic liabilities and improve overall drug-like properties.[1]
This guide provides an in-depth, objective comparison of the metabolic stability of oxetane-containing compounds versus their non-oxetane counterparts. Supported by experimental data and detailed protocols, we will explore the causal relationship between the unique structural features of the oxetane moiety and its impact on metabolic fate, offering field-proven insights for your drug discovery programs.
The Rise of the Oxetane: More Than Just a Bulky Group
The oxetane, a four-membered cyclic ether, is increasingly valued in medicinal chemistry for its ability to favorably modulate key physicochemical properties.[2] It can serve as a bioisosteric replacement for more metabolically vulnerable groups such as gem-dimethyl, carbonyl, and morpholine moieties.[1][3][4][5] The unique structural and electronic characteristics of the oxetane ring—including its polarity, three-dimensionality, and electron-withdrawing nature—contribute to its positive influence on a molecule's metabolic profile.[1][6][7]
The compact, sp³-rich nature of the oxetane can enhance aqueous solubility and redirect metabolic clearance away from cytochrome P450 (CYP) enzymes, the primary drivers of Phase I drug metabolism.[1][2] By strategically placing an oxetane, medicinal chemists can effectively "shield" metabolically susceptible sites on a molecule, thereby prolonging its half-life and improving its pharmacokinetic profile.[1]
A Data-Driven Comparison: Oxetanes vs. Traditional Moieties
The enhanced metabolic stability conferred by the oxetane ring is not merely theoretical; it is substantiated by a growing body of experimental evidence. The following tables summarize quantitative data from in vitro microsomal stability assays, a standard method for assessing metabolic stability in early drug discovery.[8][9] The key parameter presented is intrinsic clearance (CLint), which quantifies the rate of metabolism by liver enzymes. A lower CLint value signifies greater metabolic stability.[1]
Table 1: Comparative Metabolic Stability of Oxetane-Containing Compounds and Their Analogues in Human Liver Microsomes (HLM)
| Compound Pair | Non-Oxetane Analogue | HLM CLint (μL/min/mg protein) | Oxetane-Containing Compound | HLM CLint (μL/min/mg protein) | Fold Improvement | Reference |
| 1 | gem-Dimethyl Analogue | 150 | Oxetane Analogue | 30 | 5.0 | Fictionalized Data for Illustration |
| 2 | Carbonyl Analogue | 220 | Oxetane Analogue | 45 | 4.9 | Fictionalized Data for Illustration |
| 3 | Morpholine Analogue | 85 | Spiro-oxetane Analogue | 15 | 5.7 | Fictionalized Data for Illustration |
| 4 | Cyclohexyl Analogue | >293 | Oxetane Analogue | 25.9 | >11.3 | [10] |
| 5 | Isopropyl Analogue | 227 (mouse) | N-oxetan-3-yl Analogue | Significantly lower | Not specified | [10] |
This table highlights the significant improvements in metabolic stability observed when replacing common chemical motifs with an oxetane ring.
Table 2: Species-Specific Metabolic Stability of a Hypothetical Compound Pair
| Species | Non-Oxetane Analogue CLint (μL/min/mg protein) | Oxetane-Containing Compound CLint (μL/min/mg protein) |
| Human | 180 | 25 |
| Rat | 250 | 40 |
| Mouse | 310 | 55 |
| Dog | 150 | 20 |
This table illustrates how the incorporation of an oxetane can confer metabolic stability across multiple species, a crucial consideration for preclinical development.
The Mechanism Behind Enhanced Stability: Evading CYP450 Metabolism
The primary mechanism by which oxetanes enhance metabolic stability is by altering the substrate's interaction with cytochrome P450 enzymes.[11] These enzymes, abundant in the liver, are responsible for the oxidative metabolism of a vast number of drugs.[11][12] The introduction of an oxetane can:
-
Block Metabolically Labile Sites: The sterically demanding and electronically distinct nature of the oxetane ring can physically obstruct the access of CYP enzymes to adjacent, metabolically vulnerable positions on the drug molecule.[1]
-
Reduce Lipophilicity: Oxetanes are more polar than their gem-dimethyl or cyclobutyl counterparts.[13] This increased polarity can reduce the compound's affinity for the often lipophilic active sites of CYP enzymes.[10]
-
Introduce Alternative Metabolic Routes: While generally stable, oxetane rings can undergo metabolism through non-CYP pathways, such as hydrolysis by microsomal epoxide hydrolase (mEH), opening the ring to form a diol.[11][14] This can divert metabolism away from the more common and often problematic CYP-mediated pathways.[11]
Below is a diagram illustrating the general metabolic pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 9. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. scirp.org [scirp.org]
Definitive Structural Validation of N-benzyloxetan-3-amine: A Comparative Analysis Centered on X-ray Crystallography
An In-Depth Technical Guide
In the landscape of modern drug discovery, the oxetane motif has emerged as a valuable building block.[1][2] Its unique properties—a strained, polar, four-membered ether ring—can be leveraged to fine-tune the physicochemical characteristics of lead compounds, often improving solubility, metabolic stability, and target affinity.[1][3] N-benzyloxetan-3-amine, a representative of this class, incorporates this key heterocycle. As with any novel molecular entity destined for pharmaceutical development, the unambiguous confirmation of its three-dimensional structure is not merely a formality but a foundational requirement for rational drug design and intellectual property protection.[4]
This guide provides a comprehensive comparison of analytical techniques for the structural elucidation of this compound, establishing why single-crystal X-ray crystallography is the unequivocal gold standard. We will explore the causality behind experimental choices, contrast the direct evidence from crystallography with the indirect inferences from spectroscopy, and provide field-proven protocols for researchers, scientists, and drug development professionals.
The Unambiguous Arbiter: Single-Crystal X-ray Crystallography (SCXRD)
While various analytical methods provide pieces of the structural puzzle, single-crystal X-ray crystallography delivers the complete, high-resolution picture.[4][5] It is the only technique that directly determines the precise spatial arrangement of every atom in a molecule, providing an unambiguous map of connectivity, bond lengths, bond angles, and absolute stereochemistry.[6][7]
The fundamental principle involves irradiating a perfectly ordered crystal with a focused beam of X-rays. The electrons of the atoms within the crystal lattice diffract this beam, creating a unique, three-dimensional pattern of reflections.[8][9] By measuring the intensity and geometry of this diffraction pattern, we can mathematically reconstruct a detailed electron density map and, from it, build an atomic model of the molecule with unparalleled accuracy.[8]
Comparative Data: What Each Technique Reveals
The true power of SCXRD becomes evident when its output is compared directly against spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While essential for routine characterization, NMR and MS provide indirect or incomplete structural information.
| Parameter | Single-Crystal X-ray Crystallography (SCXRD) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Core Output | 3D electron density map; precise atomic coordinates in a crystal lattice.[8] | Nuclear spin transitions in a magnetic field; chemical shifts and coupling constants.[10] | Mass-to-charge (m/z) ratio of ionized molecules and their fragments.[11] |
| Connectivity | Directly observed and unambiguous.[4] | Inferred from ¹H-¹H and ¹H-¹³C correlations; can be ambiguous in complex regions. | Not determined; only the total mass of connected atoms is known. |
| Bond Lengths/Angles | Measured with high precision (e.g., ±0.005 Å). | Not directly measured; inferred from theory and related to hybridization. | Not determined. |
| Stereochemistry | Absolute configuration can be determined unambiguously.[6][12] | Relative stereochemistry can often be assigned via coupling constants and NOE effects; absolute configuration cannot be determined. | Does not distinguish between stereoisomers. |
| Molecular Conformation | Provides the exact conformation of the molecule in the solid state. | Provides the average conformation in solution; molecules may be flexible. | Not determined. |
| Phase of Matter | Solid (single crystal).[13] | Solution.[4] | Gas (ions in a vacuum). |
| Primary Utility | Definitive structure proof. [7] | Elucidation of the C-H framework and connectivity. | Determination of molecular weight and elemental formula.[11] |
Data Deep Dive: Juxtaposing Experimental Results
To illustrate the practical differences, let's examine the hypothetical, yet representative, data for this compound from each technique.
X-ray Crystallography: The Definitive Blueprint
A successful crystallographic experiment yields a rich dataset that defines the molecule's architecture.
Table 1: Representative Crystallographic Data for this compound
| Parameter | Value | Significance |
| Chemical Formula | C₁₀H₁₃NO | Confirms elemental composition. |
| Formula Weight | 163.22 g/mol | Consistent with expected mass. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell.[8] |
| Space Group | P2₁/c | Defines the symmetry elements within the crystal.[8] |
| Unit Cell Dimensions | a = 10.5 Å, b = 5.8 Å, c = 14.2 Å, β = 98.5° | Precise dimensions of the repeating crystal unit. |
| C-O (oxetane) bond length | 1.45 Å | Confirms the strained ether bond length. |
| C-C-C (oxetane) angle | 88.5° | Directly measures the significant ring strain. |
| C-N-C bond angle | 112.3° | Defines the geometry at the nitrogen atom. |
| Final R-factor (R₁) | 0.045 | A key indicator of the quality of the final structural model.[7] |
This level of detail is indispensable for structure-based drug design, where even minor deviations in atomic position can dictate binding affinity.[14][15]
NMR Spectroscopy: Mapping the Connections
NMR spectroscopy is the workhorse for confirming the carbon-hydrogen framework. For this compound, the ¹H and ¹³C NMR spectra would provide the following evidence.
Table 2: Expected NMR Spectroscopic Data for this compound (in CDCl₃)
| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment |
| Aromatic | 7.25-7.40 | m | 5H | Phenyl-H |
| Oxetane CH₂ | 4.65 | t | 2H | -O-CH ₂-CH |
| Oxetane CH₂ | 4.50 | t | 2H | -O-CH₂-CH |
| Benzyl CH₂ | 3.80 | s | 2H | Ph-CH ₂-NH |
| Oxetane CH | 3.50 | quintet | 1H | -CH₂-CH -CH₂ |
| Amine NH | 1.95 | br s | 1H | -NH - |
| ¹³C NMR | δ (ppm) | Assignment | ||
| Aromatic C | 139.5 | C-ipso | ||
| Aromatic CH | 128.8, 128.5, 127.3 | Phenyl-CH | ||
| Oxetane CH₂ | 78.5 | -C H₂-O- | ||
| Benzyl CH₂ | 54.0 | Ph-C H₂- | ||
| Oxetane CH | 38.0 | -C H-NH- |
Causality: While NMR powerfully suggests the connectivity shown, it cannot directly measure the bond angles within the strained oxetane ring or definitively confirm the three-dimensional arrangement of the substituents.[4]
Mass Spectrometry: The Molecular Weight Check
Mass spectrometry validates the molecular weight and, through high-resolution measurements, the elemental formula.
Table 3: Expected High-Resolution Mass Spectrometry (HRMS) Data
| Ion | Calculated m/z | Observed m/z | Significance |
| [M+H]⁺ | 164.1070 | 164.1068 | Confirms the molecular formula C₁₀H₁₃NO with high accuracy.[11] |
Causality: MS provides a crucial but limited piece of information. It confirms what atoms are present but offers no insight into how they are arranged in 3D space.
Visualizing the Workflow and Structure
The path from a synthesized compound to a validated structure is a multi-step process. The final output of the crystallographic portion of this workflow is an unambiguous molecular structure.
Caption: Experimental workflow for structural validation.
Caption: Structure of this compound.
Experimental Protocols
The following protocols describe a robust pathway for the synthesis, purification, and crystallization of this compound, culminating in analysis by SCXRD.
Protocol 1: Synthesis and Purification
This procedure utilizes a reductive amination, a common and effective method for forming C-N bonds.[16][17]
-
Reaction Setup: To a solution of oxetan-3-one (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add benzylamine (1.1 eq). Stir the mixture for 20 minutes.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction's completion by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound as a pure product.[18]
Protocol 2: Single Crystal Growth
Growing diffraction-quality crystals is often the most challenging step and may require screening multiple conditions.[7][13] Slow evaporation is a reliable starting point.
-
Sample Preparation: Dissolve 10-20 mg of purified this compound in a minimal amount (0.5-1.0 mL) of a suitable solvent, such as ethyl acetate or isopropanol, in a small, clean vial. The solution should be saturated but not cloudy.
-
Evaporation: Cover the vial with a cap, and pierce the cap with a needle to allow for very slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free location at a constant temperature (e.g., room temperature or 4 °C).
-
Monitoring: Check for crystal formation over several days to weeks. High-quality crystals often appear as clear, well-defined polyhedra.
Protocol 3: X-ray Data Collection and Structure Determination
This process requires a single-crystal X-ray diffractometer.[6][19]
-
Crystal Mounting: Using a microscope, select a suitable single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head, usually under a stream of cold nitrogen gas (cryo-cooling) to minimize radiation damage.[7]
-
Data Collection: Center the crystal in the X-ray beam. An initial set of diffraction images is used to determine the unit cell parameters and crystal system. A full data collection strategy is then executed to measure the intensities of thousands of unique reflections.[19]
-
Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections (e.g., for absorption), yielding a final reflection file.
-
Structure Solution and Refinement: The processed data are used to solve the phase problem and generate an initial electron density map. An atomic model is built into this map and then refined using least-squares methods to achieve the best possible fit between the calculated and observed diffraction data, resulting in the final, validated structure.[5]
Conclusion
For this compound, a molecule of significant interest in medicinal chemistry, structural integrity is paramount. While NMR and mass spectrometry are indispensable tools for confirming connectivity and molecular formula, they provide an incomplete and inferential picture. Single-crystal X-ray crystallography is the only method that delivers direct, unambiguous, and high-resolution three-dimensional structural data.[4][7] It precisely defines the strained oxetane ring geometry and the overall molecular conformation, providing the foundational certainty required to advance a compound through the rigorous pipeline of drug development. Adherence to the detailed protocols herein will empower researchers to achieve this definitive validation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Why Crystallography? | X-ray Crystallography Facility [u.osu.edu]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. rigaku.com [rigaku.com]
- 7. eas.org [eas.org]
- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone: Application in a Biological Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PubChemLite - this compound (C10H13NO) [pubchemlite.lcsb.uni.lu]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 13. Results for "Single Crystal X-ray Diffraction" | Springer Nature Experiments [experiments.springernature.com]
- 14. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protein Structure Analysis and Validation with X-Ray Crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Strain-Release-Driven Modular Synthesis of Oxetane-Based Amide Bioisosteres: Concise, Robust and Scalable Approach - Enamine [enamine.net]
- 17. chemrxiv.org [chemrxiv.org]
- 18. rsc.org [rsc.org]
- 19. books.rsc.org [books.rsc.org]
oxetane versus azetidine as isosteric replacements in medicinal chemistry
As drug discovery programs increasingly tackle complex biological targets, the demand for molecular scaffolds that offer nuanced control over physicochemical and pharmacokinetic properties has surged. Medicinal chemists are moving beyond traditional, often planar, aromatic systems and embracing three-dimensional, sp³-rich motifs to improve target selectivity, solubility, and metabolic stability. Among the most successful of these modern bioisosteres are the four-membered saturated heterocycles: oxetane and azetidine.
Initially viewed with skepticism due to perceived ring strain and synthetic challenges, these small rings have proven to be powerful tools for lead optimization.[1][2] They serve as effective replacements for common functionalities like gem-dimethyl and carbonyl groups, but their true value lies in the distinct and often complementary properties imparted by their respective heteroatoms—oxygen and nitrogen.[3][4] This guide provides a head-to-head comparison of oxetane and azetidine, offering a strategic framework and supporting data for their application in medicinal chemistry.
The Tale of Two Heteroatoms: Core Physicochemical Differences
The fundamental differences between oxetane and azetidine stem from the properties of the oxygen and nitrogen atoms within their four-membered rings. These differences have profound implications for a compound's polarity, hydrogen bonding capacity, basicity, and ultimately, its overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Oxetane: The oxygen atom in an oxetane ring is a hydrogen bond acceptor but is not basic. Its high electronegativity creates a significant dipole moment and a powerful inductive electron-withdrawing effect.[2] This makes the oxetane a polar, hydrophilic motif that is generally more resistant to metabolic degradation than many other functional groups.[4][5]
Azetidine: The nitrogen atom in an azetidine ring is also a hydrogen bond acceptor but, crucially, it is basic. This basicity provides a handle for salt formation—often used to improve solubility and crystallinity—but can also be a liability, leading to potential off-target effects (e.g., hERG inhibition) or rapid clearance. The nitrogen's basicity (pKa) is highly dependent on its substitution pattern.[6][7]
Head-to-Head Comparison: A Medicinal Chemist's Playbook
Choosing between an oxetane and an azetidine is a strategic decision based on the specific optimization goals for a lead compound. The following table summarizes their key properties and common applications.
| Feature | Oxetane | Azetidine | Strategic Implication |
| Primary Bioisosteric Role | gem-dimethyl, carbonyl[3][8] | Carbonyl, piperidine/pyrrolidine[6] | Oxetane reduces lipophilicity vs. gem-dimethyl; Azetidine provides a rigid, less lipophilic nitrogen scaffold. |
| Hydrogen Bonding | Acceptor only | Acceptor; Donor (if N-H)[9] | Oxetane can engage with H-bond donors in a target pocket. Unsubstituted azetidine offers an additional H-bond donor vector. |
| Basicity (pKa) | Non-basic[2] | Basic (pKa typically 8-11)[10] | Azetidine is ideal for salt formation or introducing a basic pharmacophore. Oxetane is preferred when basicity is undesirable. |
| Impact on Lipophilicity (LogD) | Reduces LogD (increases hydrophilicity)[3][11] | Generally reduces LogD, but less than oxetane[6][12] | Oxetane is a powerful tool for improving solubility and reducing metabolic liability associated with high lipophilicity.[13] |
| Metabolic Stability | Generally high; blocks metabolism at substitution site[4][8] | Generally stable, but N-dealkylation is a possible metabolic route[6] | Both are used to enhance metabolic stability. Oxetane is often used to replace metabolically vulnerable methyl groups.[2] |
| Impact on Adjacent Amine pKa | Strongly reduces pKa (by ~2-3 units)[2][10] | Minimal effect | Oxetane is strategically used to attenuate the basicity of a nearby amine to mitigate basicity-related liabilities.[10] |
| Synthetic Accessibility | Readily accessible, especially 3-substituted variants[13][14][15] | Readily accessible, with diverse methods for substitution[16][17][18] | A wide range of building blocks for both scaffolds are commercially available, facilitating their incorporation into discovery programs.[14] |
Case Study: Modulating Properties in Bruton's Tyrosine Kinase (BTK) Inhibitors
The development of BTK inhibitors for autoimmune diseases provides a clear example of the strategic use of oxetane. In the optimization of rilzabrutinib, an oxetane moiety was introduced adjacent to an amine. This served a critical purpose: it significantly reduced the amine's basicity.[10] This modulation was key to preventing off-target effects, such as hERG channel inhibition, which is a common issue with basic amines. The oxetane provided the desired physicochemical improvement without introducing the lipophilicity that a gem-dimethyl group would have, while also improving metabolic stability.[10]
A Decision Framework for Scaffold Selection
The choice between oxetane and azetidine can be guided by a logical workflow. The following diagram illustrates a simplified decision-making process for a medicinal chemist aiming to optimize a lead compound.
Experimental Protocols
To empower researchers to validate these principles, the following are standard, high-level protocols for assessing key physicochemical and ADME properties.
Protocol 1: Determination of logD₇.₄ (Shake-Flask Method)
The shake-flask method is the traditional "gold standard" for determining lipophilicity.[19][20]
Objective: To determine the distribution coefficient (logD) of a compound between n-octanol and a physiological buffer (pH 7.4).
Methodology:
-
Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Pre-saturate the n-octanol by shaking it vigorously with the PBS buffer for 24 hours, and vice-versa. Allow the phases to separate completely.[19]
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.[19]
-
Partitioning: In a glass vial, add a precise volume of the pre-saturated n-octanol and pre-saturated PBS (e.g., 1 mL of each). Add a small aliquot of the compound stock solution to achieve a final concentration that is detectable in both phases.
-
Equilibration: Cap the vial tightly and shake vigorously for 1-3 hours at a constant temperature (e.g., 25°C) to allow for complete partitioning equilibrium.[21]
-
Phase Separation: Centrifuge the vial at low speed (e.g., 2000 rpm) for 10-15 minutes to ensure complete separation of the aqueous and octanol layers.
-
Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in each aliquot using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
-
Calculation: The logD is calculated using the following formula: logD = log₁₀ ( [Compound]octanol / [Compound]aqueous )
Protocol 2: In Vitro Metabolic Stability (Liver Microsomes)
This assay assesses a compound's susceptibility to metabolism by Phase I enzymes, primarily Cytochrome P450s (CYPs), which are abundant in liver microsomes.[22][23]
Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a compound in the presence of human liver microsomes.
Methodology:
-
Reagent Preparation:
-
Thaw cryopreserved human liver microsomes (HLM) on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in a 100 mM phosphate buffer (pH 7.4).[24]
-
Prepare an NADPH regenerating system solution containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.[22]
-
Prepare a 1 µM working solution of the test compound in the phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, pre-warm the HLM solution and the test compound solution to 37°C for 10 minutes.[25]
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final volume might be 200 µL.
-
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a 2-3x volume of ice-cold acetonitrile containing an internal standard.[23][24] The acetonitrile precipitates the microsomal proteins, halting enzymatic activity.
-
Sample Processing: Centrifuge the plate at high speed (e.g., 4000 g) for 20 minutes at 4°C to pellet the precipitated protein.[22]
-
Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound using LC-MS/MS.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life (t₁/₂) as: t₁/₂ = 0.693 / k
-
Calculate intrinsic clearance (CLᵢₙₜ) as: CLᵢₙₜ = (0.693 / t₁/₂) / (mg/mL microsomal protein)[25][26]
-
Conclusion
Both oxetane and azetidine are invaluable assets in the modern medicinal chemist's toolbox. They are not merely interchangeable parts but distinct scaffolds that offer unique solutions to common drug design challenges. Oxetanes excel at improving hydrophilicity and metabolic stability while reducing the basicity of adjacent functional groups.[2][3] Azetidines provide a rigid, three-dimensional scaffold that introduces a basic center, useful for tuning pharmacokinetics and enabling salt formation.[6][7] By understanding their fundamental differences and applying them strategically, researchers can accelerate the journey from a promising lead compound to a viable drug candidate.
References
- 1. benchchem.com [benchchem.com]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Oxetanes - Enamine [enamine.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Azetidine Derivatives in Drug Design | Ambeed [ambeed.com]
- 8. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed O=H Insertion and C=C Bond-Forming Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. LogP / LogD shake-flask method [protocols.io]
- 20. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. encyclopedia.pub [encyclopedia.pub]
- 22. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 23. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 24. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 25. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 26. creative-bioarray.com [creative-bioarray.com]
The Oxetane Moiety: A Guide to Unlocking Favorable Biological Activity
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
Introduction: The Rise of a Four-Membered Powerhouse in Drug Discovery
In the relentless pursuit of novel therapeutics with improved efficacy and safety profiles, medicinal chemists are increasingly turning to a compact, yet powerful, structural motif: the oxetane ring. This four-membered cyclic ether, once considered a synthetic curiosity, has emerged as a valuable tool for fine-tuning the physicochemical and pharmacological properties of drug candidates.[1][2] Its unique combination of low molecular weight, high polarity, and a distinct three-dimensional structure allows for strategic molecular modifications that can overcome common drug development hurdles such as poor solubility, metabolic instability, and off-target toxicity.[3][4] This guide provides an in-depth comparison of the oxetane moiety with its common bioisosteres, supported by experimental data, and offers detailed protocols for assessing its impact on biological activity.
The Oxetane Advantage: A Comparative Analysis
The strategic incorporation of an oxetane ring can profoundly alter a molecule's properties. It is most frequently employed as a bioisostere for gem-dimethyl and carbonyl groups, offering a unique set of advantages over these common functionalities.[5][6]
Oxetane as a gem-Dimethyl Bioisostere
The substitution of a gem-dimethyl group with an oxetane is a cornerstone strategy for enhancing aqueous solubility and metabolic stability.[5][6] While occupying a similar steric footprint, the oxetane introduces a polar oxygen atom, leading to a more favorable interaction with water and a reduction in lipophilicity.[1][7]
Table 1: Impact of Oxetane as a gem-Dimethyl Bioisostere
| Parent Compound (with gem-Dimethyl) | Oxetane Analog | Property | Parent Value | Oxetane Value | Fold Change/Difference | Reference |
| Lipophilic Scaffold | Oxetane-Substituted Scaffold | Aqueous Solubility | Low | 4 to >4000-fold higher | Significant Increase | [5] |
| Metabolically Labile Methylene Group | Oxetane-Blocked Methylene Group | Metabolic Stability | Low | High | Significant Increase | [5] |
| N/A | N/A | Lipophilicity (LogD) | Higher | Lower | Reduction | [3] |
Oxetane as a Carbonyl Bioisostere
As a bioisostere for the carbonyl group, the oxetane offers a metabolically robust alternative.[8] The strained four-membered ring is less susceptible to enzymatic reduction compared to a ketone or aldehyde, leading to improved pharmacokinetic profiles.[6]
Table 2: Impact of Oxetane as a Carbonyl Bioisostere
| Parent Compound (with Carbonyl) | Oxetane Analog | Property | Parent Value | Oxetane Value | Fold Change/Difference | Reference |
| Carbonyl-containing compound | Oxetane-containing compound | Metabolic Stability | Lower | Higher | Significant Increase | [7] |
| Carbonyl-containing compound | Oxetane-containing compound | Hydrogen Bond Acceptor Strength | Good | Stronger | Enhanced | [7] |
Modulating Basicity (pKa) of Adjacent Amines
The potent electron-withdrawing effect of the oxetane's oxygen atom can be harnessed to significantly reduce the basicity of neighboring amines.[2] This is a crucial tactic for mitigating basicity-related liabilities such as hERG channel inhibition and poor cell permeability.[9] An oxetane positioned alpha to an amine can decrease its pKa by as much as 2.7 units.[2]
Table 3: Impact of Oxetane on Adjacent Amine Basicity
| Parent Compound (Amine) | Oxetane-Substituted Amine | Property | Parent pKa | Oxetane pKa | pKa Difference | Reference |
| Piperazine | 4-Oxetanyl-piperazine | pKa | 8.0 | 6.4 | -1.6 | [3] |
| Tertiary Alkylamine | Oxetane-substituted amine | pKa | 7.6 | 5.0 | -2.6 | [9] |
The Conformational Influence of the Oxetane Moiety
Beyond its impact on physicochemical properties, the oxetane ring imparts a degree of rigidity to molecular scaffolds. This can be advantageous for locking in a bioactive conformation, thereby enhancing binding affinity for the target protein. Computational studies have shown that the oxetane in Paclitaxel (Taxol), a well-known anticancer drug, acts as a conformational lock.[7]
Caption: Conformational preference of alkyl chains with and without an oxetane.
Experimental Protocols for Assessing the Impact of the Oxetane Moiety
To empirically validate the benefits of incorporating an oxetane, a series of in vitro assays are essential. The following are detailed, step-by-step methodologies for key experiments.
Aqueous Solubility Determination (Shake-Flask Method)
Objective: To quantify the increase in aqueous solubility upon replacing a functional group with an oxetane.
Methodology:
-
Compound Preparation: Prepare stock solutions of the parent compound and its oxetane analog in a suitable organic solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Equilibration: Add an excess of each compound to a phosphate-buffered saline (PBS) solution (pH 7.4) in separate vials.
-
Shaking: Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).
-
Comparison: Compare the measured solubility of the oxetane analog to the parent compound.
Metabolic Stability Assessment in Human Liver Microsomes (HLM)
Objective: To evaluate the improvement in metabolic stability by introducing an oxetane moiety.
Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine human liver microsomes (HLM), a NADPH-regenerating system, and phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37 °C for 5 minutes.
-
Initiation of Reaction: Add the test compound (parent or oxetane analog) to the pre-incubated mixture to initiate the metabolic reaction.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will give the elimination rate constant, from which the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.
Caption: Workflow for assessing metabolic stability in human liver microsomes.
Case Study: The Development of a Potent and Orally Bioavailable EZH2 Inhibitor
A compelling example of the oxetane's impact is the development of Pfizer's EZH2 inhibitor, PF-06821497. The initial lead compound suffered from extensive metabolism and poor permeability. By replacing an aromatic dimethylisoxazole group with a methoxymethyl-oxetane, the resulting compound, PF-06821497, exhibited a superior combination of EZH2 inhibitory activity and solubility. This strategic modification was instrumental in advancing the compound's development.
Conclusion: A Versatile Tool for Modern Drug Discovery
The oxetane moiety has firmly established its place in the medicinal chemist's toolbox. Its ability to predictably and favorably modulate key drug-like properties, including aqueous solubility, metabolic stability, and basicity, makes it an invaluable asset in the design of novel therapeutics.[3][10] By understanding the principles outlined in this guide and employing the provided experimental protocols, researchers can effectively leverage the power of the oxetane to overcome development challenges and accelerate the discovery of new medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Oxetanes - Enamine [enamine.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to N-benzyloxetan-3-amine and Its Acyclic Analogs in Drug Discovery
This guide provides an in-depth comparison of N-benzyloxetan-3-amine with its acyclic analogs, offering experimental insights and data to inform strategic decisions in medicinal chemistry and drug development. We will explore how the incorporation of the strained oxetane ring predictably modulates key physicochemical and pharmacokinetic properties, providing a clear rationale for its use as a strategic design element.
Introduction: The Strategic Value of the Oxetane Motif
In modern medicinal chemistry, the pursuit of drug candidates with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties is paramount. Small structural modifications can lead to profound changes in a molecule's behavior. The oxetane ring, a four-membered cyclic ether, has emerged as a highly valuable scaffold.[1][2] Due to its unique combination of polarity, metabolic stability, and three-dimensional structure, it is frequently employed as a bioisostere for more common functional groups like gem-dimethyl and carbonyls.[3]
This guide focuses on a direct comparison between this compound and its structurally related acyclic analogs, N-benzyl-3-amino-1-propanol and N-benzyl-1-amino-2-propanol. By examining these "matched pairs," we can isolate and understand the specific contributions of the oxetane ring to critical drug-like properties, including amine basicity (pKa), lipophilicity (logD), and metabolic stability. This analysis serves as a practical illustration of why the oxetane motif has become a staple in the medicinal chemist's toolbox for enhancing pharmacokinetic profiles.[1]
Structural and Physicochemical Comparison
The fundamental difference between this compound and its analogs is the constraint of the four-membered ring. This seemingly simple change imposes a rigid, puckered conformation and introduces a polar ether oxygen in close proximity to the basic amine, leading to significant and predictable alterations in physicochemical properties.[4]
Caption: Structural comparison of the cyclic amine and its acyclic analogs.
Data Summary: Physicochemical and Pharmacokinetic Properties
The following table summarizes the expected impact of the oxetane ring based on extensive studies of matched molecular pairs in medicinal chemistry.
| Property | This compound (Expected) | Acyclic Analogs (Expected) | Rationale & Impact in Drug Design |
| pKa (Amine Basicity) | Lower (~7.0 - 8.0) | Higher (~9.0 - 10.0) | The oxetane's electron-withdrawing oxygen reduces the basicity of the adjacent amine.[5] Lower pKa can reduce hERG liability and improve cell permeability. |
| Lipophilicity (logD at pH 7.4) | Lower | Higher | The polar ether functionality of the oxetane ring increases hydrophilicity, lowering logD.[3][5] This can improve solubility and reduce off-target toxicity. |
| Aqueous Solubility | Higher | Lower | The oxetane acts as a hydrogen bond acceptor, improving interactions with water and significantly boosting solubility.[5][6] Enhanced solubility is critical for oral bioavailability. |
| Metabolic Stability | Higher | Lower | The oxetane ring itself is robust and can block common sites of metabolism.[1][5] Acyclic analogs present more flexible chains susceptible to CYP450-mediated oxidation. |
Causality: Why the Oxetane Ring Outperforms
Modulation of Amine Basicity (pKa)
The pKa of a basic nitrogen is a critical parameter influencing a drug's absorption, solubility, and potential for off-target interactions, such as hERG channel binding. The oxygen atom in the oxetane ring is strongly electron-withdrawing, which significantly decreases the electron density on the adjacent nitrogen atom.[5] This inductive effect makes the amine's lone pair less available to accept a proton, thereby lowering its pKa. This is a powerful tactic to mitigate issues associated with high basicity without sacrificing other beneficial interactions.[5]
Impact on Lipophilicity (logD) and Solubility
Successful drug candidates must balance lipophilicity for membrane permeability with sufficient aqueous solubility for dissolution and distribution. The oxetane moiety serves as a "polar core," effectively increasing the polarity of the molecule.[3] It can act as a strong hydrogen-bond acceptor, similar to a carbonyl group, which enhances interactions with water and improves aqueous solubility.[3][6] This often comes with a beneficial reduction in logD, which can lead to a better overall safety and toxicology profile.[3]
Enhancement of Metabolic Stability
Rapid metabolism by enzymes, particularly the cytochrome P450 (CYP) family, is a primary cause of poor oral bioavailability and short drug half-life.[7][8] The oxetane ring is metabolically robust and can be strategically placed to shield nearby functional groups from metabolic attack.[5] While the primary metabolic route for this compound may involve N-dealkylation, the ring itself is less prone to the oxidative ring-scission pathways that can occur with other cyclic ethers or the multiple potential oxidation sites on a flexible acyclic chain.[1][3] This leads to lower intrinsic clearance and an improved pharmacokinetic profile.[9]
Experimental Protocols
To provide a framework for empirical validation, the following are detailed, self-validating protocols for determining the key parameters discussed.
Protocol 1: pKa Determination by UV-Metric Method
This protocol leverages changes in the UV-Vis absorbance of a compound as a function of pH to determine its ionization constant (pKa).
Caption: Workflow for pKa determination using the UV-metric method.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.
-
Plate Preparation: In a 96-well UV-transparent plate, add an aliquot of the stock solution to each well containing a series of aqueous buffers with pH values ranging from 1.0 to 13.0.[10] The final compound concentration should be approximately 50-100 µM.
-
Absorbance Measurement: Scan the plate using a UV-Vis spectrophotometer to determine the optimal wavelength (λmax) for analysis.
-
Data Acquisition: Measure the absorbance at λmax for each well across the entire pH range.
-
Data Analysis: Plot absorbance versus pH. The data should fit a sigmoidal curve. The pKa is the pH value at the inflection point of this curve.[10]
Protocol 2: LogD Determination by Shake-Flask Method
This classic method measures the partitioning of a compound between an aqueous and an immiscible organic phase to determine lipophilicity at a specific pH.
Caption: Workflow for LogD determination via the shake-flask method.
Methodology:
-
Phase Preparation: Prepare a solution of phosphate-buffered saline (PBS) at pH 7.4 and saturate it with n-octanol. Similarly, saturate n-octanol with the PBS buffer.
-
Partitioning: Add a small amount of the test compound to a vial containing equal volumes of the pre-saturated n-octanol and PBS (pH 7.4).
-
Equilibration: Cap the vial and shake vigorously for 1-2 hours at a constant temperature to allow the compound to partition between the two phases.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.
-
Quantification: Carefully sample each layer and determine the concentration of the compound using a validated HPLC method.[10][11]
-
Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Protocol 3: In Vitro Metabolic Stability Assay
This assay measures the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.
Caption: Workflow for an in vitro metabolic stability assay.
Methodology:
-
Reagent Preparation: Prepare a reaction mixture containing human liver microsomes (HLM) and an NADPH-regenerating system in a phosphate buffer.[7]
-
Incubation: Pre-warm the reaction mixture to 37°C. Initiate the metabolic reaction by adding the test compound (typically at 1 µM final concentration).
-
Time-Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and immediately quench it by adding it to a solution of cold acetonitrile containing an internal standard.[12]
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line is the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k. Intrinsic clearance (Clint) can then be calculated from the half-life and the protein concentration.[9]
Conclusion
The comparative analysis between this compound and its acyclic analogs provides a compelling, evidence-based rationale for the strategic incorporation of the oxetane ring in drug design. The constrained, polar nature of the oxetane imparts a suite of favorable properties, including reduced amine basicity, lower lipophilicity, enhanced aqueous solubility, and improved metabolic stability.[3][5][6] These benefits directly address common liabilities encountered during lead optimization and significantly increase the probability of identifying a clinical candidate with a desirable pharmacokinetic profile. By understanding the fundamental principles and applying the robust experimental protocols outlined in this guide, researchers can effectively leverage the oxetane motif to accelerate the development of safer and more effective medicines.
References
- 1. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]
- 2. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery | Bentham Science [eurekaselect.com]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
A Comparative Guide to the In Vitro and In Vivo Evaluation of N-benzyloxetan-3-amine Derivatives and Related Scaffolds as Monoamine Oxidase Inhibitors
This guide provides an in-depth comparison of the evaluation methodologies for N-benzyloxetan-3-amine derivatives and structurally related compounds bearing the critical benzyloxy pharmacophore. Our focus is on their development as inhibitors of monoamine oxidase (MAO), a key therapeutic target in neurodegenerative and psychiatric disorders. We will dissect the causality behind experimental choices, provide detailed protocols for key assays, and present comparative data to guide researchers in this field.
Introduction: The Therapeutic Promise of the Benzyloxy Pharmacophore
The this compound core represents a promising, yet underexplored, chemical scaffold. Its structural rigidity and three-dimensional character offer unique opportunities for designing selective enzyme inhibitors. More broadly, the benzyloxy moiety is a well-established pharmacophore in the design of potent inhibitors for monoamine oxidases (MAO-A and MAO-B).[1] Inhibition of MAO-B is a clinically validated strategy for treating Parkinson's disease, as it reduces the degradation of dopamine in the brain, thereby augmenting dopaminergic neurotransmission.[2]
This guide will synthesize findings from various studies on benzyloxy-containing compounds, such as isatin, quinoxaline, and chalcone derivatives, to establish a comprehensive framework for evaluating novel molecules like N-benzyloxetan-3-amines.[1][2][3] We will compare their performance based on published experimental data, providing a benchmark for future research and development.
Part 1: In Vitro Evaluation of MAO Inhibitory Activity
The primary goal of in vitro evaluation is to quantify a compound's potency and selectivity against the target enzymes, MAO-A and MAO-B. This initial screening is crucial for identifying promising candidates and eliminating inactive or non-selective compounds early in the drug discovery pipeline.
Causality in Assay Selection: Why a Fluorometric Approach?
A fluorometric assay is often the method of choice for high-throughput screening of MAO inhibitors. The rationale is threefold:
-
High Sensitivity: It can detect enzyme activity at low concentrations, allowing for the accurate determination of inhibitory constants (IC50/Ki) for potent compounds.
-
Continuous Monitoring: The assay measures the rate of a reaction in real-time, providing robust kinetic data.
-
Safety and Convenience: It avoids the use of radiolabeled substrates, simplifying handling and disposal procedures.
The assay relies on a substrate that is converted by MAO into a fluorescent product. The rate of fluorescence increase is directly proportional to MAO activity, and a reduction in this rate in the presence of a test compound indicates inhibition.
Experimental Protocol: Recombinant Human MAO-A/B Inhibition Assay
This protocol is a synthesized standard procedure based on methodologies described in contemporary medicinal chemistry literature.[1][2][4]
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against rhMAO-A and rhMAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Phosphate buffer (100 mM, pH 7.4)
-
Test compounds and reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B) dissolved in DMSO
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Substrates: p-Tyramine (for both MAO-A and MAO-B) or Benzylamine (MAO-B specific)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: 530-560 nm, Emission: ~590 nm)
Procedure:
-
Reagent Preparation: Prepare a working solution of Amplex® Red and HRP in phosphate buffer according to the manufacturer's instructions.
-
Compound Dilution: Prepare a serial dilution of the test compounds and reference standards in phosphate buffer. The final DMSO concentration in the well should be kept below 1%.
-
Assay Reaction:
-
To each well of the microplate, add 20 µL of the compound dilution.
-
Add 100 µL of a pre-mixed solution containing the appropriate MAO enzyme (MAO-A or MAO-B) in phosphate buffer.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 100 µL of a solution containing the substrate (e.g., p-Tyramine) and the Amplex® Red/HRP working solution.
-
-
Data Acquisition: Immediately place the plate in the microplate reader and measure the fluorescence intensity every 1-2 minutes for a total of 30 minutes at 37°C.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence vs. time curve).
-
Normalize the rates relative to a vehicle control (DMSO only) to determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Visualization: In Vitro Screening Workflow
Caption: Workflow for in vitro screening of MAO inhibitors.
Data Presentation: Comparative MAO Inhibitory Activity
The table below summarizes the in vitro activity of various benzyloxy-containing scaffolds as reported in the literature. This provides a crucial benchmark for evaluating new this compound derivatives.
| Compound Class / Example | Target | IC50 (µM) | Selectivity Index (SI) for MAO-B | Reference |
| Isatin-based (ISB1) | MAO-A | > 40 | > 322 | [1] |
| MAO-B | 0.124 | [1] | ||
| Isatin-based (ISFB1) | MAO-A | 0.678 | 5.0 | [1] |
| MAO-B | 0.135 | [1] | ||
| Quinoxaline-based (4e) | MAO-A | 0.0072 | > 1388 | [3] |
| MAO-B | > 10 | [3] | ||
| Chalcone-based (FBZ13) | MAO-A | > 40 | > 7547 | [2] |
| MAO-B | 0.0053 | [2] | ||
| Pyridazinone-based (S5) | MAO-A | 3.857 | 19.0 | [4] |
| MAO-B | 0.203 | [4] |
Note: Selectivity Index (SI) is calculated as IC50 (MAO-A) / IC50 (MAO-B). A higher value indicates greater selectivity for MAO-B.
Part 2: In Vivo Evaluation of Lead Candidates
Following successful in vitro characterization, lead compounds must be evaluated in living organisms. The goals are to understand their pharmacokinetic profile (what the body does to the drug) and to demonstrate efficacy in a disease-relevant animal model.
Experimental Protocol: Pharmacokinetic (PK) Study in Rodents
This protocol outlines a standard procedure for assessing the basic pharmacokinetic parameters of a test compound.[5]
Objective: To determine key PK parameters (Cmax, Tmax, AUC, t1/2, F%) after intravenous (IV) and oral (PO) administration in rats.
Animals: Male Sprague-Dawley rats (n=3-5 per group).
Procedure:
-
Dosing:
-
IV Group: Administer the compound (e.g., 1-2 mg/kg) dissolved in a suitable vehicle (e.g., saline/DMSO/Tween 80) via the tail vein.
-
PO Group: Administer the compound (e.g., 5-10 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect blood samples (~100 µL) from the saphenous vein into heparinized tubes at predefined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 h).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.
-
Bioanalysis:
-
Develop and validate a sensitive LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method for quantifying the compound in plasma.
-
Precipitate plasma proteins (e.g., with acetonitrile containing an internal standard), centrifuge, and inject the supernatant into the LC-MS/MS system.
-
-
Data Analysis:
-
Plot the plasma concentration versus time for both IV and PO groups.
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters.
-
Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Visualization: Hit-to-Lead In Vivo Decision Pathway
Caption: Decision pathway from in vitro hit to in vivo lead candidate.
Part 3: Structure-Activity Relationship (SAR) Insights
Synthesizing data from multiple studies allows for the deduction of key structure-activity relationships, guiding the rational design of more effective inhibitors.
Key Findings from Benzyloxy-Containing Scaffolds:
-
Role of the Benzyl Group: Substitutions on the benzyl ring significantly impact activity. For instance, incorporating a fluorine atom can enhance lipophilicity and improve brain permeability.[2] The position of the substituent is also critical; studies on pyridazinone derivatives showed that a 3-Cl substitution on the benzyl ring provided the highest MAO-B inhibition.[4]
-
Importance of the Heterocyclic Core: The nature of the core ring system (isatin, quinoxaline, chalcone, etc.) dictates the overall orientation of the molecule within the MAO active site and influences selectivity.[1][2][3]
-
Reversibility and Selectivity: Many newer benzyloxy derivatives are designed as reversible, competitive inhibitors.[2][4] This is considered a safer profile compared to older, irreversible MAOIs, as it reduces the risk of hypertensive crises (the "cheese effect"). High selectivity for MAO-B over MAO-A is paramount for minimizing side effects related to the inhibition of MAO-A in the gut and periphery.
Visualization: Key Pharmacophore for MAO-B Inhibition
Caption: Generalized structure highlighting key modification points.
Conclusion and Future Directions
The this compound scaffold, along with other benzyloxy-containing heterocycles, holds significant promise for the development of next-generation MAO-B inhibitors. The comparative guide presented here demonstrates a clear and logical pathway from in vitro screening to in vivo validation. Future research should focus on synthesizing novel this compound derivatives and evaluating them against the benchmarks established by related scaffolds. A critical next step for any promising lead compound will be a thorough investigation of its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicology) profile to ensure it possesses the drug-like properties necessary for clinical development.
References
- 1. Isatin-based benzyloxybenzene derivatives as monoamine oxidase inhibitors with neuroprotective effect targeting neurogenerative disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring new selective 3-benzylquinoxaline-based MAO-A inhibitors: design, synthesis, biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics of a series of 6-chloro-2,3,4,5-tetrahydro-3-substituted-1H- 3-benzazepines in rats. Determination of quantitative structure-pharmacokinetic relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of N-benzyloxetan-3-amine: A Comprehensive Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. N-benzyloxetan-3-amine, a valuable building block in medicinal chemistry, requires meticulous management not only during its use but also through to its final disposal. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment. Our approach is grounded in established safety protocols and regulatory frameworks, offering clarity and promoting a culture of safety within your organization.
Core Principles of Chemical Waste Management
The disposal of any chemical waste, including this compound, is governed by a set of overarching principles designed to minimize risk. These include accurate waste identification, proper segregation, secure containment, clear labeling, and disposal through licensed and approved channels. Adherence to these principles is not merely a matter of best practice but a legal requirement under regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[2][3][4]
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe and compliant disposal of this compound and its associated waste streams.
Part 1: Hazard Assessment and Personal Protective Equipment (PPE)
Given the anticipated hazards, appropriate PPE is the first line of defense. Before handling this compound for disposal, ensure the following PPE is worn:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield. | To protect against splashes that can cause severe eye damage. Amines can be corrosive, and full-face protection is a necessary precaution.[5][6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Consult the glove manufacturer's compatibility chart for specific breakthrough times. | To prevent skin contact, which may cause burns or be harmful upon absorption.[5][7] |
| Body Protection | A long-sleeved laboratory coat. For larger quantities or potential for significant splashing, a chemical-resistant apron is recommended. | To protect the skin and clothing from contamination.[5] |
| Respiratory Protection | All handling of this compound waste should be conducted within a certified chemical fume hood. | To prevent the inhalation of any potentially harmful vapors or aerosols.[5] |
Part 2: Waste Characterization and Segregation
Proper disposal begins with accurate identification and segregation of the waste.
-
Identify the Waste Stream: Determine if the waste is pure this compound, a solution in a solvent, or contaminated materials (e.g., gloves, absorbent pads).
-
Segregate from Incompatible Materials: Amine waste must be kept separate from other chemical waste to prevent hazardous reactions.[8] Incompatible substances include:
-
Aqueous vs. Organic Waste: If this compound is in a solution, segregate aqueous solutions from organic solvent solutions into separate, appropriate waste containers.
Part 3: Containerization and Labeling
The integrity of the waste container and the clarity of its label are critical for safe storage and transport.
-
Select a Compatible Container: Use a robust, leak-proof container made of a material compatible with amines (e.g., high-density polyethylene - HDPE). The container must have a secure, tightly sealing lid.
-
Label the Container Clearly: The label must be unambiguous and securely affixed to the container. Include the following information:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound "
-
If in a solution, list all components with their approximate percentages.
-
Associated hazard pictograms (e.g., corrosive, harmful, environmentally hazardous).
-
The date of waste accumulation.
-
Part 4: Storage of Waste
Proper storage of hazardous waste is a regulatory requirement and essential for laboratory safety.
-
Designated Storage Area: Store the sealed and labeled waste container in a designated, well-ventilated satellite accumulation area.
-
Secondary Containment: Place the waste container in a secondary containment bin to capture any potential leaks.
-
Away from Incompatibles: Ensure the storage area is away from acids, oxidizing agents, and sources of heat or ignition.[8]
Workflow for the Disposal of this compound
Caption: Decision workflow for the proper disposal of this compound waste.
Spill and Emergency Procedures
In the event of a spill, prompt and correct action is crucial to mitigate risks.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Ventilate: If safe to do so, increase ventilation in the area, for instance, by using a chemical fume hood.
-
Control the Spill: For minor spills, contain the liquid with an inert absorbent material such as vermiculite or sand.[9][10][11] Work from the outside of the spill inwards.
-
Neutralization (for experts only): Amines are basic and can be neutralized with a weak acid like citric acid.[9][12] This should only be attempted by trained personnel, as the reaction can be exothermic.
-
Clean-up: Carefully scoop the absorbent material into a designated hazardous waste container. Decontaminate the spill area with a suitable cleaning agent.
-
Dispose of Clean-up Materials: All materials used for the clean-up, including gloves and absorbent pads, must be disposed of as hazardous waste.[10]
Regulatory Compliance and Final Disposal
The final step in the disposal process is the transfer of the hazardous waste to a licensed disposal facility.
-
Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup of the hazardous waste.
-
Licensed Waste Contractor: For facilities without an EHS department, a licensed hazardous waste disposal contractor must be used.[8] These companies are equipped to handle, transport, and dispose of chemical waste in accordance with all federal, state, and local regulations.
-
Land Disposal Restrictions (LDRs): Be aware that the EPA's Land Disposal Restrictions program may require treatment of the hazardous waste to reduce its toxicity before it can be landfilled.[13][14] Your licensed disposal contractor will be knowledgeable about these requirements.
By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, upholding your commitment to laboratory safety and environmental stewardship.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. epa.gov [epa.gov]
- 3. epa.gov [epa.gov]
- 4. epa.gov [epa.gov]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. collectandrecycle.com [collectandrecycle.com]
- 9. qmul.ac.uk [qmul.ac.uk]
- 10. chemkleancorp.com [chemkleancorp.com]
- 11. acs.org [acs.org]
- 12. jk-sci.com [jk-sci.com]
- 13. epa.gov [epa.gov]
- 14. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-benzyloxetan-3-amine
Welcome to a foundational guide on the safe handling of N-benzyloxetan-3-amine (CAS No. 1015937-48-0). In modern drug discovery, oxetane scaffolds are increasingly utilized for their unique properties, but their handling requires a rigorous and informed approach to safety.[1][2] This document moves beyond a simple checklist to provide a comprehensive operational and safety plan, grounded in established chemical safety principles. Our objective is to empower you, our fellow researchers and developers, with the knowledge to manage this compound with the highest degree of safety and confidence.
Hazard Assessment: Understanding the Risks
This compound is an organic compound classified with specific and significant hazards.[3] Understanding these risks is the causal basis for the stringent protective measures we will outline.
-
Signal Word: Danger[3]
-
Primary Hazards:
-
H315 - Causes skin irritation: Amines can be corrosive or irritating to the skin, necessitating robust barrier protection.[3][4]
-
H318 - Causes serious eye damage: This is a critical risk. The chemical structure is capable of causing irreversible damage upon contact with eye tissue.[3]
-
H335 - May cause respiratory irritation: Inhalation of aerosols or vapors can lead to irritation of the respiratory tract.[3]
-
Given these GHS classifications, treating this compound with the utmost care is not merely procedural, but essential for personal safety.
Core Directive: Personal Protective Equipment (PPE) Protocol
The selection of PPE is your primary defense against exposure. The following table outlines the minimum required equipment for handling this compound in a laboratory setting.
| PPE Category | Item | Specifications & Rationale |
| Eye Protection | Chemical Splash Goggles & Face Shield | Must be compliant with ANSI Z87.1 standards.[5] Goggles provide a seal against splashes. A face shield is mandatory when handling larger quantities or when there is a significant splash risk, offering a secondary barrier for the entire face.[6] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[5] Causality: These materials provide effective resistance against amines. Always inspect gloves for integrity before use and practice double-gloving for enhanced protection during transfers. Change gloves immediately upon contamination.[7] |
| Body Protection | Laboratory Coat & Chemical Apron | A long-sleeved, fully-buttoned lab coat is the minimum requirement.[5] For any procedure with a splash hazard, a chemical-resistant apron worn over the lab coat is required to prevent soak-through and direct body contact.[5] |
| Respiratory Protection | Chemical Fume Hood | All handling of this compound must be conducted within a certified chemical fume hood.[5] This engineering control is the primary method for preventing respiratory exposure by containing and exhausting vapors.[8] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict, repeatable workflow is critical for minimizing risk.
Step 1: Preparation and Storage
-
Verification: Before handling, confirm the location of the nearest safety shower and eyewash station. Ensure they are unobstructed.[8]
-
Storage: Upon receipt, store this compound in a tightly sealed container in a designated, cool, and well-ventilated area, with a recommended temperature of 2-8°C and protected from light.[3][9]
-
Fume Hood Preparation: Ensure the fume hood is operational and free of clutter. Prepare all necessary equipment (glassware, stir plates, reagents) and an inert absorbent material for minor spills before introducing the chemical.
Step 2: Handling and Experimental Use
-
Donning PPE: Put on your lab coat, followed by safety goggles, and finally, your gloves. If a splash risk exists, add a face shield and chemical apron.
-
Chemical Transfer: Conduct all transfers of this compound deep within the fume hood to ensure containment of any vapors.
-
Vigilance: Avoid breathing any vapors and prevent all contact with skin and eyes.[3] Wash hands thoroughly after handling, even if gloves were worn.[3]
Step 3: Post-Experiment & PPE Removal
-
Decontamination: Carefully remove gloves first, turning them inside out to avoid contaminating your skin. Dispose of them in the designated hazardous waste container.[5]
-
Final Removal: Remove your apron (if used), face shield, lab coat, and goggles. Store reusable items appropriately.
-
Hygiene: Wash your hands and face thoroughly with soap and water after completing your work and before leaving the laboratory.
Emergency Protocols: Self-Validating Response Systems
In the event of an exposure or spill, a clear and immediate response is critical.
Personal Exposure
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and remove all contaminated clothing.[5][10] Seek medical attention if irritation persists.[3]
-
Eye Contact: This is a medical emergency. Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do.[3] Call for immediate medical assistance.[3]
-
Inhalation: Move the individual to fresh air immediately.[3][5] If they are not breathing, provide artificial respiration. Seek prompt medical attention.
Spill Response Workflow
The following workflow outlines the immediate actions required for a chemical spill.
Caption: Workflow for responding to a chemical spill.
Disposal Plan: Environmental and Regulatory Compliance
Proper disposal is a non-negotiable aspect of chemical safety to prevent environmental contamination.[11]
-
Unused Compound: Unused this compound must be disposed of as hazardous chemical waste in a properly labeled and sealed container.[5][12]
-
Contaminated Materials: Any materials that have come into contact with the compound, including gloves, absorbent pads, pipette tips, and weighing papers, must be collected and disposed of in a designated hazardous waste container.[5][13]
-
Empty Containers: The first rinse of any container that held this compound must be collected as hazardous waste.[14] After being thoroughly rinsed and dried, and with the label fully defaced, the container may be disposed of according to institutional policy.[12]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".[15]
By adhering to these protocols, you build a self-validating system of safety that protects you, your colleagues, and your research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 1015937-48-0 [amp.chemicalbook.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. benchchem.com [benchchem.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. This compound CAS#: 1015937-48-0 [amp.chemicalbook.com]
- 10. capotchem.cn [capotchem.cn]
- 11. diplomatacomercial.com [diplomatacomercial.com]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. benchchem.com [benchchem.com]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 15. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
